Glycodeoxycholate Sodium
Description
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Properties
Molecular Formula |
C26H43NNaO5+ |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
sodium 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO5.Na/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3;/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-;/m1./s1 |
InChI Key |
VMSNAUAEKXEYGP-YEUHZSMFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Sodium Glycodeoxycholate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Glycodeoxycholate is a secondary bile salt, formed in the liver through the conjugation of deoxycholic acid with the amino acid glycine. It plays a crucial role in the emulsification and absorption of dietary fats and lipids in the intestine. Beyond its digestive functions, Sodium Glycodeoxycholate is increasingly recognized as a signaling molecule, modulating various cellular pathways and physiological processes. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and an exploration of its role in key signaling pathways.
Physicochemical Properties
The fundamental physicochemical properties of Sodium Glycodeoxycholate are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| Chemical Formula | C₂₆H₄₂NNaO₅ | |
| Molecular Weight | 471.61 g/mol | |
| Appearance | White to off-white powder/solid | |
| Solubility | Water: 10 mg/mL | |
| pKa | 4.8 | |
| Critical Micelle Concentration (CMC) | 2.1 mM | |
| Melting Point | 245-250 °C |
Experimental Protocols
Accurate determination of physicochemical properties is paramount in research and drug development. This section provides detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the carboxylic acid group of Glycodeoxycholic acid can be determined by potentiometric titration.[1][2][3][4]
Materials:
-
Sodium Glycodeoxycholate
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.15 M Potassium Chloride (KCl) solution
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
-
Nitrogen gas
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.[1]
-
Sample Preparation:
-
Dissolve an accurately weighed amount of Sodium Glycodeoxycholate in deionized water to prepare a solution of known concentration (e.g., 1 mM). A concentration of at least 10⁻⁴ M is required for detectable changes in the titration curve.[1]
-
Add KCl solution to maintain a constant ionic strength throughout the titration.[1]
-
-
Titration Setup:
-
Place a known volume (e.g., 20 mL) of the Sodium Glycodeoxycholate solution into a beaker with a magnetic stir bar.[3]
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Begin gentle stirring.
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[1]
-
-
Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl.[3]
-
Titration:
-
Fill a clean buret with standardized 0.1 M NaOH.
-
Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of NaOH added.
-
Continue the titration until the pH reaches approximately 12-12.5.[3]
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve.
-
The equivalence point is the volume of NaOH at which the first derivative is at its maximum, and the second derivative is zero.
-
The pKa is the pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).
-
Determination of Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental property of surfactants and can be determined by various methods, including surface tensiometry and fluorescence spectroscopy.
This method measures the change in surface tension of a solution as a function of surfactant concentration.[5][6][7]
Materials:
-
Sodium Glycodeoxycholate
-
Deionized water
-
Surface tensiometer with a Wilhelmy plate
-
A series of glass vials or a sample trough
Procedure:
-
Instrument Setup and Calibration:
-
Ensure the Wilhelmy plate is clean by rinsing with a suitable solvent (e.g., ethanol) and then flaming it.
-
Calibrate the tensiometer according to the manufacturer's instructions, often using deionized water as a standard.
-
-
Sample Preparation:
-
Prepare a stock solution of Sodium Glycodeoxycholate in deionized water at a concentration significantly above the expected CMC.
-
Prepare a series of dilutions of the stock solution, covering a range of concentrations both below and above the expected CMC. Preparing dilutions on a logarithmic scale can be beneficial for plotting.
-
-
Measurement:
-
Starting with the most dilute solution, measure the surface tension of each concentration.
-
Immerse the Wilhelmy plate into the solution and allow the reading to stabilize before recording the surface tension value.
-
Thoroughly clean and dry the plate between each measurement to avoid cross-contamination.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the Sodium Glycodeoxycholate concentration (log C).
-
The plot will typically show two linear regions: a region where surface tension decreases with increasing concentration and a region where the surface tension remains relatively constant.
-
The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.[5]
-
This method utilizes the sensitivity of the fluorescence emission spectrum of a probe molecule, such as pyrene (B120774), to the polarity of its microenvironment.[8][9][10][11][12]
Materials:
-
Sodium Glycodeoxycholate
-
Deionized water
-
Pyrene (fluorescence probe)
-
Acetone (B3395972) (for pyrene stock solution)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of pyrene in acetone at a concentration of approximately 10⁻³ M.
-
Prepare a series of aqueous solutions of Sodium Glycodeoxycholate with varying concentrations, spanning a range below and above the expected CMC.
-
To each Sodium Glycodeoxycholate solution, add a small aliquot of the pyrene stock solution so that the final concentration of pyrene is very low (e.g., 1-2 µM) and the amount of acetone is negligible (e.g., <0.1% v/v).[8] This ensures that the pyrene does not significantly alter the micellization behavior.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrophotometer to approximately 334-336 nm.[8]
-
For each sample, record the fluorescence emission spectrum from approximately 350 nm to 450 nm.
-
Pay close attention to the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, which are typically around 373 nm and 384 nm, respectively.[8]
-
-
Data Analysis:
-
Calculate the ratio of the intensities of the first and third peaks (I₁/I₃) for each Sodium Glycodeoxycholate concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the Sodium Glycodeoxycholate concentration.
-
The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve. This point can be found by fitting the data to a Boltzmann-type sigmoidal equation or by finding the maximum of the first derivative of the curve.
-
Signaling Pathways
Sodium Glycodeoxycholate, as a bile acid, is an important signaling molecule that interacts with nuclear receptors and G-protein coupled receptors to regulate gene expression and cellular function.
Farnesoid X Receptor (FXR) Activation
Bile acids are the natural ligands for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis.[13][14][15][16][17]
Activation of FXR in intestinal cells by Sodium Glycodeoxycholate leads to the transcription of Fibroblast Growth Factor 19 (FGF19). FGF19 is then secreted and travels to the liver, where it binds to its receptor, FGFR4, initiating a signaling cascade that represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. In hepatocytes, activated FXR also upregulates the Small Heterodimer Partner (SHP), which further inhibits CYP7A1 expression. This negative feedback loop is crucial for maintaining bile acid homeostasis.[15]
TGR5 Signaling Pathway
TGR5 (also known as G-protein coupled bile acid receptor 1, GPBAR1) is a cell surface receptor that is activated by bile acids, including Sodium Glycodeoxycholate.[18][19][20][21][22]
Upon binding of Sodium Glycodeoxycholate, TGR5 activates the associated Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.[18] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a range of cellular responses, including the secretion of glucagon-like peptide-1 (GLP-1) in intestinal L-cells and increased energy expenditure in brown adipose tissue.[18][20]
Induction of Apoptosis
At higher concentrations, Sodium Glycodeoxycholate has been shown to induce apoptosis (programmed cell death) in various cell types, including hepatocytes.[22][23]
The apoptotic pathway induced by Sodium Glycodeoxycholate is often mediated through the intrinsic or mitochondrial pathway. Cellular stress caused by high concentrations of the bile salt can lead to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apoptotic protease activating factor 1 (Apaf-1), which oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[24][25][26][27]
Conclusion
Sodium Glycodeoxycholate is a multifaceted molecule with well-defined physicochemical properties that are critical to its biological functions. As a key component of bile, its amphipathic nature and micelle-forming capabilities are essential for digestion. Furthermore, its role as a signaling molecule, activating receptors such as FXR and TGR5, highlights its importance in regulating metabolic homeostasis. Understanding the detailed physicochemical characteristics and the molecular mechanisms of its signaling pathways is crucial for researchers in the fields of gastroenterology, metabolic diseases, and pharmacology, and for professionals involved in the development of novel therapeutics targeting bile acid-related pathways. The experimental protocols provided herein offer a standardized approach for the accurate determination of its key properties, ensuring reproducibility and reliability in research endeavors.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 6. scribd.com [scribd.com]
- 7. surface-tension.org [surface-tension.org]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of biosurfactants’ micelles formation using fluorescence measurements: sodium taurocholate as case of study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. DCA-TGR5 signaling activation alleviates inflammatory response and improves cardiac function in myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. [Rat hepatocellular apoptosis induced by glycodeoxycholate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. mdpi.com [mdpi.com]
- 27. Effects of glycolic acid on the induction of apoptosis via caspase-3 activation in human leukemia cell line (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Glycodeoxycholate Sodium in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glycodeoxycholate (GDC), a glycine-conjugated secondary bile acid, plays a multifaceted role in various biological processes. Beyond its classical role in facilitating lipid digestion and absorption, GDC acts as a signaling molecule, modulating a range of cellular functions from apoptosis to epithelial permeability. This technical guide provides a comprehensive overview of the core mechanisms of action of sodium glycodeoxycholate in biological systems, with a focus on its impact on cellular signaling, membrane integrity, and programmed cell death. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of GDC's physiological and pathological significance.
Modulation of Cellular Permeability
Sodium glycodeoxycholate is widely recognized for its ability to act as a permeation enhancer, a property attributed to its amphipathic nature which allows it to interact with and transiently disrupt the integrity of epithelial barriers. This effect is concentration-dependent and largely reversible.
Impact on Transepithelial Electrical Resistance (TEER)
A key indicator of epithelial barrier integrity is the transepithelial electrical resistance (TEER). GDC has been shown to cause a dose-dependent decrease in TEER in various epithelial cell models, indicating a disruption of tight junctions and an increase in paracellular permeability.
| Cell Line | GDC Concentration | Effect on TEER | Reference |
| Caco-2/HT29-MTX | 0.5 mM | 2.5-fold transient decrease | [1] |
| Caco-2/HT29-MTX | 0.8 mM | Significant decrease | [1] |
| Caco-2/HT29-MTX | 1 mM | Significant decrease | [1] |
| Caco-2 | 2.12 mM | 4.57-fold decrease | [1] |
| Caco-2 | 10 mM | Reduction in TEER | [2] |
Effects on Paracellular Permeability and Tight Junctions
The reduction in TEER is a direct consequence of GDC's effect on the paracellular pathway, which is regulated by tight junction protein complexes. Studies have shown that GDC can increase the permeability of epithelial layers to various molecules. For instance, 10 mM GDC was found to double the apparent permeability (Papp) of [³H]-octreotide across isolated rat colonic mucosae.[2] Furthermore, at the same concentration, it increased the Papp of the paracellular marker FITC-dextran 4000 (FD4) and the fluorescent peptide FITC-LKP.[2] Mechanistically, GDC has been shown to reduce the expression of the key tight junction protein, occludin, at the cell membrane.[1]
Induction of Apoptosis
At higher concentrations, sodium glycodeoxycholate transitions from a permeation enhancer to a potent inducer of apoptosis, or programmed cell death, particularly in hepatocytes. This cytotoxic effect is a critical factor in the pathophysiology of cholestatic liver diseases.
Concentration-Dependent Apoptotic Effects
The pro-apoptotic activity of GDC is observed at various concentrations in different cell types.
| Cell Type | GDC Concentration | Apoptotic Effect | Reference |
| Rat Hepatocytes | 50 µM | Induction of typical features of apoptosis | [3] |
| Esophageal Cancer Eca109 Cells | 500 µmol/L | 8.7% early apoptosis after 12 hours |
Signaling Pathways in GDC-Induced Apoptosis
The apoptotic cascade initiated by GDC involves multiple intracellular signaling events:
-
Mitochondrial Dysfunction: GDC can disrupt mitochondrial function, a key event in the intrinsic apoptotic pathway. This includes the dissipation of the mitochondrial membrane potential.
-
Magnesium-Dependent Endonucleases: A key mechanism in GDC-induced hepatocyte apoptosis is the increase in intracellular free magnesium (Mgi2+). This rise in Mgi2+ stimulates the activity of Mg2+-dependent endonucleases, which are responsible for the characteristic internucleosomal DNA fragmentation seen in apoptosis.[3]
-
Caspase Activation: Like other apoptotic stimuli, GDC leads to the activation of the caspase cascade, a family of proteases that execute the final stages of apoptosis.
Figure 1: Signaling pathway of GDC-induced apoptosis.
Modulation of Key Signaling Pathways
Sodium glycodeoxycholate, as a bile acid, is implicated in the modulation of complex signaling networks that regulate metabolism, inflammation, and cell proliferation. While direct and specific interactions of GDC with all bile acid receptors are still under active investigation, evidence points towards its involvement in TGR5 and STAT3 signaling.
Takeda G protein-coupled Receptor 5 (TGR5) Signaling
TGR5 (also known as GPBAR1) is a G protein-coupled receptor that is activated by various bile acids. Activation of TGR5 typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Interestingly, treatment with GDC has been shown to decrease cAMP levels, suggesting a potential modulatory role on this pathway, possibly through the activation of an inhibitory G-protein (Gi) coupled to TGR5 in certain cellular contexts.[1] This modulation of cAMP can have diverse downstream effects on cellular metabolism and inflammation.
Figure 2: Postulated GDC-mediated TGR5 signaling.
Farnesoid X Receptor (FXR) Signaling
The Farnesoid X Receptor (FXR) is a nuclear receptor that serves as a primary sensor for bile acids, regulating their synthesis and transport. While chenodeoxycholic acid is a potent natural FXR agonist, the specific interaction of GDC with FXR is less characterized. It is plausible that GDC, as a prominent bile acid, contributes to the overall bile acid pool that collectively regulates FXR activity. Activation of FXR leads to the transcription of target genes such as the small heterodimer partner (SHP) and fibroblast growth factor 19 (FGF19), which in turn suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4] The precise contribution of GDC to this regulatory loop requires further elucidation.
Signal Transducer and Activator of Transcription 3 (STAT3) Signaling
The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. While direct evidence for GDC is emerging, the closely related bile acid, glycochenodeoxycholic acid (GCDC), has been shown to activate the STAT3 pathway in hepatocellular carcinoma cells. This activation is thought to contribute to chemoresistance. The proposed mechanism involves the downregulation of negative regulators of STAT3 signaling. Given the structural similarity, it is hypothesized that GDC may act through a similar mechanism, although further research is needed to confirm this.
Experimental Protocols
Measurement of Transepithelial Electrical Resistance (TEER)
This protocol describes the measurement of TEER in Caco-2 cell monolayers to assess the effect of sodium glycodeoxycholate on epithelial barrier integrity.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Millicell® ERS-2 Voltohmmeter with "chopstick" electrodes
-
Sodium glycodeoxycholate (GDC) stock solution
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts at a density of 1x10⁵ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with stable TEER values.
-
On the day of the experiment, gently wash the monolayers twice with pre-warmed HBSS.
-
Add 400 µL of HBSS to the apical chamber and 750 µL to the basolateral chamber.
-
Measure the baseline TEER of each monolayer at room temperature (25°C).
-
Prepare different concentrations of GDC in HBSS.
-
Replace the apical solution with the GDC solutions or a vehicle control.
-
Measure TEER at various time points (e.g., 30, 60, 90, 120 minutes) after the addition of GDC.
-
To assess reversibility, replace the GDC-containing medium with fresh HBSS and continue to measure TEER at subsequent time points (e.g., every hour for 4 hours).
-
Calculate the TEER (Ω x cm²) by subtracting the resistance of a blank insert without cells and multiplying by the surface area of the insert.
Figure 3: Experimental workflow for TEER measurement.
Ussing Chamber Assay for Intestinal Permeability
This protocol outlines the use of an Ussing chamber to measure the effect of sodium glycodeoxycholate on the permeability of isolated intestinal mucosa.
Materials:
-
Male Wistar rats (250-300 g)
-
Ussing chambers
-
Krebs-Henseleit (KH) buffer
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Voltage clamp apparatus
-
Permeability markers (e.g., [¹⁴C]-mannitol, FITC-dextran 4000)
-
Sodium glycodeoxycholate (GDC)
-
Scintillation counter or fluorometer
Procedure:
-
Euthanize the rat and excise a section of the colon.
-
Place the tissue in ice-cold KH buffer.
-
Carefully strip the muscle layer to isolate the mucosa.
-
Mount the mucosal tissue in the Ussing chamber with a defined orifice area (e.g., 0.63 cm²).
-
Add 5 mL of pre-warmed (37°C) and carbogen-gassed KH buffer to both the mucosal and serosal chambers.
-
Allow the tissue to equilibrate and measure the baseline potential difference (PD) and short-circuit current (Isc).
-
Add the permeability marker to the mucosal chamber.
-
Add GDC to the mucosal chamber at the desired concentration (e.g., 10 mM).
-
Take samples from the serosal chamber at regular intervals (e.g., every 20 minutes for 120 minutes).
-
At the end of the experiment, take a sample from the mucosal chamber.
-
Quantify the amount of the permeability marker in the serosal samples using a scintillation counter or fluorometer.
-
Calculate the apparent permeability coefficient (Papp).
DNA Fragmentation (Ladder) Assay for Apoptosis
This protocol describes a method to visualize the characteristic DNA laddering pattern in hepatocytes treated with sodium glycodeoxycholate.
Materials:
-
Rat hepatocytes
-
Cell culture medium
-
Sodium glycodeoxycholate (GDC)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent)
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
TE buffer (Tris-EDTA)
-
Ethidium (B1194527) bromide
-
Gel electrophoresis equipment
Procedure:
-
Culture rat hepatocytes and treat with GDC (e.g., 50 µM) for a specified time to induce apoptosis. A control group should be left untreated.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and intact chromatin. The supernatant contains the fragmented DNA.
-
Treat the supernatant with RNase A to remove RNA.
-
Treat with Proteinase K to digest proteins.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.
-
Precipitate the DNA with ethanol and resuspend the pellet in TE buffer.
-
Run the DNA samples on a 1.5-2% agarose gel containing ethidium bromide.
-
Visualize the DNA fragments under UV light. A "ladder" of DNA fragments in multiples of ~180-200 base pairs is indicative of apoptosis.
Conclusion and Future Directions
Sodium glycodeoxycholate is a biologically active molecule with a complex mechanism of action that extends far beyond its role in digestion. Its ability to modulate epithelial permeability has significant implications for drug delivery, while its pro-apoptotic effects in hepatocytes are central to the understanding of cholestatic liver injury. The emerging evidence of its interaction with key signaling pathways such as TGR5 and potentially STAT3 highlights its role as a signaling molecule.
Future research should focus on elucidating the specific molecular interactions of sodium glycodeoxycholate with its target receptors, including the determination of binding affinities and the full spectrum of downstream signaling events. A deeper understanding of the dose-dependent transition from a permeation enhancer to a cytotoxic agent will be crucial for its potential therapeutic applications and for developing strategies to mitigate its pathological effects. The continued investigation into the intricate biological roles of sodium glycodeoxycholate will undoubtedly provide valuable insights for researchers, scientists, and drug development professionals.
References
- 1. Frontiers | Using sodium glycodeoxycholate to develop a temporary infant-like gut barrier model, in vitro [frontiersin.org]
- 2. Sodium glycodeoxycholate and sodium deoxycholate as epithelial permeation enhancers: in vitro and ex vivo intestinal and buccal bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Sodium Glycodeoxycholate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Glycodeoxycholate (NaGDC) is a conjugated secondary bile salt. In vivo, it is formed in the liver through the conjugation of the secondary bile acid, deoxycholic acid, with the amino acid glycine (B1666218).[1][] As an amphiphilic molecule, NaGDC plays a crucial role in the emulsification and absorption of dietary fats and lipids in the intestine.[3] Beyond its physiological function, it is widely utilized in research and pharmaceutical development as a detergent for solubilizing membrane proteins, a molecular tool for studying micelles, and as a permeation enhancer in drug delivery systems.[4]
Given its importance, the ability to produce high-purity NaGDC is critical. This technical guide provides a comprehensive overview of the biological and chemical synthesis pathways of Sodium Glycodeoxycholate, details established purification protocols, and presents key quantitative data to assist researchers in its preparation and application.
Biosynthesis of Glycodeoxycholate
The natural synthesis of glycodeoxycholate is an integral part of the enterohepatic circulation of bile acids. The process begins with cholesterol in the liver and involves modification by gut microbiota.
-
Primary Bile Acid Synthesis: In hepatocytes, cholesterol is converted into primary bile acids, primarily cholic acid and chenodeoxycholic acid.[5]
-
Conjugation: These primary bile acids are then conjugated with amino acids, predominantly glycine (~75%) or taurine (B1682933) (~25%), via an amide linkage to increase their water solubility.[5]
-
Microbial Modification: After secretion into the intestine, conjugated primary bile acids like glycocholic acid are acted upon by intestinal bacteria. Bacterial enzymes first deconjugate the bile acid (removing the glycine) and then dehydroxylate it at the 7α-position, converting cholic acid into the secondary bile acid, deoxycholic acid (DCA).[5][6]
-
Reabsorption and Re-conjugation: A significant portion of this newly formed deoxycholic acid is reabsorbed from the intestine back into the portal circulation. Upon returning to the liver, it is re-conjugated with glycine by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAT), forming glycodeoxycholic acid, which is then secreted into the bile as its sodium salt.[7]
Chemical Synthesis of Sodium Glycodeoxycholate
The chemical synthesis of NaGDC fundamentally involves the formation of a stable amide bond between the carboxyl group of deoxycholic acid (DCA) and the amino group of glycine.[8] This requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
Starting Materials
-
Deoxycholic Acid (DCA): A secondary bile acid that serves as the steroidal backbone.
-
Glycine: The amino acid to be conjugated.
-
Coupling Agent/Activating Reagent: To facilitate amide bond formation.
-
Base: Typically a non-nucleophilic organic base like triethylamine.
-
Sodium Source: A sodium base (e.g., sodium hydroxide (B78521) or sodium ethoxide) for the final salt formation.
Synthesis Methodologies
An efficient, one-step method utilizes N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a peptide coupling reagent. This reagent activates the carboxylic acid by forming a mixed carbonic-carboxylic acid anhydride (B1165640) intermediate in situ, which then readily reacts with the amine.[9][10] This procedure is noted for its high yield and chromatographically pure products.[11]
Experimental Protocol:
-
Reaction Setup: In a suitable flask, dissolve deoxycholic acid and an equimolar amount of glycine in an appropriate solvent (e.g., a mixture of water and a miscible organic solvent like dioxane or DMF).
-
Addition of Reagents: Add a slight molar excess (e.g., 1.1 equivalents) of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours to overnight.[10]
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure. The residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed successively with dilute acid (e.g., 0.5 N HCl) and water to remove unreacted glycine and EEDQ byproducts.[11]
-
Salt Formation: The organic layer containing glycodeoxycholic acid is evaporated. The residue is dissolved in ethanol (B145695), and a stoichiometric amount of aqueous sodium hydroxide is added to form the sodium salt.
-
Isolation: The final product, Sodium Glycodeoxycholate, can be precipitated or isolated by evaporating the solvent.
This classic two-step approach involves first activating the bile acid by converting it into a mixed anhydride, which is then reacted with the amino acid.[12][13]
Experimental Protocol:
-
Anhydride Formation: Dissolve deoxycholic acid in a dry, aprotic solvent (e.g., acetone (B3395972) or THF) and cool the solution (e.g., to -5°C). Add a stoichiometric amount of a tertiary amine base (e.g., triethylamine). Slowly add an alkyl chloroformate (e.g., ethyl chloroformate) to form the mixed anhydride intermediate.[12]
-
Aminolysis: In a separate vessel, prepare a solution of glycine with a base in water. Add this solution to the mixed anhydride reaction mixture. Allow the reaction to proceed, warming to room temperature.
-
Work-up and Salt Formation: Follow steps 4-6 as described in the EEDQ method to isolate the final sodium salt product.
Quantitative Synthesis Data
| Method | Coupling Reagent | Key Features | Reported Yield | Reference |
| Peptide Coupling | N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) | One-step, high purity product | >90% | [11] |
| Mixed Anhydride | Alkyl Chloroformate | Two-step, classic method | 76% (for Glycocholic Acid) | [14] |
Purification Methods
Achieving high purity is essential for most applications of NaGDC. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids by removing small amounts of impurities.[15] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.
Experimental Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which NaGDC is highly soluble at high temperatures but poorly soluble at low temperatures. A mixture of water and acetone or ethanol can be effective.[16][17]
-
Dissolution: Dissolve the crude NaGDC powder in a minimal amount of the hot solvent to create a saturated solution.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath. This slow cooling promotes the formation of large, pure crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent. A patent for the precursor sodium deoxycholate describes drying in a vacuum at 70°C.[16]
Column Chromatography
Chromatography is used for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. It is particularly useful for removing impurities with similar solubility to the target compound.
Experimental Protocol (Silica Gel):
-
Column Packing: Prepare a column with silica (B1680970) gel as the stationary phase, packed using a suitable non-polar solvent.
-
Sample Loading: Dissolve the crude NaGDC in a minimal volume of the mobile phase and carefully load it onto the top of the column.
-
Elution: Elute the column with a mobile phase of increasing polarity. A gradient system, such as increasing percentages of methanol (B129727) in chloroform (B151607) or ethyl acetate (B1210297) in hexane, is often used.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent by evaporation under reduced pressure to yield the purified product.
Solid-Phase Extraction (SPE)
SPE is a rapid and efficient sample clean-up and purification technique that functions like a short, disposable chromatography column. C18-based SPE is commonly used for bile acid purification from biological samples and can be adapted for synthetic mixtures.[18][19]
Experimental Protocol (C18 Cartridge):
-
Conditioning: Condition a C18 SPE cartridge by passing methanol through it, followed by water. This activates the stationary phase.[18]
-
Loading: Dissolve the crude NaGDC in an aqueous solution and pass it through the conditioned cartridge. The NaGDC will be retained on the C18 sorbent.
-
Washing: Wash the cartridge with water or a very low concentration of organic solvent to elute highly polar impurities.
-
Elution: Elute the purified NaGDC from the cartridge using a stronger organic solvent, such as methanol or acetonitrile.[18]
-
Isolation: Evaporate the solvent from the collected eluate to obtain the purified product. Recoveries for bile acids using this method are typically high, often in the range of 89-100%.[19]
Purity Assessment
The purity of the final Sodium Glycodeoxycholate product is typically assessed using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with UV detection (around 205-210 nm) is a common setup.[20][21][22] Purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. Commercial grades are often available at ≥97% purity as determined by HPLC.
Data Summary
Physicochemical Properties of Sodium Glycodeoxycholate
| Property | Value | References |
| CAS Number | 16409-34-0 | [1] |
| Molecular Formula | C₂₆H₄₂NNaO₅ | [1][3] |
| Molecular Weight | 471.61 g/mol | [] |
| Appearance | White to off-white solid | [][3] |
| Melting Point | 245-250 °C | [][3] |
| Solubility | H₂O: 0.1 M at 20°C; 50 mg/mL | [] |
| Critical Micelle Conc. (CMC) | 2.1 mM | |
| Purity (Commercial) | ≥97% (HPLC or TLC) | [23] |
Summary of Purification Techniques
| Technique | Principle | Typical Application | Key Advantages |
| Recrystallization | Differential solubility | Final polishing step to achieve high crystallinity and purity. | Cost-effective for large scales; removes minor impurities effectively.[15] |
| Column Chromatography | Differential partitioning | Separation of complex mixtures or impurities with similar properties. | High resolving power; adaptable to various impurities. |
| Solid-Phase Extraction | Adsorption/Desorption | Rapid sample clean-up and purification. | Fast, high recovery (>89%), requires minimal solvent.[18][19] |
Conclusion
The synthesis and purification of Sodium Glycodeoxycholate can be achieved through robust and well-established chemical methods. For synthesis, the one-step EEDQ coupling procedure offers a high-yield and efficient route to the desired amide conjugate.[11] Subsequent purification is critical for obtaining a product suitable for research and pharmaceutical applications. While recrystallization is an effective method for final polishing, a combination of chromatographic techniques, such as column chromatography or the more rapid solid-phase extraction, is often necessary to remove persistent impurities. The selection of the optimal synthesis and purification strategy will depend on the desired scale, required purity, and the specific impurities present in the starting materials. Careful execution of these protocols, coupled with rigorous purity analysis by HPLC, will ensure a high-quality final product.
References
- 1. Sodium glycodeoxycholate | C26H42NNaO5 | CID 23688465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GLYCODEOXYCHOLIC ACID SODIUM SALT | 16409-34-0 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Glycine and taurine conjugation of bile acids by a single enzyme. Molecular cloning and expression of human liver bile acid CoA:amino acid N-acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of conjugated bile acids by means of a peptide coupling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mt.com [mt.com]
- 16. data.epo.org [data.epo.org]
- 17. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 19. Determination of Bile Acids in Piglet Bile by Solid Phase Extraction and Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. HPLC determination of sodium cromoglycate in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development and application of HPLC-RI and HPLC-MS/MS based methods for quantification of residual deoxycholate levels in pneumococcal polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sodium glycodeoxycholate, BioXtra, >=97% (TLC) | C26H43NNaO5 | CID 6335826 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Critical Micelle Concentration of Sodium Glycodeoxycholate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Glycodeoxycholate Sodium, a key parameter for its application in research and pharmaceutical development. This document details the physicochemical properties, factors influencing micellization, experimental methodologies for CMC determination, and its role in drug delivery.
Introduction to Sodium Glycodeoxycholate and its Critical Micelle Concentration
Sodium glycodeoxycholate is an anionic bile salt, a natural surfactant in the body that plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins.[1][2] Structurally, it possesses both a hydrophobic steroidal nucleus and a hydrophilic glycine (B1666218) conjugate, rendering it amphiphilic. This dual nature drives its self-assembly in aqueous solutions into aggregates known as micelles.[3]
The critical micelle concentration (CMC) is a fundamental property of surfactants, defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate to form micelles.[4][5] Below the CMC, sodium glycodeoxycholate exists predominantly as monomers. As the concentration increases to the CMC, the monomers rapidly associate to form micelles, leading to significant changes in the physicochemical properties of the solution, such as surface tension, conductivity, and light scattering.[4][6][7] Understanding the CMC of sodium glycodeoxycholate is paramount for its use in various applications, including drug delivery systems where it can act as a solubilizing agent and a permeation enhancer.[3][8][9]
Quantitative Data on the Critical Micelle Concentration of Sodium Glycodeoxycholate
The CMC of sodium glycodeoxycholate is not a fixed value but is influenced by several experimental conditions. The following table summarizes reported CMC values under different conditions. It is important to note that variations in reported values can arise from the use of different measurement techniques and experimental setups.[7][10]
| Temperature (°C) | Ionic Strength (M) | pH | Method | CMC (mM) | Reference |
| 25 | 0.10 (NaCl) | - | Potentiometry | 2-6 | [7] |
| 25 | 0.10 (NaCl) | - | Derivative Spectrophotometry | 2-6 | [7] |
| 25 | 0.10 (NaCl) | - | Light Scattering | 2-6 | [7] |
| 25 | 0.15 (NaCl) | - | Quasielastic Light Scattering | ~2.3 | [11] |
| 37 | - | 7.4 | - | 1-5 | [3] |
Factors Influencing the Critical Micelle Concentration
Several factors can significantly alter the CMC of sodium glycodeoxycholate:
-
Temperature: For ionic surfactants like sodium glycodeoxycholate, the effect of temperature on the CMC can be complex. Typically, the CMC value decreases with an increase in temperature up to a certain point, after which it may start to increase.[12][13][14] This U-shaped behavior is attributed to the interplay between the decreased hydration of the hydrophilic group and the disruption of the structured water around the hydrophobic part of the molecule at higher temperatures.[12][13]
-
Ionic Strength: The addition of electrolytes, such as sodium chloride, to a solution of sodium glycodeoxycholate generally leads to a decrease in its CMC.[15][16][17] The added ions reduce the electrostatic repulsion between the negatively charged head groups of the glycodeoxycholate molecules, thereby facilitating micelle formation at a lower concentration.[15][16]
-
pH: The pH of the solution can influence the ionization state of the carboxylic acid group in the glycine conjugate. Changes in pH can alter the charge of the hydrophilic head group, which in turn affects the electrostatic repulsions and, consequently, the CMC.[18]
-
Presence of Other Molecules: The addition of other organic molecules, particularly other surfactants or polymers, can lead to the formation of mixed micelles, which will have a different CMC compared to the pure sodium glycodeoxycholate solution.[19]
Experimental Protocols for CMC Determination
Several methods are employed to determine the CMC of surfactants. The choice of method depends on the nature of the surfactant and the specific experimental conditions.[6][20] Below are detailed protocols for three common techniques.
Conductivity Measurement
This method is suitable for ionic surfactants like sodium glycodeoxycholate. It is based on the principle that the molar conductivity of the solution changes at the CMC. Below the CMC, the conductivity increases linearly with the concentration of the surfactant monomers. Above the CMC, the rate of increase in conductivity changes because the newly formed micelles have a lower mobility than the individual ions.[6][21][22]
Protocol:
-
Prepare a stock solution of sodium glycodeoxycholate in deionized water of a concentration significantly above the expected CMC (e.g., 50 mM).
-
Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Calibrate the conductivity meter using standard potassium chloride solutions.
-
Measure the conductivity of each dilution at a constant temperature.
-
Plot the specific conductivity versus the concentration of sodium glycodeoxycholate.
-
Determine the CMC from the breakpoint in the plot, which corresponds to the intersection of the two linear portions of the graph.[8][22]
Fluorescence Spectroscopy using a Pyrene (B120774) Probe
This technique utilizes the sensitivity of the fluorescence emission spectrum of a hydrophobic probe, such as pyrene, to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment and exhibits a characteristic fluorescence spectrum. When micelles form, pyrene preferentially partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the pyrene fluorescence spectrum, particularly in the ratio of the intensities of the first and third vibronic peaks (I1/I3).[4][23][24][25]
Protocol:
-
Prepare a stock solution of pyrene in a volatile organic solvent like methanol (B129727) or acetone (B3395972) (e.g., 1 mM).
-
Prepare a series of sodium glycodeoxycholate solutions in deionized water covering a range of concentrations.
-
Add a small, constant aliquot of the pyrene stock solution to each surfactant solution. The final concentration of the organic solvent should be minimal to avoid affecting the CMC.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectra of each solution using an excitation wavelength of around 334 nm.[25][26]
-
Determine the intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks.[23]
-
Plot the I1/I3 ratio as a function of the logarithm of the sodium glycodeoxycholate concentration.
-
The CMC is determined from the midpoint of the sigmoidal transition in the plot.[26]
Surface Tensiometry
This is a classic method for determining the CMC of surfactants. Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases. At the CMC, the surface is fully saturated, and any additional surfactant molecules form micelles in the bulk of the solution. Consequently, the surface tension remains relatively constant above the CMC.[5][21][27]
Protocol:
-
Prepare a series of sodium glycodeoxycholate solutions of varying concentrations in deionized water.
-
Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution at a constant temperature.[13][27]
-
Plot the surface tension as a function of the logarithm of the sodium glycodeoxycholate concentration.
-
The CMC is identified as the concentration at which a sharp break in the curve occurs, indicating the point where the surface tension ceases to decrease significantly with increasing surfactant concentration.[21]
Role of Sodium Glycodeoxycholate Micelles in Drug Delivery
Sodium glycodeoxycholate is widely investigated as a component in drug delivery systems due to its ability to enhance the solubility and permeability of poorly water-soluble drugs.[3][8]
Solubilization
Above its CMC, sodium glycodeoxycholate forms micelles with a hydrophobic core. This core can encapsulate hydrophobic drug molecules, effectively increasing their apparent solubility in aqueous media. This is a crucial strategy for the formulation of drugs with low aqueous solubility.[28][29][30]
Permeation Enhancement
Sodium glycodeoxycholate can act as a permeation enhancer, facilitating the transport of drugs across biological membranes, such as the intestinal epithelium.[2][3][9][31] The proposed mechanisms for this enhancement include:
-
Micellar Entrapment: The drug is encapsulated within the micelle, which can protect it from degradation in the gastrointestinal tract.[32][33]
-
Interaction with Cell Membranes: The bile salt monomers or micelles can interact with the lipid bilayer of the cell membrane, transiently increasing its fluidity and permeability.
-
Opening of Tight Junctions: Sodium glycodeoxycholate can modulate the proteins that form the tight junctions between intestinal epithelial cells, leading to a temporary and reversible increase in paracellular permeability. This allows for the passage of larger drug molecules that would otherwise not be absorbed.[2]
-
Active Transport: In the intestine, bile acids are taken up by the apical sodium-dependent bile acid transporter (ASBT). It has been suggested that drug-loaded bile salt micelles might be transported via this pathway, although this mechanism is still under investigation.[34]
Conclusion
The critical micelle concentration of sodium glycodeoxycholate is a critical parameter that governs its behavior and functionality in aqueous solutions. A thorough understanding of its CMC and the factors that influence it is essential for researchers and professionals in drug development and other scientific fields. The ability to accurately determine the CMC using various experimental techniques allows for the optimization of formulations and a deeper insight into its mechanism of action as a solubilizing agent and permeation enhancer. This guide provides a foundational understanding to aid in the effective utilization of this important bile salt in scientific and industrial applications.
References
- 1. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery [mdpi.com]
- 3. Sodium glycodeoxycholate and sodium deoxycholate as epithelial permeation enhancers: in vitro and ex vivo intestinal and buccal bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. justagriculture.in [justagriculture.in]
- 7. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method of Determination of CMC | PPT [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Noninvasive methods to determine the critical micelle concentration of some bile acid salts [bdigital.ufp.pt]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. iosrjournals.org [iosrjournals.org]
- 13. scialert.net [scialert.net]
- 14. researchgate.net [researchgate.net]
- 15. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scielo.org.mx [scielo.org.mx]
- 19. researchgate.net [researchgate.net]
- 20. Determination of bile salt critical micellization concentration on the road to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 22. scribd.com [scribd.com]
- 23. Conductometric and Fluorescence Probe Analysis to Investigate the Interaction between Bioactive Peptide and Bile Salts: A Micellar State Study | MDPI [mdpi.com]
- 24. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. rsc.org [rsc.org]
- 26. rsc.org [rsc.org]
- 27. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 28. Polymeric Micelles: A Novel Approach towards Nano-Drug Delivery System – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 29. Nanomicellar formulations for sustained drug delivery: strategies and underlying principles - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Micelle Drug Delivery System (Nanotechnology).pptx [slideshare.net]
- 31. brieflands.com [brieflands.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Sodium glycocholate liposome encapsulated semaglutide increases oral bioavailability by promoting intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of Glycodeoxycholate Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycodeoxycholate sodium, a significant secondary bile acid, is emerging as a molecule of profound interest in biomedical research and drug development. Formed through the conjugation of deoxycholic acid with the amino acid glycine (B1666218), its amphipathic nature dictates its diverse biological activities. This guide delves into the intricate relationship between the structure of this compound and its multifaceted functions, providing a comprehensive resource for professionals in the field. This document outlines its core biological activities, explores the signaling pathways it modulates, and furnishes detailed experimental protocols for its investigation.
Core Biological Activities and Structure-Activity Relationship
The biological effects of this compound are intrinsically linked to its molecular architecture. The steroid nucleus, with its distinct hydrophobic and hydrophilic faces, the number and position of hydroxyl groups, and the nature of the amino acid conjugate are all critical determinants of its function.
Permeation Enhancement: this compound is recognized for its ability to enhance the permeation of drugs across biological membranes.[1] This property is attributed to its amphipathic nature, allowing it to interact with and temporarily disrupt the organization of the cell membrane, thereby increasing its fluidity and permeability to other molecules.[1] The two hydroxyl groups at positions 3α and 12α contribute to its detergent-like properties. The glycine conjugation increases its hydrophilicity compared to its unconjugated form, deoxycholic acid, influencing its critical micelle concentration (CMC) and interaction with membranes.
Cytotoxicity and Apoptosis Induction: At higher concentrations, this compound exhibits cytotoxic effects and can induce apoptosis, particularly in hepatocytes.[2][3] This pro-apoptotic activity is linked to the induction of mitochondrial stress and the activation of caspase cascades.[4] The hydrophobicity of the deoxycholate backbone is a key factor in its cytotoxicity. The presence of the 12α-hydroxyl group is thought to contribute to this effect.
Receptor Modulation: this compound acts as a signaling molecule by activating specific bile acid receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[5][6]
-
FXR Activation: While not the most potent endogenous FXR agonist, glycodeoxycholate does contribute to the activation of this nuclear receptor. The structure of the steroid nucleus is crucial for receptor binding.[7] Activation of FXR by bile acids leads to the regulation of a host of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.[8]
-
TGR5 Activation: Glycodeoxycholate is a more potent agonist for the membrane-bound receptor TGR5.[5][9] The activation of TGR5 by bile acids stimulates the production of intracellular cyclic AMP (cAMP), which in turn triggers various downstream signaling pathways.[10] This signaling is implicated in the regulation of energy expenditure, glucose metabolism, and inflammatory responses.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data regarding the biological activities of this compound. It is important to note that specific EC50 and Ki values for the direct interaction of this compound with FXR and TGR5 are not consistently reported in the literature. The potency of bile acids is often presented in a relative order.
Table 1: Cytotoxicity Data
| Cell Line | Assay | Parameter | Value | Reference |
| Caco-2 | MTS Assay | IC50 | >2 mM (at 60 min) | [11] |
| Hepatocytes | Apoptosis | Effective Concentration | 50 µM | [3] |
Table 2: Permeation Enhancement Data
| Model | Marker Molecule | GDC Concentration | Effect | Reference |
| Caco-2 monolayers | [¹⁴C]-mannitol | 10 mM | Increased Papp | [4] |
| Rat colonic mucosae | [³H]-octreotide | 10 mM | Doubled Papp | [11] |
Table 3: Receptor Activation (Qualitative Potency)
| Receptor | Relative Potency of Bile Acids | Reference |
| TGR5 | Lithocholic acid (LCA) > Deoxycholic acid (DCA) > Chenodeoxycholic acid (CDCA) > Cholic acid (CA) | [5][9] |
| FXR | Chenodeoxycholic acid (CDCA) > Deoxycholic acid (DCA) > Lithocholic acid (LCA) > Cholic acid (CA) | [7] |
(Note: Glycodeoxycholate's potency is expected to be similar to its unconjugated form, deoxycholic acid, for TGR5 activation.)
Signaling Pathways
This compound exerts its effects through complex signaling networks. Below are diagrams illustrating the key pathways.
TGR5 Signaling Pathway
TGR5 signaling cascade initiated by glycodeoxycholate.
FXR Signaling Pathway
References
- 1. Bile acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Increases of intracellular magnesium promote glycodeoxycholate-induced apoptosis in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Actions of Bile Acids via Cell Surface Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Structure-activity relationship of bile acids and bile acid analogs in regard to FXR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 11. Sodium glycodeoxycholate and sodium deoxycholate as epithelial permeation enhancers: in vitro and ex vivo intestinal and buccal bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycodeoxycholate Sodium: A Technical Guide to its Historical Discovery, Development, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Glycodeoxycholate (GDC), a glycine-conjugated secondary bile acid, has emerged from its physiological role in fat digestion to become a significant tool in pharmaceutical research and drug development. Initially identified as a component of bile, its unique amphipathic nature and biological activity have been harnessed for various applications, most notably as a permeation enhancer to improve the oral bioavailability of poorly absorbed drugs. This technical guide provides an in-depth overview of the historical discovery and scientific development of Glycodeoxycholate Sodium. It details its physicochemical properties, summarizes key experimental findings in tabular format, and provides comprehensive methodologies for critical in vitro assays. Furthermore, this guide illustrates the signaling pathways modulated by this compound and typical experimental workflows using the Graphviz (DOT language), offering a valuable resource for researchers in the fields of drug delivery, gastroenterology, and metabolic diseases.
Historical Discovery and Development
The journey of this compound in research is intrinsically linked to the broader history of bile acid studies. The investigation into bile acids began in 1848 when Strecker first isolated cholic acid.[1] This foundational work paved the way for the identification of a variety of bile acids from different species.[1] Initially, in the early 1900s, bile acids were primarily used for their choleretic (bile flow-stimulating) properties in patients with cholestasis, although rigorous efficacy studies were lacking at the time.[1]
The fundamental four-ring structure of bile acids was proposed in 1927, and subsequent X-ray diffraction studies revealed its similarity to cholesterol, leading to the hypothesis that cholesterol was the precursor for bile acid synthesis.[1] This was later confirmed through radio-labeling experiments.[1] Glycodeoxycholic acid, as a glycine (B1666218) conjugate of the secondary bile acid deoxycholic acid, was identified as a significant component of human bile.[2][3][4] Deoxycholic acid itself is formed from the primary bile acid, cholic acid, through the action of intestinal microbiota.[1]
The development of advanced analytical techniques like gas chromatography and mass spectrometry in the mid-20th century significantly accelerated research into bile acid metabolism and function.[1] For many years, the primary research focus on bile salts, including this compound, was their role as detergents in the digestion and absorption of dietary fats and fat-soluble vitamins.[1][5] However, over the last two decades, their function as signaling molecules has been increasingly recognized, leading to a resurgence of interest in their therapeutic potential.[1] It was during this period that bile salts, including this compound, were first investigated as potential epithelial permeation enhancers, a line of inquiry that continues to be a major focus of research today.[6]
Physicochemical Properties and Quantitative Data
This compound is the sodium salt of glycodeoxycholic acid.[7] It is an anionic bile salt with a molecular weight of 471.61 g/mol and the molecular formula C26H42NNaO5.[7][] Its amphipathic nature, possessing both hydrophobic and hydrophilic regions, is central to its biological and pharmaceutical functions.[1]
Table 1: Physicochemical Properties of Sodium Glycodeoxycholate
| Property | Value | Reference(s) |
| Molecular Formula | C26H42NNaO5 | [7][] |
| Molecular Weight | 471.61 g/mol | [7][] |
| Appearance | White solid | [] |
| Melting Point | 245-250 °C | [] |
| Solubility | H2O: 0.1 M at 20 °C, clear, colorless | [] |
| Stability | Hygroscopic | [] |
Table 2: In Vitro Efficacy and Cytotoxicity of Sodium Glycodeoxycholate
| Cell Line | Assay | Concentration | Effect | Reference(s) |
| Caco-2 | Cytotoxicity | >2 mM (60 min) | Altered cellular parameters | [6] |
| Caco-2 | Permeability (³H-octreotide) | 10 mM | Doubled Papp | [6] |
| Caco-2 | Permeability (FITC-dextran 4000) | 10 mM | Increased Papp | [6] |
| Caco-2 | Permeability (FITC-LKP) | 10 mM | Increased Papp | [6] |
| TR146 (buccal) | Cytotoxicity | 1.5 mM (60 min) | Altered cellular parameters | [6] |
| Porcine buccal mucosa | Permeability (¹⁴C-mannitol) | Not specified | Increased Papp (more potent than deoxycholate) | [6] |
| Porcine buccal mucosa | Permeability (³H-octreotide) | Not specified | ~3-fold increase in Papp | [6] |
| Porcine buccal mucosa | Permeability (FITC-LKP) | Not specified | ~3-fold increase in Papp | [6] |
Experimental Protocols
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting the intestinal absorption of drugs.[9] When cultured for 21 days, these cells differentiate to form a monolayer with tight junctions and express transporters and enzymes characteristic of the small intestine.[10]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer in the presence and absence of Sodium Glycodeoxycholate.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in multi-well plates and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[11]
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). A TEER value of ≥ 200 Ω x cm² is generally considered acceptable.[12]
-
Preparation of Dosing Solutions: The test compound is dissolved in a suitable transport buffer (e.g., Ringers buffer) at a predetermined concentration (e.g., 10 µM).[11] A separate dosing solution is prepared containing both the test compound and Sodium Glycodeoxycholate at the desired concentration (e.g., 10 mM).
-
Transport Studies (Apical to Basolateral - A to B):
-
The culture medium is replaced with pre-warmed (37°C) transport buffer, and the cells are allowed to equilibrate.
-
The dosing solution is added to the apical (donor) compartment, and fresh transport buffer is added to the basolateral (receiver) compartment.[12]
-
Samples are collected from the basolateral compartment at specific time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer.
-
-
Transport Studies (Basolateral to Apical - B to A): To assess active efflux, the dosing solution is added to the basolateral compartment, and samples are collected from the apical compartment.[9]
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.[11]
-
Calculation of Apparent Permeability (Papp): The Papp is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[13]
-
Ussing Chamber Assay for Intestinal Permeability
The Ussing chamber is an ex vivo technique used to measure the transport of ions and molecules across intact intestinal tissue.[14]
Objective: To evaluate the effect of Sodium Glycodeoxycholate on the paracellular permeability of a marker molecule (e.g., FITC-dextran) across isolated intestinal mucosa.
Methodology:
-
Tissue Preparation: A segment of animal intestine (e.g., rat colon) is excised, and the mucosal layer is carefully stripped from the underlying muscle layers.[15]
-
Mounting the Tissue: The isolated mucosal tissue is mounted between the two halves of the Ussing chamber, separating the mucosal (luminal) and serosal (basolateral) sides.[15]
-
Buffer and Gassing: Both chambers are filled with oxygenated Krebs-Ringer bicarbonate buffer and maintained at 37°C. The buffer is continuously gassed with 95% O2 / 5% CO2.[15]
-
Equilibration and Viability Check: The tissue is allowed to equilibrate, and its viability is assessed by measuring the transepithelial electrical resistance (TEER) and potential difference (PD).
-
Permeability Measurement:
-
Sample Analysis: The concentration of the fluorescent marker in the serosal samples is determined using a fluorometer.
-
Calculation of Permeability: The flux of the marker molecule across the tissue is calculated and expressed as the apparent permeability coefficient (Papp).
Signaling Pathways and Mechanisms of Action
Recent research has revealed that bile acids, including Glycodeoxycholate, are not merely digestive aids but also potent signaling molecules that activate specific receptors, namely the G-protein coupled receptor TGR5 and the nuclear receptor Farnesoid X Receptor (FXR).[16][17]
TGR5 Signaling Pathway
Glycodeoxycholate is an agonist for TGR5.[18] Activation of TGR5, particularly in enteroendocrine L-cells, initiates a signaling cascade that plays a crucial role in glucose homeostasis and energy metabolism.
Caption: TGR5 signaling cascade initiated by this compound.
Upon binding of Glycodeoxycholate to TGR5, adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP).[19] cAMP then activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[19] This cascade, particularly the Epac/PLC-ε pathway, results in an increase in intracellular calcium, which triggers the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[19] These incretin (B1656795) hormones play a vital role in regulating glucose metabolism.[19]
FXR Signaling Pathway
Glycodeoxycholate can also activate the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[16][20] FXR plays a central role in regulating bile acid synthesis and transport, as well as lipid and glucose metabolism.[20]
References
- 1. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Glycodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 4. Bile acid - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Sodium glycodeoxycholate and sodium deoxycholate as epithelial permeation enhancers: in vitro and ex vivo intestinal and buccal bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium glycodeoxycholate | C26H42NNaO5 | CID 23688465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 10. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. enamine.net [enamine.net]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. The Ussing chamber system for measuring intestinal permeability in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MECHANISMS IN ENDOCRINOLOGY: FXR signalling: a novel target in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bile Acids and Human Disease: Metabolism, FXR/TGR5 Signaling, and Clinical Applications - MetwareBio [metwarebio.com]
- 19. researchgate.net [researchgate.net]
- 20. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
Glycodeoxycholate Sodium and Cell Membrane Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycodeoxycholate sodium (GDC), a conjugated bile salt, plays a crucial role in physiological processes such as fat digestion and absorption. Beyond its digestive functions, GDC exhibits significant interactions with cell membranes, influencing their structure and function. This technical guide provides an in-depth exploration of these interactions, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. Understanding the mechanisms by which GDC modulates cell membranes is paramount for researchers in drug development and cellular biology, given its potential as both a therapeutic agent and a permeation enhancer, as well as its role in cellular toxicity.
Physicochemical Properties and Membrane Interaction Parameters
The interaction of this compound with cell membranes is fundamentally governed by its amphipathic nature, allowing it to partition into the lipid bilayer. A key parameter in this interaction is its critical micelle concentration (CMC), the concentration at which individual molecules (monomers) self-assemble into micelles. Below the CMC, GDC primarily exists as monomers that can insert into the cell membrane, while at and above the CMC, it can solubilize the membrane.
Table 1: Critical Micelle Concentration (CMC) of this compound
| Method | Temperature (°C) | Ionic Strength (M) | CMC (mM) | Reference |
| Potentiometry | 25 | 0.10 (NaCl) | Not specified | [1] |
| Derivative Spectrophotometry | 25 | 0.10 (NaCl) | Not specified | [1] |
| Light Scattering | 25 | 0.10 (NaCl) | Not specified | [1] |
| Surface Tension | Not specified | In water | ~2-5 | [2][3] |
Note: Specific CMC values from the potentiometry, derivative spectrophotometry, and light scattering studies were not explicitly stated in the abstract, but the study presented the determination of these values. The CMC of deoxycholate, a related bile salt, is reported to be between 2-5 mM.[3]
Effects on Cell Membrane Properties
This compound can significantly alter the physical properties of the cell membrane, including its permeability and fluidity. These alterations are concentration-dependent and can have profound effects on cellular function and viability.
Membrane Permeability
GDC is known to increase the permeability of cell membranes, a property that is being explored for enhancing drug delivery across epithelial barriers.[4][5] This effect is largely attributed to the disruption of tight junctions and the perturbation of the lipid bilayer.
Table 2: Effects of this compound on Membrane Permeability
| Cell/Tissue Model | Concentration (mM) | Incubation Time | Effect | Reference |
| Caco-2 cells | >2 | 60 min | Altered cellular parameters | [4][5] |
| Isolated rat colonic mucosae | 10 | Not specified | Reduced transepithelial electrical resistance (TEER), doubled the apparent permeability coefficient (Papp) of [³H]-octreotide | [4][5] |
| Isolated rat colonic mucosae | 10 | Not specified | Increased Papp of FITC-dextran 4000 (FD4) and FITC-LKP | [4][5] |
| TR146 buccal epithelial cells | 1.5 | 60 min | Altered cellular parameters | [4][5] |
| Isolated porcine buccal mucosae | Not specified | Not specified | Increased Papp of [¹⁴C]-mannitol, [³H]-octreotide, and FITC-LKP | [4][5] |
| Feline main pancreatic duct | >1 | 60 min | Progressively increased duct permeability to molecules up to 20,000 daltons | [6] |
| Caco-2/HT29-MTX co-culture | 0.5, 0.8, 1 | Not specified | Decreased TEER and increased paracellular permeability | [7] |
Membrane Fluidity
Cytotoxicity and Induction of Apoptosis
At higher concentrations, the membrane-disrupting properties of this compound lead to cytotoxicity.[8] This toxicity is a critical consideration in its application as a drug delivery enhancer. Furthermore, GDC has been shown to induce apoptosis in various cell types, particularly hepatocytes.[9][10]
Table 3: Cytotoxicity of this compound
| Cell Line | Concentration | Incubation Time | Effect | IC50 | Reference |
| Caco-2 cells | 1-5 mM | 2h | Cytotoxic | 2 mM | [8] |
| Caco-2 cells | >2 mM | 60 min | Altered cellular parameters | Not specified | [4][5] |
| TR146 cells | 1.5 mM | 60 min | Altered cellular parameters | Not specified | [4][5] |
The induction of apoptosis by GDC involves complex signaling pathways, including the activation of death receptors and endonuclease-mediated DNA fragmentation.[10][11] Studies have shown that GDC can induce apoptosis in hepatocytes through a mechanism promoted by an increase in intracellular magnesium, which in turn stimulates Mg2+-dependent endonucleases.[9]
Interaction with Lipid Rafts and Membrane Proteins
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[12] Bile acids, including GDC, can modulate the organization and function of these domains. At sub-toxic concentrations, bile acids have been shown to stabilize phase separation in giant plasma membrane vesicles (GPMVs), suggesting an effect on lipid raft organization.[3]
The interaction of GDC with membrane proteins can also lead to conformational changes and alterations in their function.[13] For instance, the hydrophobic bile salt GCDC has been shown to trigger the retrieval of the Na+-taurocholate co-transporting polypeptide (Ntcp) from the basolateral membrane of hepatocytes into the cytosol.[14]
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The CMC of bile salts can be determined using various non-invasive techniques.[1]
-
Potentiometry: This method involves measuring the potential of an ion-selective electrode in response to changes in the concentration of the bile salt. A distinct change in the slope of the potential versus log(concentration) plot indicates the CMC.
-
Derivative Spectrophotometry: This technique measures the change in the absorption spectrum of a probe molecule as it partitions into the forming micelles. The CMC is identified by a sharp change in the derivative spectrum.
-
Light Scattering: The intensity of scattered light increases significantly with the formation of micelles. The CMC is determined by plotting the scattered light intensity against the bile salt concentration and identifying the point of inflection.
Membrane Permeability Assay (using Caco-2 cell monolayers)
This assay is widely used to assess the effect of permeation enhancers on intestinal epithelial permeability.[4][5]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.
-
TEER Measurement: The transepithelial electrical resistance (TEER) is measured using a voltmeter to assess the integrity of the cell monolayer before and after treatment.
-
Treatment: The apical side of the monolayer is incubated with a solution containing this compound at the desired concentration.
-
Permeability Measurement: A marker molecule with low permeability (e.g., [³H]-octreotide, FITC-dextran) is added to the apical chamber.
-
Sampling: Samples are taken from the basolateral chamber at different time points.
-
Quantification: The concentration of the marker molecule in the basolateral samples is quantified using an appropriate method (e.g., liquid scintillation counting, fluorescence spectroscopy).
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the marker molecule across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the marker in the apical chamber.
Cell Viability/Cytotoxicity Assay (MTS Assay)
The MTS assay is a colorimetric method for assessing cell viability.[4]
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a specified duration.
-
Addition of MTS Reagent: The MTS reagent, which is converted to a formazan (B1609692) product by metabolically active cells, is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Measurement of Membrane Fluidity (Fluorescence Anisotropy)
Fluorescence anisotropy is a technique used to measure the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is inversely related to membrane fluidity.[15][16][17][18][19]
-
Probe Labeling: Cells or liposomes are labeled with a lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
-
Treatment: The labeled cells or liposomes are treated with this compound.
-
Fluorescence Measurement: The sample is excited with vertically polarized light, and the intensities of the vertically (I∥) and horizontally (I⊥) polarized emitted light are measured using a fluorometer equipped with polarizers.
-
Calculation of Anisotropy (r): The fluorescence anisotropy is calculated using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is a correction factor for the instrument's differential sensitivity to the two polarizations.
-
Interpretation: A decrease in anisotropy indicates an increase in the rotational freedom of the probe, signifying an increase in membrane fluidity.
Lipid Raft Isolation (Detergent-Resistant Membrane Fractionation)
This method is used to isolate lipid rafts based on their insolubility in non-ionic detergents at low temperatures.[20][21][22][23]
-
Cell Lysis: Cells are lysed in a cold buffer containing a non-ionic detergent (e.g., 1% Triton X-100).
-
Sucrose (B13894) Gradient Preparation: A discontinuous sucrose gradient is prepared in an ultracentrifuge tube (e.g., with layers of 40%, 30%, and 5% sucrose).
-
Sample Loading: The cell lysate is mixed with a high concentration of sucrose (e.g., 40%) and placed at the bottom of the gradient.
-
Ultracentrifugation: The gradient is centrifuged at high speed for a prolonged period (e.g., 18-24 hours at 100,000 x g).
-
Fraction Collection: The lipid rafts, being less dense, will float to the interface between the lower sucrose concentrations (e.g., 5% and 30% interface) and appear as an opaque band. This band is carefully collected.
-
Analysis: The protein and lipid composition of the collected fractions can be analyzed by Western blotting and mass spectrometry, respectively.
Signaling Pathways and Visualizations
This compound's interaction with the cell membrane can trigger various intracellular signaling cascades, most notably those leading to apoptosis.
GDC-Induced Apoptosis Signaling
GDC can induce apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. One identified mechanism involves the upregulation of the TRAIL-R2/DR5 death receptor.[11]
Caption: GDC-induced apoptosis signaling pathway.
Experimental Workflow for Assessing Membrane Permeability
The following diagram illustrates the typical workflow for evaluating the effect of GDC on the permeability of a Caco-2 cell monolayer.
Caption: Workflow for membrane permeability assay.
Conclusion
This compound exhibits multifaceted interactions with cell membranes, ranging from the modulation of physical properties like permeability and fluidity to the induction of complex cellular processes such as apoptosis. The concentration of GDC is a critical determinant of its effects, with lower concentrations primarily altering membrane characteristics and higher concentrations leading to membrane solubilization and cytotoxicity. The detailed experimental protocols and visualized signaling pathways presented in this guide offer a comprehensive resource for researchers investigating the biological and pharmaceutical implications of GDC-membrane interactions. A thorough understanding of these interactions is essential for harnessing the potential of GDC in drug delivery systems while mitigating its cytotoxic effects, and for elucidating its role in physiological and pathological conditions.
References
- 1. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Bile Acids Modulate Signaling by Functional Perturbation of Plasma Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sodium glycodeoxycholate and sodium deoxycholate as epithelial permeation enhancers: in vitro and ex vivo intestinal and buccal bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of bile salts on permeability and morphology of main pancreatic duct in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using sodium glycodeoxycholate to develop a temporary infant-like gut barrier model, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Increases of intracellular magnesium promote glycodeoxycholate-induced apoptosis in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. The bile acid glycochenodeoxycholate induces trail-receptor 2/DR5 expression and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid raft - Wikipedia [en.wikipedia.org]
- 13. Sodium-induced conformation changes in membrane transport proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 15. researchgate.net [researchgate.net]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. Fluorescence anisotropy - Wikipedia [en.wikipedia.org]
- 18. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. inventbiotech.com [inventbiotech.com]
- 21. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Genesis of Glycodeoxycholate Sodium: A Technical Guide to its Hepatic Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycodeoxycholate sodium, a prominent secondary bile salt, plays a crucial role in the enterohepatic circulation and lipid metabolism. Its biosynthesis is a multi-step, multi-organ process culminating in the liver. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic reactions, cellular locations, and regulatory networks. Quantitative data are summarized for clarity, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz (DOT language) illustrate the complex biological pathways and workflows.
The Multi-Organ Biosynthetic Pathway of this compound
The formation of this compound is not confined to the liver but is a collaborative effort between hepatic synthesis and intestinal microbial biotransformation. The pathway can be dissected into five key stages:
-
Hepatic Synthesis of Primary Bile Acids: The journey begins in the hepatocytes with the conversion of cholesterol into the primary bile acids, cholic acid and chenodeoxycholic acid. This occurs via two main pathways: the classical (or neutral) pathway, which accounts for the majority of bile acid synthesis, and the alternative (or acidic) pathway.[1][2][3]
-
Secretion and Intestinal Transformation: Primary bile acids are conjugated with glycine (B1666218) or taurine (B1682933) in the liver, secreted into the bile, and released into the small intestine to aid in fat digestion.[1][3] In the gut, commensal bacteria deconjugate these primary bile salts.
-
Microbial 7α-dehydroxylation: Specific anaerobic bacteria in the colon, primarily from the Clostridium and Eubacterium genera, possess the 7α-dehydroxylase enzyme.[4][5] This enzyme catalyzes the removal of the 7α-hydroxyl group from cholic acid, converting it into the secondary bile acid, deoxycholic acid.[4][5]
-
Enterohepatic Recirculation: Deoxycholic acid, along with other bile acids, is efficiently reabsorbed from the intestine and transported back to the liver via the portal vein.[1][2][3]
-
Hepatic Conjugation and Salt Formation: Upon returning to the hepatocytes, deoxycholic acid is activated to deoxycholyl-CoA by bile acid-CoA synthetase (BACS). Subsequently, bile acid-CoA:amino acid N-acyltransferase (BAAT) catalyzes the conjugation of deoxycholyl-CoA with glycine to form glycodeoxycholic acid.[6][7] In the physiological pH of the bile, the acidic glycodeoxycholic acid is ionized, forming its sodium salt, this compound.
Quantitative Data
The following tables summarize key quantitative parameters associated with the biosynthesis of this compound.
| Parameter | Value | Species | Reference |
| Deoxycholic Acid Concentration in Portal Vein (Fasting) | 6.18 ± 2.27 µmol/L | Human | [2] |
| Deoxycholic Acid Concentration in Peripheral Vein (Fasting) | 1.44 ± 0.57 µmol/L | Human | [2] |
| Total Glycine Concentration in Liver | ~2.5 mmol/L | Human | [8] |
| Glycine Concentration in Hepatocyte Cytosol | 0.83 mmol/L | Human | [8] |
| Glycine Concentration in Hepatocyte Mitochondria | 1.86 mmol/L | Human | [8] |
Table 1: Substrate Concentrations
| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |
| Bile acid-CoA:amino acid N-acyltransferase (BAAT) | Taurine | 1.1 mM | - | Human | [9] |
| Bile acid-CoA:amino acid N-acyltransferase (BAAT) | Glycine | 5.8 mM | - | Human | [9] |
| 7α-dehydroxylase | Cholic Acid | Not available | Not available | Gut Microbiota | - |
Table 2: Enzyme Kinetic Parameters Note: Specific kinetic data for human BAAT with deoxycholyl-CoA as a substrate and for bacterial 7α-dehydroxylase are not readily available in the literature and represent a current knowledge gap.
Experimental Protocols
Quantification of Glycodeoxycholic Acid in Liver Tissue by LC-MS/MS
This protocol outlines a standard method for the extraction and quantification of glycodeoxycholic acid from liver tissue.[10][11]
1. Sample Preparation and Extraction:
- Excise approximately 50-100 mg of frozen liver tissue.
- Homogenize the tissue in a suitable volume of ice-cold methanol (B129727) containing a known concentration of an internal standard (e.g., d4-glycodeoxycholic acid).[12]
- Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Collect the supernatant.
- Perform a second extraction of the pellet with methanol and pool the supernatants.
- Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
2. LC-MS/MS Analysis:
- Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases typically consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.
- Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
- Quantification: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for glycodeoxycholic acid and its internal standard. The transition for glycodeoxycholic acid is typically m/z 448.3 → 74.1.
- Generate a standard curve using known concentrations of glycodeoxycholic acid to quantify the amount in the liver samples.
In Vitro Assay for Bile Acid Conjugation in Liver Microsomes
This protocol describes an assay to measure the activity of bile acid-CoA:amino acid N-acyltransferase (BAAT) in isolated liver microsomes.[10][13][14]
1. Preparation of Liver Microsomes:
- Homogenize fresh or frozen liver tissue in a cold homogenization buffer (e.g., phosphate (B84403) buffer with sucrose (B13894) and protease inhibitors).
- Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet nuclei and mitochondria.
- Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes.
- Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. BAAT Activity Assay:
- Prepare a reaction mixture containing:
- Liver microsomes
- Deoxycholic acid
- ATP
- Coenzyme A
- Glycine (or radiolabeled glycine for easier detection)
- Magnesium chloride
- Reaction buffer (e.g., Tris-HCl)
- Initiate the reaction by adding ATP and Coenzyme A to allow for the formation of deoxycholyl-CoA by BACS, which is also present in the microsomal fraction.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
- Centrifuge to pellet the precipitated protein.
- Analyze the supernatant for the formation of glycodeoxycholic acid using LC-MS/MS as described in Protocol 3.1.
Visualization of Pathways and Workflows
Biosynthesis Pathway of this compound
Caption: Overview of the multi-organ biosynthesis of this compound.
Experimental Workflow for Quantification in Liver Tissue
Caption: Workflow for quantifying this compound in liver tissue.
Regulatory Signaling of Bile Acid Synthesis
Caption: Key regulatory signaling in bile acid homeostasis.
Regulation of this compound Biosynthesis
The biosynthesis of this compound is indirectly regulated by the signaling pathways that control the overall bile acid pool. The primary regulatory mechanism involves the farnesoid X receptor (FXR) and fibroblast growth factor 19 (FGF19).[7][15][16]
-
FXR Activation in the Ileum: High concentrations of bile acids, including deoxycholic acid, in the terminal ileum activate FXR in enterocytes.[15]
-
FGF19 Secretion: Activated FXR stimulates the synthesis and secretion of FGF19 into the portal circulation.[15][16]
-
Hepatic Repression of Primary Bile Acid Synthesis: FGF19 travels to the liver and binds to its receptor, FGFR4, initiating a signaling cascade that represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of primary bile acid synthesis.[7][16] This negative feedback loop ensures that the total bile acid pool is tightly controlled.
The direct regulation of the conjugation of deoxycholic acid with glycine is less well understood. While FXR is known to regulate the expression of BAAT, the specific impact of this regulation on the conjugation of secondary bile acids is an area of ongoing research. The availability of the substrates, deoxycholic acid and glycine, within the hepatocyte also plays a crucial role in the rate of glycodeoxycholic acid synthesis.
Conclusion
The biosynthesis of this compound is a complex and fascinating process that highlights the intricate interplay between the host and its gut microbiota. Understanding this pathway in detail is essential for researchers in hepatology, gastroenterology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the physiological and pathological roles of this important secondary bile salt. Future research should focus on elucidating the specific kinetics of the enzymes involved and the precise regulatory mechanisms governing the final conjugation step in the liver.
References
- 1. Serum concentrations of ursodeoxycholic acid in portal venous and systemic venous blood of fasting humans as determined by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Individual bile acids in portal venous and systemic blood serum of fasting man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic uptake of bile acids in man. Fasting and postprandial concentrations of individual bile acids in portal venous and systemic blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 7-α-dehydroxylation pathway: An integral component of gut bacterial bile acid metabolism and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total Bile Acid Assays [cellbiolabs.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. mdpi.com [mdpi.com]
- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. oyc.co.jp [oyc.co.jp]
- 15. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cell Membrane Permeabilization Using Glycodeoxycholate Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycodeoxycholate Sodium is an anionic bile salt that acts as a detergent and is widely utilized in biomedical research for its ability to permeabilize cell membranes. Its amphiphilic nature allows it to interact with the lipid bilayer, creating pores and increasing membrane fluidity. This property makes it a valuable tool for various applications, including the delivery of therapeutic agents into cells, facilitating the entry of antibodies for intracellular staining, and for lysing cells for protein extraction. This document provides detailed application notes and protocols for the effective use of this compound in cell membrane permeabilization.
Mechanism of Action
This compound, like other bile salts, integrates into the cell membrane, disrupting the highly organized lipid bilayer. At sub-micellar concentrations, it can increase membrane fluidity and permeability. As the concentration approaches and exceeds its critical micelle concentration (CMC), it can solubilize the membrane, leading to cell lysis. The primary mechanism involves the partitioning of the this compound monomers into the membrane, which alters the lipid packing and leads to the formation of transient pores. This process is generally non-specific and concentration-dependent.
Recent studies have also suggested that bile acids can modulate cellular signaling pathways by altering the organization of plasma membrane domains. By disordering the non-raft domains of the membrane, this compound can influence the clustering and activity of membrane-associated proteins, such as Ras, which in turn can affect downstream signaling cascades like the MAPK pathway.[1]
Quantitative Data Summary
The optimal concentration and incubation time for using this compound are cell-type and application-dependent. The following tables summarize key quantitative data from various studies.
| Cell Line | Application | Concentration | Incubation Time | Outcome | Citation |
| Caco-2 | Cytotoxicity Assay | >2 mM | 60 min | Altered cellular parameters | [2] |
| TR146 | Cytotoxicity Assay | 1.5 mM | 60 min | Changes in cell parameters | [2] |
| Caco-2 | Cytotoxicity | 1-5 mM | 2 hours | Cytotoxic effects | |
| Rat Colonic Mucosae | Permeation Enhancement | 10 mM | Not Specified | Reduced transepithelial resistance (TEER) and doubled the apparent permeability (Papp) of [3H]-octreotide | [2] |
| Porcine Buccal Mucosae | Permeation Enhancement | Not Specified | Not Specified | Increased Papp of [14C]-mannitol, [3H]-octreotide, and FITC-LKP by ~3-fold | [2] |
Experimental Protocols
Note: The following protocols are general guidelines. Optimization of concentrations, incubation times, and buffer compositions is crucial for each specific cell type and experimental setup.
Protocol 1: Intracellular Staining for Flow Cytometry
This protocol provides a general framework for permeabilizing cells with this compound for the detection of intracellular antigens.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)
-
Permeabilization Buffer: this compound in PBS (start with a concentration range of 0.05% to 0.5% w/v and optimize)
-
Wash Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies
-
Cell suspension
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL.
-
Surface Staining (Optional): If staining for surface markers, perform this step according to standard protocols before fixation.
-
Fixation:
-
Wash cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 15-20 minutes at room temperature.
-
Wash cells twice with Wash Buffer.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Incubate for 10-15 minutes at room temperature. Optimization is critical for this step.
-
-
Intracellular Staining:
-
Wash cells once with Wash Buffer.
-
Resuspend the permeabilized cells in the recommended volume of antibody dilution buffer containing the fluorochrome-conjugated antibody.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash cells twice with Wash Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis.
-
Workflow for Intracellular Staining
Caption: Workflow for intracellular staining using this compound.
Protocol 2: Protein Extraction for Western Blotting
This protocol is adapted from standard RIPA buffer protocols and can be used for total protein extraction from cultured cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% this compound, 0.1% SDS. Add protease and phosphatase inhibitors immediately before use.
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the culture dish twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold Lysis Buffer to the cells (e.g., 1 mL per 10^7 cells).
-
For adherent cells, use a cell scraper to collect the cell lysate.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation:
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay).
-
-
Sample Preparation for Western Blotting:
-
Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
The samples are now ready for SDS-PAGE and Western blotting.
-
Workflow for Protein Extraction
Caption: Workflow for total protein extraction using this compound.
Protocol 3: Permeabilization for Drug Delivery
This protocol provides a basic method for enhancing the uptake of a small molecule drug into adherent cells.
Materials:
-
Adherent cells cultured in a multi-well plate
-
Complete cell culture medium
-
Drug of interest dissolved in a suitable vehicle
-
This compound solution in PBS or serum-free medium (optimize concentration, starting from 0.01% to 0.1% w/v)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.
-
Pre-treatment (Optional):
-
Wash the cells once with warm PBS or serum-free medium.
-
Add the this compound solution to the cells and incubate for a short period (e.g., 5-15 minutes). This step requires careful optimization to avoid significant cytotoxicity.
-
-
Co-incubation:
-
Alternatively, prepare a solution containing both the drug of interest and this compound in serum-free or complete medium.
-
Remove the culture medium from the cells and add the co-incubation solution.
-
-
Incubation: Incubate the cells with the drug and permeabilizing agent for the desired time period (e.g., 1-4 hours).
-
Wash and Recovery:
-
Remove the treatment solution and wash the cells three times with warm PBS.
-
Add fresh, complete culture medium to the cells.
-
-
Downstream Analysis: Proceed with the desired downstream analysis to assess drug efficacy (e.g., cell viability assay, reporter gene assay, imaging).
Signaling Pathway Modulation
Disruption of Membrane Rafts and a Putative Impact on MAPK Signaling
This compound can alter the organization of the plasma membrane, leading to the disruption of lipid rafts and other microdomains. This can affect the spatial organization and interaction of signaling proteins, thereby modulating downstream pathways without direct receptor ligation.
Caption: Putative mechanism of MAPK pathway modulation by this compound.
Conclusion
This compound is a versatile tool for cell membrane permeabilization. The provided protocols offer a starting point for its application in intracellular staining, protein extraction, and drug delivery. Successful implementation requires careful optimization of experimental conditions to balance permeabilization efficiency with the maintenance of cellular integrity and function. Further investigation into its effects on membrane organization and signaling will continue to expand its utility in cell biology and drug development research.
References
Application Notes and Protocols for Glycodeoxycholate Sodium in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Glycodeoxycholate (GDC), a bile salt, is a versatile and effective excipient in drug delivery systems. Its primary role is to enhance the solubility and permeability of poorly absorbed drugs, thereby increasing their bioavailability. This document provides detailed application notes and experimental protocols for the utilization of GDC in pharmaceutical formulations, with a focus on nanoparticle-based drug delivery.
Physicochemical Properties of Glycodeoxycholate Sodium
A thorough understanding of the physicochemical properties of GDC is crucial for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₂NNaO₅ | [1] |
| Molecular Weight | 471.6 g/mol | [1][2] |
| Appearance | White solid | [] |
| Solubility | H₂O: 0.1 M at 20 °C, clear, colorless | [] |
| Critical Micelle Concentration (CMC) | 2.1 mM | |
| Stability | Hygroscopic | [] |
Applications in Drug Delivery
GDC is primarily utilized as a solubilizing agent and a permeation enhancer. Its amphipathic nature allows it to form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous environments. Furthermore, GDC can modulate the permeability of biological membranes, facilitating the transport of drugs across cellular barriers.[4]
Oral Drug Delivery
In oral formulations, GDC can improve the dissolution and absorption of poorly water-soluble drugs. By forming mixed micelles with phospholipids, it can increase the drug's solubility in the gastrointestinal fluid and enhance its permeation across the intestinal epithelium.
Parenteral Drug Delivery
GDC can be used in parenteral formulations to solubilize drugs that are difficult to dissolve in common intravenous fluids. This is particularly useful for delivering lipophilic compounds directly into the bloodstream.
Nanoparticle-Based Drug Delivery
GDC is an excellent component for the formulation of various types of nanoparticles, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). It can act as a surfactant, stabilizing the nanoparticle dispersion and preventing aggregation.[5] Moreover, the presence of GDC on the nanoparticle surface can enhance their interaction with cell membranes, leading to improved cellular uptake.
Experimental Protocols
Preparation of GDC-Containing Solid Lipid Nanoparticles (SLNs)
This protocol describes a high-pressure homogenization method for the preparation of drug-loaded SLNs using GDC as a surfactant.
Materials:
-
Drug of interest (hydrophobic)
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
This compound (GDC)
-
Poloxamer 188 (as a co-surfactant)
-
Phosphate buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., acetone, ethanol (B145695) - if required for drug solubilization)
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
-
Probe sonicator
Protocol:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it to 5-10 °C above its melting point.
-
Dissolve the hydrophobic drug in the molten lipid. If the drug is not readily soluble in the lipid, it can be first dissolved in a minimal amount of a suitable organic solvent, which is then added to the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve GDC and Poloxamer 188 in PBS (pH 7.4) and heat the solution to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase under high-shear homogenization at approximately 10,000 rpm for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (typically 3-5 cycles) at a pressure of 500-1500 bar.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle magnetic stirring. The solidification of the lipid droplets will lead to the formation of SLNs.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by dialysis or centrifugation.
-
Workflow for GDC-Containing SLN Preparation:
Caption: Workflow for the preparation of GDC-containing Solid Lipid Nanoparticles (SLNs).
Characterization of GDC-Containing Nanoparticles
3.2.1. Particle Size and Zeta Potential Analysis:
-
Technique: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential to assess the surface charge and stability of the nanoparticles.
-
3.2.2. Entrapment Efficiency and Drug Loading:
-
Protocol:
-
Separate the unencapsulated drug from the nanoparticle dispersion by ultracentrifugation or size exclusion chromatography.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
3.2.3. Morphology:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Protocol:
-
Prepare a diluted sample of the nanoparticle dispersion.
-
Place a drop of the sample on a carbon-coated copper grid and allow it to dry.
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid) for better contrast in TEM.
-
Observe the morphology of the nanoparticles under the microscope.
-
In Vitro Permeability Study using Caco-2 Cell Monolayers
This protocol assesses the effect of GDC on the permeability of a drug across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Drug solution with and without GDC
-
Lucifer yellow (as a marker for paracellular integrity)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM.
-
Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm².
-
Alternatively, assess the permeability of Lucifer yellow. The apparent permeability coefficient (Papp) should be <1 x 10⁻⁶ cm/s.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4 for the basolateral side, pH 6.5 for the apical side).
-
Add the drug solution (with or without GDC) to the apical chamber (donor).
-
Add fresh HBSS (pH 7.4) to the basolateral chamber (receiver).
-
Incubate the plates at 37 °C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect the sample from the apical chamber.
-
-
Sample Analysis and Papp Calculation:
-
Quantify the drug concentration in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor chamber.
-
-
Workflow for Caco-2 Permeability Assay:
References
Application Notes and Protocols: Glycodeoxycholate Sodium in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycodeoxycholate Sodium (GDC) is a conjugated bile salt naturally found in the body. As an anionic surfactant, it possesses amphipathic properties, allowing it to interact with both lipids and aqueous environments. In the context of cell culture, GDC is primarily recognized for its ability to modulate cell membrane permeability and for its cytotoxic effects at higher concentrations. While not traditionally used as a growth-promoting supplement in basal media, its unique properties make it a valuable tool for specific in vitro applications, particularly in the study of drug absorption and cellular signaling.
These application notes provide a comprehensive overview of the use of this compound in cell culture, with a focus on its application as a permeation enhancer, its cytotoxic profile, and its potential role in modulating cellular signaling pathways. Detailed protocols are provided to guide researchers in utilizing GDC effectively and safely in their experimental designs.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the known quantitative effects of this compound on various cell lines. It is critical to note that the cytotoxic effects of GDC are cell-type dependent and require empirical determination for each new cell line.
Table 1: Cytotoxicity of this compound in Caco-2 Cells
| Parameter | Concentration | Exposure Time | Effect | Citation |
| Cytotoxicity | 1-5 mM | 2 hours | Cytotoxic effects observed | [1] |
| IC50 | 2 mM | Not Specified | 50% inhibition of cell viability | [1] |
| Alteration of Cellular Parameters | >2 mM | 60 minutes | Significant changes in cellular parameters | [2] |
Table 2: Permeation Enhancement Effects of this compound
| Cell/Tissue Model | Concentration | Effect on Permeability | Citation |
| Caco-2 cells | Not Specified | Increases paracellular fluxes of hydrophilic molecules | [2] |
| Rat Colonic Mucosae | 10 mM | Doubled the apparent permeability (Papp) of [³H]-octreotide | [2] |
| Porcine Buccal Mucosae | Not Specified | Increased the Papp of [¹⁴C]-mannitol, [³H]-octreotide, and FITC-LKP | [2] |
Experimental Protocols
Protocol 1: Determination of Optimal (Sub-Toxic) Concentration of this compound
Objective: To determine the maximum non-toxic concentration of this compound for a specific cell line. This is a critical first step for any experiment where cell viability is essential.
Materials:
-
This compound (cell culture grade)
-
Complete cell culture medium for the target cell line
-
Target cells in culture
-
96-well cell culture plates
-
Sterile phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, XTT, or a lactate (B86563) dehydrogenase (LDH) release assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in sterile water or PBS. Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Cell Seeding: Seed the target cells into a 96-well plate at a density appropriate for a 24-48 hour incubation period. Allow the cells to adhere and reach approximately 70-80% confluency.
-
Serial Dilutions: Prepare a series of dilutions of the GDC stock solution in complete cell culture medium to achieve final concentrations ranging from low micromolar (e.g., 1 µM) to millimolar (e.g., 5 mM). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of GDC.
-
Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 2, 24, or 48 hours).
-
Cell Viability Assessment: After the incubation period, perform the chosen cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of viable cells for each GDC concentration relative to the vehicle control. The highest concentration that does not significantly reduce cell viability is the optimal sub-toxic concentration for your experimental conditions.
Protocol 2: In Vitro Permeation Assay using Caco-2 Monolayers
Objective: To assess the effect of this compound on the permeability of a model drug or compound across a Caco-2 cell monolayer, which mimics the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Complete cell culture medium for Caco-2 cells
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
This compound
-
Model compound for permeation study (e.g., a fluorescently labeled molecule or a drug candidate)
-
Transepithelial Electrical Resistance (TEER) meter
-
Analytical instrument for quantifying the model compound (e.g., fluorescence plate reader, HPLC)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a high density. Culture the cells for 21-28 days to allow for differentiation and the formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values indicative of a tight barrier (typically >250 Ω·cm²).
-
Experimental Setup:
-
Wash the monolayers with pre-warmed HBSS.
-
In the apical (donor) chamber, add HBSS containing the model compound and the desired sub-toxic concentration of this compound (determined in Protocol 1).
-
In the basolateral (receiver) chamber, add fresh HBSS.
-
Include control groups with the model compound but without GDC.
-
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
Quantification: Analyze the concentration of the model compound in the collected samples using the appropriate analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for the model compound in the presence and absence of GDC. An increase in Papp in the GDC-treated group indicates enhanced permeation.
Protocol 3: Protein Extraction using a Lysis Buffer Containing this compound
Objective: To lyse cultured cells for the extraction of total cellular proteins. Bile salts are common components of lysis buffers like RIPA buffer.
Materials:
-
Cultured cells (adherent or in suspension)
-
Ice-cold PBS
-
RIPA Lysis Buffer (recipe below)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
RIPA Lysis Buffer Recipe (Example):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or other non-ionic detergent)
-
0.5% Sodium Deoxycholate (or this compound)
-
0.1% SDS
-
Store at 4°C. Add protease and phosphatase inhibitors fresh before use.
Procedure for Adherent Cells:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer (with inhibitors) to the dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells off the dish using a cold cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. The pellet contains insoluble cellular debris.
-
Determine the protein concentration of the supernatant using a suitable protein assay (e.g., BCA assay). The protein extract is now ready for downstream applications like Western blotting.
Signaling Pathways
This compound, as a bile acid, can activate specific cellular signaling pathways, primarily through the G-protein coupled receptor TGR5 and the nuclear receptor FXR. At sub-toxic concentrations, modulation of these pathways could be a subject of investigation.
TGR5 Signaling Pathway:
Activation of TGR5 by bile acids typically leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This can have various downstream effects depending on the cell type.
FXR Signaling Pathway:
The Farnesoid X Receptor (FXR) is a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR) upon ligand binding. This complex then translocates to the nucleus and binds to FXR response elements (FXREs) on DNA, regulating the transcription of target genes involved in bile acid and lipid metabolism.
Conclusion
This compound is a versatile biological surfactant with specific applications in cell culture research. Its primary utility lies in its well-documented ability to enhance paracellular permeability in epithelial cell models, making it a valuable tool for drug absorption studies. However, its inherent cytotoxicity necessitates careful dose-response studies to identify non-toxic working concentrations for any given cell line and experimental condition. While its role as a signaling molecule through TGR5 and FXR presents intriguing possibilities for future research into modulating cell behavior, its use as a general supplement to improve cell growth or recombinant protein production is not established and should be approached with caution. The protocols and data provided herein serve as a guide for researchers to harness the specific properties of this compound while being mindful of its potent biological activities.
References
Step-by-step guide for forming mixed micelles with Glycodeoxycholate Sodium.
Introduction
Mixed micelles composed of bile salts and phospholipids (B1166683) are effective nanocarriers for enhancing the solubility and bioavailability of poorly water-soluble drugs. Glycodeoxycholate Sodium, a biocompatible bile salt, is an excellent component for forming these self-assembling colloidal structures. When combined with phospholipids, such as phosphatidylcholine (PC) or lecithin, it forms mixed micelles with a hydrophobic core capable of encapsulating lipophilic drug molecules, and a hydrophilic shell that ensures stability in aqueous environments.
These application notes provide detailed protocols for the preparation of mixed micelles using this compound, methods for their characterization, and typical physicochemical properties observed in related systems. This guide is intended for researchers, scientists, and drug development professionals working on the formulation of poorly soluble active pharmaceutical ingredients (APIs).
Key Properties of this compound Micelles
This compound, like other bile salts, forms micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). The CMC is a crucial parameter for the design of micellar formulations. The aggregation behavior of bile salts is complex and can be influenced by factors such as temperature, pH, and the presence of electrolytes.
Data Presentation: Physicochemical Properties of Bile Salt-Based Mixed Micelles
The following tables summarize typical quantitative data for mixed micelles formed with bile salts (such as sodium deoxycholate and sodium cholate, which are structurally similar to this compound) and phospholipids. This data is provided as a reference for expected outcomes when preparing this compound-based mixed micelles.
Table 1: Representative Particle Size and Polydispersity Index (PDI) of Bile Salt-Phospholipid Mixed Micelles
| Bile Salt Component | Co-former | Molar Ratio (Bile Salt:Co-former) | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| Sodium Deoxycholate | Phosphatidylcholine | Various | 5 - 100 | < 0.3 | [1] |
| Sodium Cholate | Phosphatidylcholine | N/A | 114.7 ± 4.68 | N/A | [2] |
| Sodium Deoxycholate | Tween 80 | Various | ~20 - 50 | N/A | [3] |
Table 2: Representative Drug Loading Capacity and Encapsulation Efficiency of Bile Salt-Based Mixed Micelles
| Bile Salt Component | Co-former | Model Drug | Drug Loading (DL) % | Encapsulation Efficiency (EE) % | Reference |
| Sodium Cholate | Phosphatidylcholine | Insulin (B600854) | 18.92 ± 0.07 | 97.78 ± 0.37 | [2] |
| Sodium Deoxycholate | Phosphatidylcholine | Cefotaxime | 10.5 - 18.9 | N/A | N/A |
| N/A | Pluronic P105/F127 | Methotrexate | ~8.8 | ~85 | [4] |
Experimental Protocols
Two common and effective methods for the preparation of this compound mixed micelles are the thin-film hydration method and the solvent evaporation method.[5]
Protocol 1: Thin-Film Hydration Method
This method is widely used for preparing liposomes and micelles and involves the formation of a thin lipid film that is subsequently hydrated to form self-assembled nanostructures.[1][6][7]
Materials:
-
This compound
-
Phospholipid (e.g., Soybean Phosphatidylcholine, Lecithin)
-
Active Pharmaceutical Ingredient (API) (optional)
-
Organic Solvent (e.g., Chloroform, Methanol, Ethanol, or a mixture)
-
Aqueous Buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm)
Procedure:
-
Dissolution: Accurately weigh and dissolve this compound, the phospholipid, and the lipophilic API (if applicable) in a suitable organic solvent or solvent mixture in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the phospholipid. A thin, uniform film of the components will form on the inner wall of the flask.
-
Hydration: Add the aqueous buffer to the flask containing the thin film. The volume of the buffer will determine the final concentration of the mixed micelles.
-
Micelle Formation: Agitate the flask to hydrate (B1144303) the film. This can be done by gentle shaking or vortexing. The hydration process is typically carried out at a temperature above the phase transition temperature of the lipid for a set period (e.g., 1-2 hours).
-
Sonication (Optional): To obtain smaller and more uniform micelles, the suspension can be sonicated. Use a water bath sonicator or a probe sonicator until the solution becomes clear.
-
Filtration: Filter the resulting mixed micelle solution through a syringe filter (e.g., 0.22 µm) to remove any larger aggregates or non-encapsulated drug particles.
Protocol 2: Solvent Evaporation Method
This method involves the preparation of an organic solution containing the micelle components, which is then added to an aqueous phase, followed by the evaporation of the organic solvent.[5]
Materials:
-
This compound
-
Phospholipid (e.g., Soybean Phosphatidylcholine, Lecithin)
-
Active Pharmaceutical Ingredient (API) (optional)
-
Water-miscible Organic Solvent (e.g., Ethanol, Acetone)
-
Aqueous Buffer (e.g., Distilled Water, PBS pH 7.4)
-
Beaker
-
Magnetic stirrer
-
Centrifuge (optional)
Procedure:
-
Organic Phase Preparation: Dissolve the appropriate amounts of this compound, phospholipid, and the API (if applicable) in a small volume of a water-miscible organic solvent like ethanol.
-
Aqueous Phase Preparation: Place the desired volume of aqueous buffer in a beaker on a magnetic stirrer.
-
Micelle Formation: Add the organic solution dropwise to the aqueous phase under constant stirring. The speed of stirring should be sufficient to ensure rapid mixing.
-
Solvent Evaporation: Continue stirring the solution until the organic solvent has completely evaporated. This can be done at room temperature or with gentle heating.
-
Purification (Optional): The resulting clear micellar solution can be centrifuged at high speed to pellet any non-incorporated drug or large aggregates. The supernatant containing the mixed micelles is then carefully collected.
Characterization of Mixed Micelles
After preparation, it is essential to characterize the mixed micelles to ensure they meet the desired specifications.
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is the most common technique to determine the average hydrodynamic diameter and the size distribution (PDI) of the micelles.[2]
-
Zeta Potential: This measurement indicates the surface charge of the micelles and is a predictor of their stability in suspension. It is also measured using DLS instrumentation.
-
Morphology: Transmission Electron Microscopy (TEM) can be used to visualize the shape and size of the mixed micelles.
-
Critical Micelle Concentration (CMC): The CMC can be determined using techniques such as fluorescence spectroscopy with a pyrene (B120774) probe, surface tensiometry, or isothermal titration calorimetry.
-
Drug Loading Capacity (DL) and Encapsulation Efficiency (EE): These parameters are crucial for drug delivery applications. They can be determined by separating the non-encapsulated drug from the micellar solution (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the drug in both the micelles and the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.[2][4]
The formulas for calculating DL and EE are as follows:
-
Drug Loading (%) = (Weight of drug in micelles / Weight of micelles) x 100
-
Encapsulation Efficiency (%) = (Weight of drug in micelles / Total weight of drug used) x 100
Visualizations
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid lipid nanoparticles loaded with insulin by sodium cholate-phosphatidylcholine-based mixed micelles: preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tween 80-sodium deoxycholate mixed micelles: structural characterization and application in doxorubicin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
Utilizing Glycodeoxycholate Sodium for the Solubilization of Lipids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycodeoxycholate Sodium (GDS) is a bile salt that plays a crucial role in the digestion and absorption of dietary lipids in the small intestine.[1][2][3][4] Its amphipathic nature, possessing both hydrophobic and hydrophilic regions, allows it to act as a powerful biological detergent, forming micelles that can encapsulate and solubilize poorly water-soluble lipids. This property makes GDS a valuable tool in various research and pharmaceutical applications, including the solubilization of lipids for in vitro assays, the preparation of lipid-based drug delivery systems, and the study of lipid-protein interactions.
These application notes provide detailed information and protocols for the effective utilization of this compound in lipid solubilization.
Physicochemical Properties of this compound
This compound is the sodium salt of glycodeoxycholic acid. Its chemical structure consists of a rigid steroidal backbone, a glycine (B1666218) conjugate, and a carboxylate group, rendering it an anionic surfactant.
| Property | Value | Reference |
| Molecular Formula | C26H42NNaO5 | [5] |
| Molecular Weight | 471.61 g/mol | [5] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water | [6] |
| Critical Micelle Concentration (CMC) | Varies with ionic strength and temperature | [7] |
Quantitative Data on Lipid Solubilization
The efficiency of lipid solubilization by this compound is dependent on its concentration, the type of lipid, and the experimental conditions such as temperature and ionic strength.
Critical Micelle Concentration (CMC) of this compound
The CMC is the concentration at which GDS monomers begin to self-assemble into micelles. Solubilization of lipids occurs at concentrations above the CMC. The CMC of GDS is influenced by the ionic strength of the solution; it generally decreases with increasing salt concentration.[8]
| Ionic Strength (NaCl) | CMC (mM) | Reference |
| 0.10 M | 2.5 - 4.0 | [7] |
| 0.15 M | Not explicitly found, but expected to be lower than at 0.10 M | |
| in pure water | 4.0 - 7.0 |
Note: The exact CMC can vary depending on the method of determination.[7]
Solubilization Capacity for Different Lipids
This compound can effectively solubilize various types of lipids, including phospholipids (B1166683) and cholesterol, primarily through the formation of mixed micelles.
| Lipid Type | Solubilization Details | Reference |
| Phosphatidylcholine (PC) | GDS forms mixed micelles with PC, effectively solubilizing the phospholipid. The ratio of GDS to PC influences the size and structure of the mixed micelles. | [5][9] |
| Cholesterol | GDS micelles can solubilize cholesterol, a key process in bile formation and lipid absorption. The solubilization capacity is enhanced in the presence of phospholipids, forming mixed micelles. | [6][10][11][12][13] |
Experimental Protocols
Protocol 1: Preparation of this compound/Phospholipid Mixed Micelles
This protocol describes the preparation of mixed micelles composed of this compound and a phospholipid, such as phosphatidylcholine, which can be used to solubilize hydrophobic drugs or for in vitro studies.
Materials:
-
This compound (GDS)
-
Phosphatidylcholine (e.g., from soy or egg yolk)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
0.22 µm syringe filter
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of this compound and phosphatidylcholine in a sufficient volume of chloroform:methanol (2:1, v/v) to ensure complete dissolution.
-
Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the phospholipid (e.g., 40-50 °C) to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add a pre-warmed (40-50 °C) aqueous buffer (e.g., PBS) to the lipid film. The volume will depend on the desired final concentration.
-
Gently rotate the flask to hydrate (B1144303) the lipid film. This may take 30-60 minutes.
-
-
Micelle Formation:
-
Sonicate the hydrated lipid suspension in a bath sonicator for 15-30 minutes, or until the solution becomes clear. The temperature of the sonicator bath should be maintained above the phase transition temperature of the lipid.
-
-
Sterilization (Optional):
-
For sterile applications, filter the mixed micelle solution through a 0.22 µm syringe filter.
-
Protocol 2: Solubilization of a Hydrophobic Compound using GDS Micelles
This protocol outlines the steps to solubilize a poorly water-soluble compound for in vitro assays.
Materials:
-
This compound (GDS)
-
Hydrophobic compound of interest
-
Aqueous buffer (e.g., Tris-HCl, PBS)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare GDS Solution:
-
Prepare a stock solution of this compound in the desired aqueous buffer at a concentration well above its CMC (e.g., 20-50 mM).
-
-
Add Hydrophobic Compound:
-
Add an excess amount of the hydrophobic compound to the GDS solution.
-
-
Solubilization:
-
Vortex the mixture vigorously for 5-10 minutes.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 1-2 hours) with gentle agitation to allow for equilibration.
-
-
Remove Excess Compound:
-
Centrifuge the solution at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the unsolubilized compound.
-
-
Collect Supernatant:
-
Carefully collect the supernatant, which contains the solubilized compound within the GDS micelles. The concentration of the solubilized compound can then be determined using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Signaling Pathways and Experimental Workflows
Bile Acid Signaling Pathways
Bile acids, including glycodeoxycholic acid, are not only digestive surfactants but also act as signaling molecules that regulate lipid and glucose metabolism through the activation of nuclear and cell surface receptors. The two primary receptors involved are the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).[1][2][3][4][14]
Experimental Workflow for Lipid Solubilization
The following diagram illustrates a general workflow for solubilizing lipids using this compound and subsequent analysis.
Applications in Drug Development
The ability of this compound to solubilize lipids and form mixed micelles makes it a valuable excipient in the development of drug delivery systems for poorly water-soluble drugs.
-
Oral Drug Delivery: GDS can be incorporated into oral formulations to enhance the dissolution and absorption of hydrophobic drugs by forming mixed micelles in the gastrointestinal tract.[15][16]
-
Parenteral Formulations: Mixed micelles formulated with GDS and phospholipids can serve as nanocarriers for the intravenous delivery of drugs, improving their solubility and stability in aqueous media.[17]
-
Liposomal Formulations: GDS can be used in the preparation of liposomes, where it can act as a solubilizing agent for the lipid components or be incorporated into the liposomal membrane to modify its properties.[15][18][19][20]
Conclusion
This compound is a versatile and effective bile salt for the solubilization of a wide range of lipids. Its well-characterized physicochemical properties and biological functions make it a valuable tool for researchers in academia and the pharmaceutical industry. The protocols and information provided in these application notes are intended to serve as a guide for the successful utilization of this compound in various lipid-based applications.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phospholipid-research-center.com [phospholipid-research-center.com]
- 6. researchgate.net [researchgate.net]
- 7. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 9. Comparison of bile salt/phosphatidylcholine mixed micelles in solubilization to sterols and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spirogyra neglecta inhibits the absorption and synthesis of cholesterol in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Micellar solubilisation of cholesterol is essential for absorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholesterol solubilization in aqueous micellar solutions of quillaja saponin, bile salts, or nonionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Understanding the Role of Liposomes in Drug Delivery | MolecularCloud [molecularcloud.org]
- 16. benchchem.com [benchchem.com]
- 17. Preparation and evaluation of novel mixed micelles as nanocarriers for intravenous delivery of propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liposomes containing glycocholate as potential oral insulin delivery systems: preparation, in vitro characterization, and improved protection against enzymatic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liposomes containing bile salts as novel ocular delivery systems for tacrolimus (FK506): in vitro characterization and improved corneal permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Application Notes: The Role of Sodium Glycodeoxycholate in Nano-Vesicular Carrier Preparation
Introduction:
Sodium Glycodeoxycholate, a biocompatible and biodegradable bile salt, plays a pivotal role as a surfactant and edge activator in the formulation of advanced nano-vesicular drug delivery systems. Its amphiphilic nature allows it to integrate into lipid bilayers, modifying their physicochemical properties to enhance drug encapsulation, stability, and permeation across biological membranes. This document provides detailed protocols and comparative data on the application of Sodium Glycodeoxycholate and its close structural analog, Sodium Deoxycholate, in the preparation of bilosomes and transfersomes, two promising nano-carriers for oral and transdermal drug delivery.
Mechanism of Action:
In nano-vesicular systems, Sodium Glycodeoxycholate acts primarily in two ways:
-
Stabilizer: It imparts a negative charge to the vesicle surface, increasing electrostatic repulsion between vesicles and preventing aggregation, thereby enhancing colloidal stability.
-
Edge Activator: It introduces flexibility and deformability to the lipid bilayer. This "ultra-deformability" is the hallmark of transfersomes, enabling them to squeeze through pores much smaller than their own diameter, which is particularly advantageous for transdermal drug delivery.[1][2] In oral formulations like bilosomes, this flexibility helps the vesicles withstand the harsh environment of the gastrointestinal tract.[3][4]
Quantitative Data Summary
The following tables summarize key formulation parameters and resulting physicochemical characteristics of nano-vesicular carriers prepared using bile salts like Sodium Glycodeoxycholate and Sodium Deoxycholate.
Table 1: Formulation Parameters of Bile Salt-Containing Nano-Vesicles
| Nano-Vesicle Type | Key Components | Drug Model | Bile Salt to Lipid Ratio | Preparation Method | Reference |
| Bilosomes | Soybean Phosphatidylcholine, Sodium Glycocholate | Recombinant Human Insulin (B600854) | 1:4 (mol/mol) | Reversed-Phase Evaporation | [5] |
| Bilosomes | Lipid, Sodium Deoxycholate, Span 60 | Sulpiride | 10% of formulation | Thin Film Hydration | [6][7] |
| Liposomes (NaDC) | Egg Yolk Lecithin, Cholesterol, Sodium Deoxycholate | Itraconazole | 5 mg/mL NaDC solution for hydration | Thin Film Dispersion | [8] |
| Transfersomes | Phosphatidylcholine, Sodium Deoxycholate | (General for peptides) | 80:20 (Lipid:Bile Salt) | Thin Film Hydration | [9] |
| Transfersomes | Soybean Lecithin, Sodium Deoxycholate | Itraconazole | 1:1 (molar) | Thin Layer Evaporation | [10] |
Table 2: Physicochemical Characteristics of Prepared Nano-Vesicles
| Nano-Vesicle Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Bilosomes (SGC) | 154 ± 18 | Not Reported | Not Reported | 30 ± 2 | Not Reported | [5] |
| Bilosomes (SDC) | 211.26 ± 10.84 | 0.395 | Not Reported | 80.08 ± 1.88 | 26.69 ± 0.63 | [6][7] |
| Liposomes (NaDC) | 118.1 ± 2.0 | Not Reported | -21.5 ± 1.3 | 92.7 (initial) | Not Reported | [8] |
| Transfersomes (NaDC) | 118.6 ± 1.33 | 0.102 ± 0.011 | -30.9 ± 0.46 | Not Reported | Not Reported | [9] |
| Transfersomes (NaDC) | ~100 | Not Reported | Not Reported | Not Reported | Not Reported | [10] |
Experimental Workflows & Logical Relationships
The following diagrams illustrate the general workflow for preparing nano-vesicles using the thin film hydration method and the classification of these carriers.
Caption: Workflow for nano-vesicle preparation by thin film hydration.
Caption: Role of bile salts in modifying conventional liposomes.
Detailed Experimental Protocols
Protocol 1: Preparation of Bilosomes by Thin Film Hydration
This protocol is adapted from the methodology used for preparing Sulpiride-loaded bilosomes.[6][7] The thin film hydration technique is one of the most common and straightforward methods for vesicle preparation.[4]
A. Materials:
-
Phospholipid (e.g., Soybean Phosphatidylcholine or Egg Lecithin)
-
Sodium Deoxycholate (or Sodium Glycodeoxycholate)
-
Span 60
-
Drug (e.g., Sulpiride)
-
Chloroform and Methanol (as organic solvents)
-
Phosphate Buffered Saline (PBS), pH 7.4 (as hydration medium)
B. Equipment:
-
Rotary evaporator
-
Round-bottom flask (500 mL)
-
Vortex mixer
-
Bath sonicator
-
Syringe filters (for sterilization, if required)
-
Particle size analyzer (e.g., Malvern Zetasizer)
C. Step-by-Step Procedure:
-
Dissolution of Components: Accurately weigh and dissolve the lipid, Sodium Deoxycholate, Span 60, and the lipophilic drug in a sufficient volume of a chloroform-methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Formation of Thin Film: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature of 40-60°C. Rotate the flask to ensure a thin, uniform lipid film forms on the inner wall.
-
Drying: Continue the evaporation for at least 1 hour after the bulk solvent has been removed to eliminate any residual solvent. For complete removal, the flask can be placed under a high vacuum overnight.
-
Hydration: Add the aqueous hydration medium (e.g., PBS pH 7.4) to the flask. If the drug is hydrophilic, it should be dissolved in this aqueous phase.
-
Vesicle Formation: Agitate the flask using a vortex mixer or by manual shaking until the lipid film is fully hydrated and a milky suspension of multilamellar vesicles (MLVs) is formed. This step should be performed at a temperature above the gel-liquid crystal transition temperature (Tc) of the chosen lipid.
-
Size Reduction: To obtain smaller, more uniform vesicles (SUVs), sonicate the suspension using a bath sonicator for 5-15 minutes or a probe sonicator for 3-5 minutes.
-
Purification: To remove the unentrapped drug, the formulation can be centrifuged at high speed, followed by the collection of the vesicular pellet, or purified using dialysis or gel filtration chromatography.
-
Characterization: Analyze the final bilosome formulation for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: Preparation of Transfersomes by Reversed-Phase Evaporation
This protocol is based on the methodology for preparing insulin-loaded liposomes containing a bile salt.[5] The reversed-phase evaporation method is particularly effective for encapsulating water-soluble molecules with high efficiency.
A. Materials:
-
Soybean Phosphatidylcholine (SPC)
-
Sodium Glycocholate (SGC)
-
Drug (e.g., Recombinant Human Insulin)
-
Citric acid-Na₂HPO₄ buffer solution
-
Organic Solvent (e.g., Diethyl ether or Isopropyl ether)
B. Equipment:
-
Bath sonicator
-
Rotary evaporator
-
High-pressure homogenizer
-
pH meter
C. Step-by-Step Procedure:
-
Lipid Phase Preparation: Dissolve Soybean Phosphatidylcholine and Sodium Glycocholate in the organic solvent (e.g., 10 mL of absolute ether). A typical molar ratio is 4:1 (SPC:SGC).[5]
-
Aqueous Phase Preparation: Dissolve the hydrophilic drug (e.g., insulin) in an appropriate aqueous buffer (e.g., 2 mL of citric acid-Na₂HPO₄ buffer).
-
Emulsification: Add the aqueous drug solution drop-by-drop to the lipid-organic solvent mixture while sonicating in a water bath. Continue sonication for approximately 5 minutes until a stable water-in-oil (w/o) emulsion is formed.[5]
-
Solvent Removal: Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure (e.g., 0.07–0.08 mPa) at a controlled temperature (e.g., 30°C).[5] This process will invert the emulsion, forming a viscous gel-like phase.
-
Formation of Vesicles: Continue to evaporate until a dry or semi-dry lipid film is formed. Add a specific volume of buffer to hydrate the lipids, forming the transfersome dispersion.
-
Homogenization: For further size reduction and to ensure a unilamellar vesicle population, pass the suspension through a high-pressure homogenizer for several cycles (e.g., 4 cycles at 300 bar).[5]
-
Characterization: Characterize the resulting transfersomes for their key attributes, including vesicle size, entrapment efficiency, and drug integrity.
Characterization of Nano-Vesicular Carriers
A thorough characterization is essential to ensure the quality, stability, and efficacy of the prepared nano-vesicles.
-
Vesicle Size, Polydispersity, and Zeta Potential: These parameters are typically measured using Dynamic Light Scattering (DLS) techniques.[6][11] Zeta potential is a measure of the surface charge and is a critical indicator of the stability of the colloidal dispersion.
-
Morphology: The shape and surface characteristics of the vesicles can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[6][12]
-
Entrapment Efficiency (EE%): This determines the percentage of the initial drug that has been successfully encapsulated within the vesicles. It is calculated after separating the unentrapped drug from the formulation. The amount of entrapped drug is then quantified using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
Formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
In Vitro Drug Release: This study is performed to understand the release profile of the drug from the nano-vesicles over time. It is typically conducted using a dialysis bag method in a buffer solution that mimics physiological conditions.[13][14]
-
Deformability Index (for Transfersomes): This is a crucial parameter for transfersomes and is measured by extruding the vesicle suspension through a series of polycarbonate filters with defined pore sizes smaller than the vesicle diameter. The amount of vesicle suspension extruded over a specific time is used to calculate the deformability.
References
- 1. Application of Transfersomes and Ethosomes in Transdermal Drug Delivery - CD Bioparticles Blog [cd-bioparticles.net]
- 2. Transfersomes: A Promising Nanoencapsulation Technique for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 4. dovepress.com [dovepress.com]
- 5. Liposomes containing glycocholate as potential oral insulin delivery systems: preparation, in vitro characterization, and improved protection against enzymatic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Exploitation of Sodium Deoxycholate-Stabilized Nano-Vesicular Gel for Ameliorating the Antipsychotic Efficiency of Sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. The Evolution of Emerging Nanovesicle Technologies for Enhanced Delivery of Molecules into and across the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification and characterization of the nano-sized vesicles released by muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Cholesterol-Based Nanovesicles Enhance the In Vitro Cytotoxicity, Ex Vivo Intestinal Absorption, and In Vivo Bioavailability of Flutamide - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for studying bile salt-induced cytotoxicity with Glycodeoxycholate Sodium.
Application Notes: Understanding Bile Salt-Induced Cytotoxicity with Glycodeoxycholate Sodium
Introduction this compound (GDC) is a conjugated secondary bile salt. While bile salts are crucial for digestion and lipid absorption, elevated concentrations, particularly of hydrophobic bile salts like GDC, are associated with cellular injury and cytotoxicity. This phenomenon is central to the pathophysiology of cholestatic liver diseases. Studying GDC-induced cytotoxicity provides critical insights into the molecular mechanisms of liver damage and offers a platform for developing potential therapeutic interventions.
Mechanism of Action Glycodeoxycholate induces cell death primarily through apoptosis (programmed cell death), though at high concentrations, it can lead to necrosis. The cytotoxic mechanisms of GDC are multifactorial and involve:
-
Membrane Disruption: As a detergent-like molecule, GDC can intercalate into and disrupt the integrity of cellular and organellar membranes, leading to increased permeability and loss of function.
-
Mitochondrial Dysfunction: GDC can trigger the mitochondrial pathway of apoptosis. It induces mitochondrial oxidative stress, disrupts the mitochondrial membrane potential, and facilitates the release of pro-apoptotic factors like cytochrome c into the cytoplasm[1].
-
Death Receptor Signaling: GDC can sensitize cells to death receptor-mediated apoptosis (the extrinsic pathway), for example, by upregulating the expression of receptors like Fas.
-
DNA Damage: GDC-induced apoptosis is associated with the activation of endonucleases that lead to characteristic DNA fragmentation[2][3]. Studies have shown that GDC can induce the typical "ladder pattern" of DNA fragmentation in hepatocytes[2][4].
These events converge on the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis. Specifically, initiator caspases (e.g., Caspase-8, Caspase-9) activate effector caspases (e.g., Caspase-3, Caspase-7), which then cleave a host of cellular substrates, culminating in cell death.
Experimental Workflow
Caption: Overall experimental workflow for assessing GDC-induced cytotoxicity.
Key Experimental Protocols
Cell Culture and GDC Treatment
This protocol provides a general framework. Specific parameters such as cell seeding density and media composition should be optimized for the chosen cell line (e.g., primary hepatocytes, HepG2).
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in culture plates at a predetermined density to ensure they reach approximately 70-80% confluency at the time of treatment.
-
Incubation: Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for attachment.
-
GDC Stock Solution: Prepare a high-concentration stock solution of GDC (e.g., 100 mM) in sterile DMSO or serum-free medium. Store aliquots at -20°C.
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of GDC. A typical concentration range for GDC is 50 µM to 1 mM[4][7][8]. Include a vehicle control (medium with the same amount of DMSO used for the highest GDC concentration).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 4, 12, or 24 hours).
-
Protocol for Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product[9]. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed and treat cells with GDC in a 96-well plate as described in Protocol 1.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well[9].
-
Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals[10].
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol for Cytotoxicity (LDH Release Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage[11]. The released LDH activity is measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
-
Procedure:
-
Seed and treat cells with GDC in a 96-well plate. Prepare additional wells for two controls: a "spontaneous release" control (untreated cells) and a "maximum release" control (untreated cells lysed with a lysis buffer).
-
After the treatment period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the supernatant from each well without disturbing the cell monolayer.
-
Transfer the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well, as per the manufacturer's instructions (e.g., CytoTox 96® Assay)[12].
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader[13].
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100).
-
Protocol for Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised[14].
-
Procedure:
-
Seed and treat cells in 6-well plates.
-
After treatment, harvest all cells, including floating cells from the supernatant and adherent cells (using trypsin).
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes[15].
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL[15].
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark[15][16].
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube[15].
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol for Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, Caspase-3 and Caspase-7.
-
Principle: The assay utilizes a specific tetrapeptide substrate (DEVD) linked to a reporter molecule (either a colorimetric p-nitroanilide (pNA) or a fluorescent/luminescent group)[17][18]. When activated Caspase-3 or -7 cleaves the substrate, the reporter molecule is released, generating a signal that is proportional to the enzyme's activity[17][18].
-
Procedure (Luminescent/Fluorometric):
-
Seed and treat cells with GDC in a white-walled or black-walled 96-well plate.
-
After treatment, allow the plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent (or similar) to each well[17]. This single reagent contains the substrate, a thermostable luciferase, and cell lysis components.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader.
-
Express the results as fold change in activity compared to the vehicle-treated control.
-
Data Presentation
Table 1: Effect of GDC on Cell Viability (MTT Assay)
| GDC Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
|---|---|---|
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 50 | 1.10 ± 0.06 | 88 |
| 100 | 0.88 ± 0.05 | 70 |
| 250 | 0.55 ± 0.04 | 44 |
| 500 | 0.30 ± 0.03 | 24 |
| 1000 | 0.15 ± 0.02 | 12 |
Table 2: GDC-Induced Cytotoxicity (LDH Release Assay)
| Treatment | Absorbance (490 nm) (Mean ± SD) | Cytotoxicity (%) |
|---|---|---|
| Spontaneous Release | 0.21 ± 0.02 | N/A |
| Maximum Release | 1.45 ± 0.10 | 100 |
| Vehicle Control | 0.25 ± 0.03 | 3.2 |
| GDC (100 µM) | 0.46 ± 0.04 | 20.2 |
| GDC (250 µM) | 0.82 ± 0.07 | 49.2 |
| GDC (500 µM) | 1.15 ± 0.09 | 75.8 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Treatment | Viable Cells (%) (AV-/PI-) | Early Apoptotic (%) (AV+/PI-) | Late Apoptotic/Necrotic (%) (AV+/PI+) |
|---|---|---|---|
| Vehicle Control | 94.5 ± 2.1 | 3.1 ± 0.8 | 1.8 ± 0.5 |
| GDC (250 µM) | 45.2 ± 3.5 | 35.8 ± 2.9 | 17.5 ± 2.2 |
| GDC (500 µM) | 18.9 ± 2.8 | 42.1 ± 3.1 | 36.4 ± 3.0 |
Table 4: Caspase-3/7 Activity in GDC-Treated Cells
| GDC Concentration (µM) | Luminescence (RLU) (Mean ± SD) | Fold Change vs. Control |
|---|---|---|
| 0 (Vehicle Control) | 15,200 ± 1,100 | 1.0 |
| 100 | 48,640 ± 3,500 | 3.2 |
| 250 | 126,160 ± 9,800 | 8.3 |
| 500 | 190,000 ± 15,200 | 12.5 |
GDC-Induced Apoptosis Signaling Pathway
Caption: GDC-induced apoptosis via extrinsic and intrinsic signaling pathways.
References
- 1. Glycochenodeoxycholate induces rat alveolar epithelial type II cell death and inhibits surfactant secretion in vitro [pubmed.ncbi.nlm.nih.gov]
- 2. Increases of intracellular magnesium promote glycodeoxycholate-induced apoptosis in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NB-64-29681-1mL | this compound [16409-34-0] Clinisciences [clinisciences.com]
- 4. [Rat hepatocellular apoptosis induced by glycodeoxycholate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 6. Comparison of hepatocyte cultures and liver slices in in vitro toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. immunostep.com [immunostep.com]
- 16. kumc.edu [kumc.edu]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. bosterbio.com [bosterbio.com]
Application Notes & Protocols: Utilizing Sodium Glycodeoxycholate for In-Vitro Intestinal Barrier Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium glycodeoxycholate (GDC), a conjugated secondary bile salt, is a critical physiological surfactant involved in fat digestion. In the context of in-vitro research, GDC serves as a potent tool for reversibly modulating the integrity of intestinal epithelial barriers. Cell lines such as Caco-2, which differentiate into a monolayer of polarized enterocytes mimicking the intestinal epithelium, are widely used for these studies.[1] When cultured on semi-permeable supports, they form robust tight junctions, which can be selectively opened by GDC. This characteristic allows GDC to be used for creating transiently "leaky" gut models to study nutrient absorption or disease states, and as a permeation enhancer to investigate the transport of therapeutic molecules across the intestinal barrier.[2][3][4]
Mechanism of Action
Sodium glycodeoxycholate primarily increases the paracellular permeability of the intestinal barrier by affecting the tight junctions (TJs) between epithelial cells.[2] This is evidenced by a decrease in Transepithelial Electrical Resistance (TEER) and an increased flux of paracellular markers.[2][5][6]
The key mechanisms include:
-
Tight Junction Protein Modulation : GDC has been shown to reduce the presence of key tight junction proteins, such as occludin, at the cell membrane.[2][5][6]
-
Signaling Pathway Activation : Evidence suggests GDC's effects may be mediated through the activation of G-protein coupled receptors, leading to a decrease in intracellular cAMP levels.[2][5][6] Other related bile acids are known to disrupt tight junctions through the activation of the Myosin Light Chain Kinase (MLCK) signaling pathway, which leads to contraction of the perijunctional actomyosin (B1167339) ring and subsequent opening of the paracellular space.[7][8]
-
Apoptosis Induction : At higher concentrations or with prolonged exposure, deoxycholate and its conjugates can induce DNA damage and trigger apoptosis in colon epithelial cells, a process that can occur independently of p53 status.[9][10][11]
The effects of GDC, particularly at lower, non-cytotoxic concentrations (e.g., 0.5-1 mM), are often transient and reversible, with barrier integrity being restored within approximately 4 to 24 hours after removal of the compound.[2][5][6]
Visualizing GDC's Mechanism of Action
Below are diagrams illustrating the experimental workflow for assessing barrier function and the proposed signaling pathway for GDC-induced permeability.
Caption: A typical workflow for studying the effects of GDC on an in-vitro intestinal barrier model.
Caption: GDC is proposed to increase permeability via GPCR signaling and/or MLCK activation.
Quantitative Data Summary
The following tables summarize the typical effects of GDC on in-vitro intestinal barrier models based on published data.
Table 1: Effect of GDC on Transepithelial Electrical Resistance (TEER)
| Cell Model | GDC Concentration (mM) | Exposure Time | % TEER Decrease (Approx.) | Reversibility | Source(s) |
| Caco-2/HT29-MTX | 0.5 | 2 hours | 60% (2.5-fold drop) | Yes (within 4h) | [2] |
| Caco-2/HT29-MTX | 0.8 | 2 hours | ~70% | Yes (within 4h) | [2][5] |
| Caco-2/HT29-MTX | 1.0 | 2 hours | ~80% | Yes (within 4h) | [2][5] |
| Caco-2 | 2.12 | Not specified | 78% (4.57-fold drop) | Not specified | [2] |
| Caco-2 | 2.0 | 2 hours | Becomes cytotoxic | Not applicable | [3] |
Table 2: Effect of GDC on Paracellular Permeability
| Cell Model | GDC Concentration (mM) | Permeability Marker | Fold Increase in Papp* (Approx.) | Source(s) |
| Caco-2/HT29-MTX | 0.8 | Lactulose | 1.63 | [2][5][6] |
| Caco-2 | 0.5 | [¹⁴C]-Mannitol | 3.0 | [2] |
| Caco-2 | 2.12 | Calcitonin | 10.66 | [2] |
| Rat Colonic Mucosae | 10.0 | FITC-dextran 4000 (FD4) | Significant Increase | [3][4] |
*Papp: Apparent Permeability Coefficient
Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Monolayer Formation
-
Cell Maintenance : Culture Caco-2 cells (e.g., ATCC® HTB-37™) in T-75 flasks with Minimum Essential Eagle Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain at 37°C in a humidified, 5% CO₂ atmosphere.[1]
-
Seeding on Inserts : Upon reaching 80-90% confluency, trypsinize and seed the cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size, 12-well or 24-well format) at a density of approximately 1 x 10⁵ cells/cm².[12]
-
Differentiation : Culture the cells on the inserts for 21-25 days to allow for full differentiation and the formation of a confluent monolayer with stable tight junctions. Change the culture medium in both apical and basolateral compartments every 2-3 days.[13]
-
Integrity Verification : Before any experiment, confirm monolayer integrity by measuring the TEER. A stable TEER value of ≥ 200 Ω·cm² is generally considered acceptable for permeability studies.[1][14]
Protocol 2: Measuring Transepithelial Electrical Resistance (TEER)
-
Equilibration : Remove the culture plates from the incubator and allow them to equilibrate to room temperature for at least 30 minutes.[1]
-
Preparation : Gently wash the monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS). Add fresh HBSS to both the apical (e.g., 400 µL) and basolateral (e.g., 750 µL) compartments.[12]
-
Measurement : Using a voltohmmeter with "chopstick" electrodes (e.g., Millicell ERS-2), place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Ensure the electrodes are submerged but do not touch the cell monolayer.[12][13]
-
Calculation : Record the resistance (Ω). To calculate the TEER (Ω·cm²), subtract the resistance of a blank insert (containing HBSS but no cells) from the measured resistance and then multiply by the surface area of the insert.
-
TEER (Ω·cm²) = (R_monolayer - R_blank) x Area (cm²)
-
Protocol 3: GDC Treatment and Barrier Disruption
-
Baseline Measurement : Measure the baseline TEER of the differentiated Caco-2 monolayers as described in Protocol 2.
-
Prepare GDC Solution : Prepare fresh solutions of sodium glycodeoxycholate in the desired cell culture medium or buffer (e.g., HBSS) at concentrations ranging from 0.5 mM to 2 mM.
-
Treatment : Aspirate the medium from the apical compartment of the wells and replace it with the GDC solution. Add fresh medium without GDC to the basolateral compartment.
-
Incubation : Incubate the plates for the desired period, typically ranging from 30 minutes to 2 hours, at 37°C.[2][5]
-
Post-Treatment Measurement : After incubation, measure the TEER again to quantify the drop in barrier integrity.
Protocol 4: Paracellular Permeability Assay (Lucifer Yellow)
This assay should be performed after GDC treatment. Lucifer Yellow (LY) is a fluorescent molecule that is cell-impermeable and primarily crosses the monolayer through the paracellular space, making it an excellent marker for tight junction integrity.[15][16][17]
-
Preparation : After GDC treatment, wash the monolayers gently with pre-warmed HBSS.
-
Donor Solution : Add HBSS containing a known concentration of Lucifer Yellow (e.g., 100 µg/mL) to the apical (donor) compartment.[16]
-
Receiver Solution : Add fresh HBSS without LY to the basolateral (receiver) compartment.
-
Incubation : Incubate the plate at 37°C for a defined period (e.g., 1-2 hours), protecting it from light.[16]
-
Sampling : At the end of the incubation, collect a sample from the basolateral compartment.
-
Quantification : Measure the fluorescence of the sample using a microplate reader (excitation ~485 nm, emission ~520 nm).[17]
-
Calculation : Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of permeation (amount of LY in the receiver side per unit time).
-
A is the surface area of the insert (cm²).
-
C₀ is the initial concentration of LY in the donor compartment.[1]
-
-
An increase in the Papp value for LY indicates increased paracellular permeability.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Using sodium glycodeoxycholate to develop a temporary infant-like gut barrier model, in vitro [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Sodium glycodeoxycholate and sodium deoxycholate as epithelial permeation enhancers: in vitro and ex vivo intestinal and buccal bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using sodium glycodeoxycholate to develop a temporary infant-like gut barrier model, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. Deoxycholate induces DNA damage and apoptosis in human colon epithelial cells expressing either mutant or wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis is a major mechanism of deoxycholate-induced gastric mucosal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increases of intracellular magnesium promote glycodeoxycholate-induced apoptosis in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. culturecollections.org.uk [culturecollections.org.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. Determining Intestinal Permeability using Lucifer Yellow in an Apical-Out Enteroid Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. mdpi.com [mdpi.com]
Glycodeoxycholate Sodium: Applications and Protocols in Biotechnology and Pharmaceutical Sciences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Glycodeoxycholate (GDC), a conjugated secondary bile acid, is a versatile molecule with significant applications in biotechnology and pharmaceutical sciences. Its amphipathic nature, arising from a steroidal backbone and a glycine (B1666218) conjugate, allows it to interact with both hydrophobic and hydrophilic environments. This property makes it an effective biological detergent, a modulator of drug absorption, and a signaling molecule. This document provides detailed application notes and experimental protocols for the use of Sodium Glycodeoxycholate in key research and development areas.
I. Applications in Biotechnology
Solubilization of Membrane Proteins
The study of membrane proteins is often hindered by their insolubility in aqueous buffers. GDC is an anionic detergent that can effectively extract and solubilize membrane proteins from the lipid bilayer, facilitating their purification and characterization.[1] Its ability to form mixed micelles with lipids and proteins allows for the maintenance of the protein's native conformation and activity.
Quantitative Data on Membrane Protein Solubilization
| Parameter | Value | Reference |
| Critical Micelle Concentration (CMC) | 2.1 mM in H₂O | --INVALID-LINK-- |
| Typical Working Concentration | 0.5% - 2.0% (w/v) | General laboratory practice |
| Solubilization Efficiency | Protein-dependent | [1] |
Experimental Protocol: Solubilization of Membrane Proteins from E. coli
This protocol provides a general framework for the solubilization of overexpressed membrane proteins from E. coli cell membranes using Sodium Glycodeoxycholate.
Materials:
-
E. coli cell paste expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail
-
Solubilization Buffer: Lysis Buffer containing 1.0% (w/v) Sodium Glycodeoxycholate
-
Dounce homogenizer or sonicator
-
High-speed centrifuge and ultracentrifuge
-
BCA Protein Assay Kit
Procedure:
-
Cell Lysis: Resuspend the E. coli cell paste in ice-cold Lysis Buffer. Lyse the cells using a Dounce homogenizer or sonicator on ice.
-
Removal of Cell Debris: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet intact cells and inclusion bodies.
-
Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization: Discard the supernatant. Resuspend the membrane pellet in ice-cold Solubilization Buffer. Incubate for 1-2 hours at 4°C with gentle agitation.
-
Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Quantification: Carefully collect the supernatant containing the solubilized membrane proteins. Determine the protein concentration using a BCA protein assay, ensuring the detergent concentration is compatible with the assay or diluted appropriately.[2][3]
Workflow for Membrane Protein Solubilization
Caption: Workflow for membrane protein solubilization using GDC.
II. Applications in Pharmaceutical Sciences
Permeation Enhancer for Drug Delivery
Sodium Glycodeoxycholate is utilized as a permeation enhancer to improve the absorption of poorly permeable drugs across biological membranes, such as the intestinal and buccal mucosa.[4] It is thought to act by transiently and reversibly opening the tight junctions between epithelial cells, thereby increasing paracellular transport.[5][6]
Quantitative Data on Permeation Enhancement
| Cell Line/Tissue | GDC Concentration | Effect | Reference |
| Caco-2 cells | > 2 mM (60 min) | Altered cellular parameters | [4] |
| Rat colonic mucosae | 10 mM | Doubled the Papp of [³H]-octreotide | [4] |
| Porcine buccal mucosae | - | Increased Papp of [³H]-octreotide and FITC-LKP by ~3-fold | [4] |
| Caco-2/HT29-MTX | 0.8 mM | Increased lactulose (B1674317) transport rate by 1.63-fold | [5][6] |
| Caco-2/HT29-MTX | 0.5, 0.8, 1 mM | Decreased Transepithelial Electrical Resistance (TEER) | [5][6] |
Experimental Protocol: In Vitro Drug Permeation Assay using Caco-2 Cells
This protocol describes the use of a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium, to assess the permeation-enhancing effect of Sodium Glycodeoxycholate.[7][8]
Materials:
-
Caco-2 cells
-
24-well Transwell® inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Test drug and Sodium Glycodeoxycholate
-
EVOM (Epithelial Volt-Ohm Meter) with "chopstick" electrodes
-
Analytical method for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Caco-2 Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Seed the cells onto the apical side of the Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Monolayer Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
TEER Measurement: Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using an EVOM. Monolayers with TEER values > 250 Ω·cm² are typically used for permeation studies.[9][10][11]
-
Permeation Experiment:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS to the basolateral (receiver) chamber.
-
Add the test drug solution with and without Sodium Glycodeoxycholate to the apical (donor) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of the test drug in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor chamber.
Logical Flow of a Permeation Assay
Caption: Logical workflow of an in vitro permeation assay.
Formulation of Nanoparticles
Sodium Glycodeoxycholate can be used as a surfactant or co-surfactant in the formulation of nanoparticles, such as solid lipid nanoparticles (SLNs), to enhance drug solubility and stability.[12][13][14] Its amphipathic nature helps to stabilize the lipid core within the aqueous continuous phase.
Experimental Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol describes a common method for preparing SLNs using GDC as a co-surfactant.[15][16][17]
Materials:
-
Solid lipid (e.g., glyceryl monostearate)
-
Drug to be encapsulated
-
Primary surfactant (e.g., Poloxamer 188)
-
Sodium Glycodeoxycholate (as co-surfactant)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve the drug in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve the primary surfactant and Sodium Glycodeoxycholate in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a pressure of 500-1500 bar.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLNs for particle size, polydispersity index, zeta potential, and entrapment efficiency.
High-Pressure Homogenization Workflow
Caption: Workflow for SLN preparation by high-pressure homogenization.
Bile Acid Signaling Research
Glycodeoxycholic acid is a signaling molecule that activates bile acid-responsive receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5).[7][11] The activation of these receptors modulates various metabolic pathways, including glucose and lipid metabolism.
Experimental Protocol: FXR/TGR5 Activation Reporter Assay
This protocol outlines a cell-based reporter assay to measure the activation of FXR or TGR5 by Sodium Glycodeoxycholate.[5][6][18][19][20]
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression plasmids for FXR/RXR or TGR5
-
Reporter plasmid containing a luciferase gene under the control of a bile acid response element (for FXR) or a cAMP response element (for TGR5)
-
Transfection reagent
-
Cell culture medium and reagents
-
Sodium Glycodeoxycholate
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the appropriate expression and reporter plasmids using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Sodium Glycodeoxycholate or a known agonist (positive control).
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and express the results as fold induction over the vehicle control.
Signaling Pathways of GDC via FXR and TGR5
Caption: Simplified signaling pathways of GDC through FXR and TGR5.
Conclusion
Sodium Glycodeoxycholate is a valuable tool in both biotechnology and pharmaceutical sciences. Its utility as a detergent for membrane protein research, a permeation enhancer for drug delivery, and a signaling molecule for metabolic studies makes it a subject of continued interest. The protocols and data presented here provide a foundation for researchers to effectively utilize Sodium Glycodeoxycholate in their work. As with any experimental system, optimization of the provided protocols for specific applications is highly recommended.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Measurement of low level membrane proteins using bicinchoninic acid: modified procedures to eliminate interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.7. Measurement of the Electrical Resistance of Caco-2 Cell Layers [bio-protocol.org]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. 2.7. Transepithelial Electrical Resistance (TEER) Assay in Caco-2 Cell Monolayers [bio-protocol.org]
- 10. Measurement of Transepithelial Electrical Resistance (TEER) [ebrary.net]
- 11. culturecollections.org.uk [culturecollections.org.uk]
- 12. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedrb.com [biomedrb.com]
- 14. mdpi.com [mdpi.com]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. indigobiosciences.com [indigobiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Glycodeoxycholate Sodium (GDC) Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Glycodeoxycholate Sodium (GDC) in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide: GDC Precipitation
Encountering precipitation in your this compound solution can compromise experimental results. This guide provides a systematic approach to identify and resolve the issue.
Immediate Corrective Actions
If you observe precipitation, consider the following immediate steps:
-
Gentle Warming: Warm the solution gently in a water bath (not exceeding 60°C). Many salts, including GDC, have increased solubility at higher temperatures.[1]
-
Sonication: Use a sonicator to aid in the dissolution of precipitated particles.[2]
-
pH Adjustment: Verify the pH of your solution. If it is acidic, carefully adjust it to a more alkaline pH (ideally above 8.0) using a suitable base (e.g., NaOH).
Systematic Troubleshooting Workflow
If immediate actions do not resolve the issue, follow this workflow to diagnose the root cause.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation?
A1: The most common cause of GDC precipitation is a low pH environment. GDC is the sodium salt of a glycine-conjugated bile acid. In acidic conditions (pH below its pKa of approximately 4.8), the carboxyl group of the glycine (B1666218) moiety can become protonated, leading to the formation of the less soluble free bile acid, which then precipitates out of solution.[3][4][5]
Q2: How does temperature affect the solubility of GDC?
A2: Generally, increasing the temperature will increase the solubility of GDC and can help to redissolve precipitated salt.[1] Conversely, storing GDC solutions at low temperatures can lead to precipitation.[1] However, the effect of temperature on the critical micelle concentration (CMC) can be complex, with some studies showing a minimum CMC around room temperature.[6] For dissolving GDC, gentle warming is often effective.
Q3: Can the presence of other ions in my buffer cause precipitation?
A3: Yes, the presence of certain ions, particularly divalent cations like calcium (Ca²⁺), can lead to the precipitation of glycine-conjugated bile acids.[3][4] The calcium salts of these bile acids have limited aqueous solubility.[3] If your buffer contains calcium, consider using a chelating agent like EDTA or switching to a different buffer system. High concentrations of counter-ions like sodium (Na⁺) can also affect the aggregation properties and solubility of GDC.[7]
Q4: What is the Critical Micellar Concentration (CMC) of GDC and why is it important?
A4: The Critical Micellar Concentration (CMC) is the concentration above which surfactant molecules, like GDC, self-assemble into micelles.[8] The formation of micelles significantly increases the apparent solubility of the bile salt.[9] The CMC of GDC is approximately 2.1 mM.[5] Working at concentrations above the CMC can help to keep the GDC in solution. However, factors like ionic strength can influence the CMC; for instance, increasing the concentration of NaCl can decrease the CMC.[7][10]
Q5: What is the recommended procedure for preparing a stable GDC solution?
A5: To prepare a stable GDC solution, follow this protocol:
-
Weigh the desired amount of GDC powder.
-
Use a suitable solvent, typically purified water. For some applications, co-solvents like DMSO, PEG300, and Tween-80 can be used to enhance solubility.[2]
-
Ensure the pH of the solvent is alkaline (pH > 8.0) before adding the GDC. You can use a buffer or adjust the pH with a base like NaOH.
-
Add the GDC powder to the solvent while stirring.
-
If dissolution is slow, gentle warming and/or sonication can be applied.[2]
-
Once fully dissolved, the solution should be clear to slightly hazy.
-
Store the solution as recommended, typically at room temperature, and avoid repeated freeze-thaw cycles which can promote precipitation.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 471.61 g/mol | [5][11] |
| pKa | ~4.8 | [5] |
| Critical Micellar Concentration (CMC) | 2.1 mM | [5] |
| Solubility in Water | 0.1 M (clear to slightly hazy) | |
| Aggregation Number | Varies with conditions (e.g., 8 in water to ~50 in 0.5 M electrolyte) | [10] |
Table 1. Physicochemical Properties of this compound.
| Factor | Effect on Solubility | Recommendations | Source(s) |
| pH | Decreased solubility at acidic pH (< pKa) | Maintain pH > 8.0 | [3][4] |
| Temperature | Increased solubility with warming | Gently warm to dissolve, avoid cold storage | [1] |
| Calcium Ions (Ca²⁺) | Can form insoluble salts | Avoid buffers containing Ca²⁺ or use a chelator | [3][4] |
| Concentration | Precipitation above solubility limit | Work above CMC (2.1 mM) for micellar solubilization | [5] |
| Ionic Strength (e.g., NaCl) | Can decrease CMC, affecting aggregation | Be mindful of salt concentration in buffers | [7][10] |
Table 2. Factors Influencing this compound Precipitation and Recommendations.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous GDC Stock Solution
Materials:
-
This compound (MW: 471.61 g/mol )
-
High-purity water (e.g., Type I ultrapure)
-
0.1 M NaOH solution
-
pH meter
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
Add approximately 80% of the final desired volume of high-purity water to the volumetric flask.
-
While stirring, adjust the pH of the water to ~9.0 using the 0.1 M NaOH solution.
-
Weigh out the required amount of GDC powder (4.716 g for 100 mL of a 100 mM solution).
-
Slowly add the GDC powder to the stirring water.
-
Continue stirring until the powder is completely dissolved. The solution should appear clear to slightly hazy.
-
If necessary, gently warm the solution in a water bath (not exceeding 60°C) to aid dissolution.
-
Once dissolved, allow the solution to cool to room temperature.
-
Bring the solution to the final volume with high-purity water.
-
Verify the final pH and adjust if necessary.
-
For long-term storage, filter the solution through a 0.22 µm filter into a sterile container and store at room temperature. Avoid freezing.[2][12]
Protocol 2: Resuspending Precipitated GDC
Materials:
-
Precipitated GDC solution
-
Water bath or sonicator
-
pH meter
-
Appropriate base (e.g., 0.1 M NaOH)
Procedure:
-
Visually inspect the solution to confirm the presence of a precipitate.
-
Check the pH of the solution. If it is acidic, proceed to step 3. If the pH is neutral or alkaline, proceed to step 4.
-
While stirring, slowly add small aliquots of 0.1 M NaOH to raise the pH to above 8.0. The precipitate should begin to dissolve.
-
If the precipitate persists after pH adjustment, gently warm the solution in a water bath (40-50°C) while stirring.
-
Alternatively, place the solution in a sonicator bath for 10-15 minute intervals until the precipitate is dissolved.
-
Once the solution is clear, allow it to cool to room temperature before use.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycodeoxycholic Acid, Sodium Salt [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. [PDF] Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. | Semantic Scholar [semanticscholar.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Sodium glycodeoxycholate | C26H42NNaO5 | CID 23688465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bluetigerscientific.com [bluetigerscientific.com]
Technical Support Center: Optimizing Glycodeoxycholate Sodium Concentration for Cell Viability
Welcome to the technical support center for optimizing Glycodeoxycholate Sodium (GDC) concentration in your cell viability experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed protocols for using GDC in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in cell biology?
This compound (GDC) is a bile salt that is commonly used in research to study its cytotoxic effects on cancer cells, its role in inducing apoptosis, and its ability to alter cell membrane permeability.[1] It is also investigated for its potential as a permeation enhancer in drug delivery systems.
Q2: What is the optimal concentration range of this compound for maintaining cell viability?
The optimal concentration of GDC is highly dependent on the cell type and the experimental goals. For applications where maintaining high cell viability is crucial, such as studying subtle metabolic effects or using it as a vehicle, concentrations below 1 mM are generally recommended. For studies investigating cytotoxicity or apoptosis, a wider range of concentrations will be necessary to determine the dose-response relationship.
Q3: At what concentration does this compound typically become cytotoxic?
Cytotoxicity is cell-type specific. For example, in Caco-2 cells, cytotoxic effects are observed at concentrations greater than 2 mM after a 60-minute exposure.[2][3] In the buccal epithelial cell line TR146, changes in cellular parameters are seen at concentrations of 1.5 mM and above after 60 minutes.[3] For rat hepatocytes, concentrations of 50 µM to 150 µM have been shown to induce apoptosis.[4] It is crucial to perform a dose-response experiment for your specific cell line to determine the precise cytotoxic concentrations.
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
GDC is soluble in water, ethanol, and DMSO. For cell culture applications, preparing a stock solution in sterile phosphate-buffered saline (PBS) or the cell culture medium itself is recommended to avoid solvent-induced toxicity. If using an organic solvent like DMSO, ensure the final concentration in the culture medium is low (typically <0.5%) to prevent adverse effects on the cells.
To prepare a stock solution:
-
Weigh the desired amount of GDC powder in a sterile container.
-
Add the appropriate volume of sterile PBS or serum-free culture medium to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Sterile-filter the stock solution through a 0.22 µm filter before adding it to your cell cultures.
-
Store the stock solution at -20°C for long-term storage.
Data on this compound Concentration and Cell Viability
The following tables summarize the effects of various GDC concentrations on different cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | IC50 Value | Exposure Time | Reference |
| Caco-2 | 2 mM | 2 hours | [1] |
Table 2: Dose-Response of this compound on Cell Viability
| Cell Line | GDC Concentration | Effect on Cell Viability | Exposure Time | Reference |
| Caco-2 | > 2 mM | Altered cellular parameters | 60 minutes | [2][3] |
| TR146 | > 1.5 mM | Changes in cell parameters | 60 minutes | [3] |
| Rat Hepatocytes | 50 µM | Induction of apoptosis | Not Specified | [5] |
| Rat Hepatocytes | 100 µM | Induction of apoptosis | 2 hours | [4] |
| Rat Hepatocytes | 150 µM | Induction of apoptosis | Not Specified | [4] |
| Caco-2/HT29-MTX | 0.5, 0.8, 1 mM | No cytotoxicity observed | 2 hours | [6] |
Experimental Protocols
Cell Viability Assay Using MTT
This protocol outlines the steps for performing a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the effect of GDC on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (GDC)
-
Sterile PBS or DMSO for stock solution preparation
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1% NP40 in isopropanol (B130326) with 4 mM HCl, or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of your GDC stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different GDC concentrations to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the GDC stock) and a negative control (cells in medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the incubation, add 100 µL of the MTT solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium, MTT, and solvent only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each GDC concentration relative to the negative control (100% viability).
-
Plot the cell viability against the GDC concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low cell viability in control wells | - Suboptimal cell seeding density- Contamination (bacterial, fungal, or mycoplasma)- Poor quality of reagents (medium, serum, etc.) | - Optimize cell seeding density for your cell line.- Check for and address any potential sources of contamination.- Use fresh, high-quality reagents. |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate for critical data points, or fill them with sterile PBS to maintain humidity. |
| Precipitate formation in the culture medium | - GDC concentration exceeds its solubility in the medium- Interaction of GDC with components in the serum | - Ensure the GDC stock solution is fully dissolved before adding it to the medium.- Consider preparing the GDC dilutions in serum-free medium for the treatment period if compatible with your cells. |
| Unexpectedly high cytotoxicity at low GDC concentrations | - Cell line is particularly sensitive to GDC- Synergistic effects with other components in the medium | - Perform a wider range of dilutions to pinpoint the non-toxic concentration.- If possible, simplify the medium composition during treatment to identify potential interactions. |
| Inconsistent results across different experiments | - Variation in cell passage number- Inconsistent incubation times- Fluctuation in incubator conditions (temperature, CO2) | - Use cells within a consistent range of passage numbers.- Standardize all incubation times precisely.- Regularly calibrate and monitor incubator conditions. |
Visualizing Key Processes
To better understand the experimental workflow and the cellular mechanisms affected by this compound, the following diagrams have been created using Graphviz.
Caption: Experimental workflow for assessing cell viability with this compound using an MTT assay.
Caption: Simplified signaling pathway of this compound-induced apoptosis in hepatocytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Sodium glycodeoxycholate and sodium deoxycholate as epithelial permeation enhancers: in vitro and ex vivo intestinal and buccal bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Rat hepatocellular apoptosis induced by glycodeoxycholate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increases of intracellular magnesium promote glycodeoxycholate-induced apoptosis in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using sodium glycodeoxycholate to develop a temporary infant-like gut barrier model, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Glycodeoxycholate Sodium instability in experimental buffers.
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing instability with Glycodeoxycholate Sodium in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in experimental buffers?
This compound is an anionic bile salt and a biological detergent.[1] In experimental settings, it is frequently used to lyse cells for protein extraction, solubilize membrane proteins, and enhance the permeability of biological membranes.[2][3][4] Its amphipathic nature allows it to disrupt lipid bilayers and form micelles, which can encapsulate hydrophobic molecules.[5][6]
Q2: What are the ideal storage conditions for this compound powder and its stock solutions?
The solid powder form is stable when stored at room temperature in a dry place. Once dissolved into a stock solution, it is recommended to aliquot and store it to prevent degradation from repeated freeze-thaw cycles.[7] Recommended storage conditions for stock solutions are provided in the table below. For in-vivo experiments, it is best to prepare the working solution freshly on the day of use.[7]
Q3: My this compound solution appears cloudy or has formed a precipitate. What are the common causes?
Precipitation is a common instability issue and can be caused by several factors:
-
Low Temperature: Bile salt detergents can precipitate out of solution at colder temperatures (e.g., 4°C or on ice).[8]
-
High Concentration: Exceeding the critical micellar concentration (CMC) significantly, or its solubility limit in a specific buffer, can lead to aggregation and precipitation.
-
Buffer Composition: The presence of certain ions, particularly divalent cations like Ca²⁺ and Mg²⁺, can cause precipitation, especially in phosphate-based buffers.[9]
-
Incorrect pH: The stability and solubility of bile salts can be pH-dependent.
-
High Ionic Strength: While salts are necessary for ionic strength, excessively high concentrations can sometimes reduce the solubility of detergents.[10]
Troubleshooting Guides
Issue 1: Precipitation Upon Cooling or Storage
Symptom: The buffer containing this compound is clear at room temperature but becomes cloudy or forms a precipitate when stored at 4°C or placed on ice.
Root Cause Analysis: The solubility of detergents like this compound often decreases at lower temperatures.[8] This is a common issue, particularly with buffers that are near saturation or contain other salts that can be "salted out" in the cold.[8]
Solutions:
-
Gentle Warming: Before use, warm the buffer gently in a water bath (e.g., 37-50°C) with occasional swirling until the precipitate redissolves.[8] Avoid excessive heat, which could degrade the bile salt or other buffer components.
-
Prepare Fresh: If the application is sensitive, prepare the buffer fresh before the experiment and use it at the intended working temperature without cold storage.[7]
-
Component Separation: For complex buffers, consider preparing a concentrated stock of this compound separately from the main buffer salts. Combine and dilute them to the final working concentration just before use. This can prevent precipitation issues that occur when multiple components are stored together in a concentrated form.[8]
Issue 2: Immediate Precipitation When Preparing the Buffer
Symptom: A precipitate forms immediately upon dissolving this compound or when mixing it with other buffer components.
Root Cause Analysis: This often points to an incompatibility between the bile salt and other components in the buffer, most commonly divalent cations in phosphate (B84403) buffers.[9][11] It can also occur if a high concentration of organic solvent is used, which is common in applications like HPLC.[12]
Solutions:
-
Check Buffer Compatibility: Phosphate buffers can form insoluble complexes with divalent cations (Ca²⁺, Mg²⁺).[9] If these cations are required for your experiment, switch to a different buffering agent like HEPES or Tris, which are less prone to this issue.[13]
-
Use a Chelating Agent: If divalent cations are present as contaminants or are not essential for the initial steps, adding a chelating agent like EDTA can sequester them and prevent precipitation.[10][14]
-
Order of Dissolution: When preparing the buffer, dissolve each component completely before adding the next. It is often best to dissolve the buffering agents and salts first, adjust the pH, and then add the this compound last.
-
Aid Dissolution: If the powder is slow to dissolve, gentle heating and/or sonication can be used to facilitate the process.[7]
Data and Compatibility
Table 1: Factors Affecting this compound Stability in Buffers
| Factor | Potential Issue | Recommended Action |
| Temperature | Decreased solubility and precipitation at low temperatures (<15°C).[8] | Warm solution gently (37-50°C) before use. For long-term storage, refer to stock solution guidelines. |
| pH | Extreme pH values can lead to hydrolysis or precipitation. | Maintain pH within the buffer's effective range, typically near physiological pH (7.0-8.0) for most biological applications.[13] |
| Divalent Cations (Ca²⁺, Mg²⁺) | Precipitation, especially in phosphate-based buffers.[9] | Use alternative buffers (HEPES, Tris) or add a chelating agent (e.g., EDTA).[9][10] |
| Ionic Strength | High salt concentrations can decrease detergent solubility ("salting out").[8] | Use salts like NaCl at physiological concentrations (e.g., 50-150 mM) unless otherwise required.[10] |
| Concentration | Exceeding solubility limits leads to precipitation. | Do not exceed the required concentration for the application (e.g., 0.5-1% for cell lysis). |
Table 2: Recommended Storage of this compound Solutions
| Storage Temperature | Maximum Duration | Notes |
| -20°C | 1 month | Ensure the solution is sealed to protect from moisture.[7] |
| -80°C | 6 months | Preferred for longer-term storage. Aliquot to avoid freeze-thaw cycles.[7] |
Visual Guides and Workflows
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors influencing the physical state of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10% (w/v) this compound Stock Solution
Objective: To prepare a concentrated, sterile stock solution for subsequent dilution into working buffers.
Materials:
-
This compound powder (Biotechnology Grade)[1]
-
Type I ultrapure water[1]
-
Sterile 50 mL conical tube
-
0.22 µm sterile filter
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weigh 1 g of this compound powder and add it to a 50 mL conical tube.
-
Add approximately 8 mL of ultrapure water.
-
Mix by vortexing or gentle agitation. If dissolution is slow, warm the solution in a 37°C water bath for 10-15 minutes.
-
Once fully dissolved, adjust the final volume to 10 mL with ultrapure water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7]
Protocol 2: Visual Assay for Buffer Compatibility
Objective: To quickly test the compatibility of this compound with a new or modified buffer formulation.
Materials:
-
10% this compound stock solution (from Protocol 1)
-
Experimental buffer(s) to be tested
-
Control buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Microcentrifuge tubes
Procedure:
-
Label three sets of microcentrifuge tubes: "Control," "Test Buffer," and "Test Buffer + Cations."
-
In each tube, prepare 1 mL of the corresponding buffer. For the "Test Buffer + Cations" tube, add any divalent cations (e.g., 1 mM CaCl₂ and 1 mM MgCl₂) that will be in the final experimental buffer.
-
Add this compound from the 10% stock to each tube to achieve the final desired working concentration (e.g., add 50 µL to 950 µL of buffer for a final concentration of 0.5%).
-
Vortex briefly to mix.
-
Incubate the tubes under two conditions:
-
One set at room temperature for 30 minutes.
-
A second set on ice (or at 4°C) for 30 minutes.
-
-
Visually inspect for any cloudiness or precipitate. A clear solution indicates compatibility under the tested conditions. If the "Test Buffer" is clear but the "Test Buffer + Cations" is cloudy, it indicates an ion-induced precipitation.[9]
Protocol 3: Basic Cell Lysis for Protein Extraction
Objective: To lyse cultured mammalian cells using a buffer containing this compound. This is based on a common RIPA buffer formulation.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.5% Sodium deoxycholate, 0.1% SDS).
-
Protease and phosphatase inhibitor cocktails (add fresh to lysis buffer before use).
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Culture adherent cells in a petri dish. Once ready for harvesting, place the dish on ice.
-
Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 500 µL for a 10 cm dish).
-
Use a cell scraper to gently scrape the cells off the dish into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C (e.g., on a rotator).
-
Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.
References
- 1. moleculardepot.com [moleculardepot.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Sodium glycodeoxycholate and sodium deoxycholate as epithelial permeation enhancers: in vitro and ex vivo intestinal and buccal bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. interchim.fr [interchim.fr]
- 12. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 13. itwreagents.com [itwreagents.com]
- 14. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Glycodeoxycholate Sodium Interference in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying, troubleshooting, and mitigating potential interference caused by Glycodeoxycholate Sodium in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biochemical experiments?
This compound is a bile salt. In research, it is often used as a detergent to solubilize proteins, particularly membrane proteins, and to prevent non-specific aggregation of molecules in solution.[1] Its amphipathic nature, possessing both hydrophobic and hydrophilic regions, allows it to interact with and solubilize non-polar molecules in aqueous environments.
Q2: How can this compound interfere with biochemical assays?
This compound, as a detergent, can interfere with biochemical assays through several mechanisms:
-
Direct interaction with assay reagents: It can bind to colorimetric or fluorometric dyes, altering their spectral properties and leading to inaccurate absorbance or fluorescence readings.[2]
-
Protein conformational changes: It can bind to proteins, potentially altering their three-dimensional structure.[3] This can affect enzyme activity or antibody-antigen binding.
-
Micelle formation: Above its Critical Micelle Concentration (CMC), this compound forms micelles. These micelles can sequester substrates, inhibitors, or enzymes, making them unavailable for the intended reaction.
-
Interference with protein quantification: It can directly interfere with common protein quantification assays like the Bradford and BCA assays, leading to either an overestimation or underestimation of protein concentration.
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For this compound, the CMC is approximately 2-6 mM in aqueous solutions, though this value can be influenced by factors such as buffer composition, ionic strength, and temperature.[4] Knowing the CMC is crucial because interference in assays often becomes more pronounced at or above this concentration due to the formation of micelles.
Troubleshooting Guides
Issue 1: Inaccurate results in colorimetric protein assays (Bradford or BCA).
Symptoms:
-
Higher than expected background absorbance in blank samples containing this compound.
-
Non-linear standard curves.
-
Inconsistent or non-reproducible protein concentration measurements.
Probable Cause: this compound can directly interact with the Coomassie dye in the Bradford assay or chelate copper ions in the BCA assay, leading to interference.
Troubleshooting Steps:
-
Determine the Interference Threshold:
-
Prepare a series of dilutions of this compound in your assay buffer (e.g., 0.01%, 0.1%, 0.5%, 1%).
-
Run a blank measurement for each concentration in your protein assay.
-
Identify the highest concentration of this compound that does not significantly affect the background reading. This is your interference threshold.
-
-
Sample Dilution:
-
If the concentration of this compound in your sample is above the interference threshold, dilute your sample with a compatible buffer to bring the detergent concentration below this level.
-
Ensure that the protein concentration in the diluted sample is still within the detection range of the assay.
-
-
Use a Detergent-Compatible Assay:
-
Consider using commercially available protein assay kits that are specifically formulated to be compatible with detergents.
-
-
Protein Precipitation:
-
As a last resort, you can precipitate the protein from your sample to remove the interfering detergent. A common method is trichloroacetic acid (TCA) precipitation. After precipitation, the protein pellet is washed and then resolubilized in a buffer compatible with the protein assay.
-
Issue 2: Altered enzyme kinetics (changes in Km or Vmax).
Symptoms:
-
Unexpected increase or decrease in enzyme activity.
-
Changes in the Michaelis-Menten constant (Km) or maximum velocity (Vmax) compared to control experiments without this compound.
Probable Cause:
-
Enzyme Denaturation: High concentrations of this compound can partially or fully denature the enzyme, reducing its activity.
-
Substrate Sequestration: Above its CMC, this compound micelles can trap the substrate, reducing its effective concentration available to the enzyme.
-
Conformational Changes: Binding of the detergent to the enzyme can induce conformational changes that may either enhance or inhibit its catalytic activity.[3]
Troubleshooting Steps:
-
Concentration-Response Analysis:
-
Perform the enzyme assay with a range of this compound concentrations, both below and above its CMC (2-6 mM).
-
Plot enzyme activity against the detergent concentration to determine the concentration at which interference becomes significant.
-
-
Control Experiments:
-
Run parallel experiments with and without this compound to confirm that the observed changes in kinetics are due to the detergent.
-
-
Alternative Detergents:
-
If possible, test alternative, milder non-ionic detergents to see if they have less of an impact on your enzyme's activity.
-
Issue 3: Reduced signal or high background in ELISA.
Symptoms:
-
Lower than expected signal in positive control wells.
-
High signal in negative control (blank) wells.
-
Poor reproducibility between replicate wells.
Probable Cause:
-
Inhibition of Antibody-Antigen Binding: this compound can interfere with the non-covalent interactions between the antibody and the antigen.
-
Non-specific Binding: The detergent can promote the non-specific binding of antibodies or other assay components to the microplate surface.
-
Enzyme Inhibition: If the ELISA uses an enzyme-conjugated antibody (e.g., HRP), the detergent may inhibit the enzyme's activity.
Troubleshooting Steps:
-
Optimize Washing Steps:
-
Increase the number of washing steps and/or the duration of each wash to remove unbound detergent and other interfering substances.
-
Consider adding a low concentration of a non-ionic detergent like Tween-20 to the wash buffer to reduce non-specific binding.
-
-
Detergent Concentration:
-
If this compound is a necessary component of your sample buffer, try to reduce its concentration as much as possible without compromising your experiment.
-
-
Blocking Buffers:
-
Experiment with different blocking buffers to find one that effectively blocks non-specific binding in the presence of this compound.
-
Quantitative Data Summary
The following tables summarize the potential interference of this compound in common biochemical assays. The specific values can vary depending on the exact assay conditions, so it is crucial to perform your own validation experiments.
Table 1: Potential Interference of this compound in Protein Quantification Assays
| Assay Type | This compound Concentration | Observed Effect | Mitigation Strategy |
| Bradford | > 0.01% | Can cause precipitation of the dye and/or interfere with dye-protein binding, leading to inaccurate readings. | Dilute sample, use a detergent-compatible assay, or perform protein precipitation. |
| BCA | > 0.1% | Can chelate copper ions, leading to a false positive signal and overestimation of protein concentration. | Dilute sample, use a detergent-compatible BCA assay, or perform protein precipitation. |
Table 2: Potential Interference of this compound in Enzyme Assays
| Parameter | This compound Concentration | Potential Effect |
| Enzyme Activity | Variable (concentration-dependent) | Can increase or decrease activity depending on the enzyme and concentration. |
| Km | Above CMC | May appear to increase due to substrate sequestration in micelles. |
| Vmax | High concentrations | May decrease due to enzyme denaturation. |
Table 3: Potential Interference of this compound in ELISA
| Assay Component | Potential Effect of this compound |
| Antibody-Antigen Binding | Can be inhibited, leading to reduced signal. |
| Plate Coating | May interfere with the initial coating of the antigen or capture antibody. |
| Enzyme Conjugate (e.g., HRP) | High concentrations may inhibit enzyme activity. |
| Background Signal | Can increase due to promotion of non-specific binding. |
Experimental Protocols
Protocol 1: Determining the Interference Threshold of this compound in a Spectrophotometric Assay
Objective: To determine the maximum concentration of this compound that does not interfere with a specific spectrophotometric assay (e.g., Bradford, BCA, or an enzyme assay).
Materials:
-
This compound stock solution (e.g., 10% w/v)
-
Assay buffer
-
Your specific assay reagents
-
Spectrophotometer and appropriate cuvettes or microplates
Procedure:
-
Prepare a series of dilutions of this compound in your assay buffer. A suggested range is from 0.001% to 1% (w/v).
-
For each concentration, prepare a "blank" sample that contains the assay buffer and the corresponding concentration of this compound, but no analyte (e.g., no protein for a protein assay, or no substrate for an enzyme assay).
-
Prepare a "zero" sample with assay buffer only (no this compound).
-
Follow the standard protocol for your assay, adding the necessary reagents to all samples.
-
Measure the absorbance at the appropriate wavelength.
-
Subtract the absorbance of the "zero" sample from all other readings.
-
Plot the net absorbance of the blanks against the concentration of this compound.
-
The highest concentration of this compound that results in a net absorbance close to zero is your interference threshold.
Protocol 2: Validating an ELISA in the Presence of this compound
Objective: To assess the impact of this compound on the performance of an ELISA.
Materials:
-
Your complete ELISA kit or reagents
-
Samples containing a known concentration of the target analyte, with and without this compound at the working concentration.
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Coat the microplate with the capture antibody as per your standard protocol.
-
Prepare a set of standards and samples in your standard diluent.
-
Prepare an identical set of standards and samples that also contain this compound at the concentration present in your experimental samples.
-
Run the ELISA in parallel for both sets of samples, following your standard protocol for blocking, incubation with samples, detection antibody, and enzyme conjugate.
-
After the final incubation, wash the plate thoroughly.
-
Add the substrate and stop solution.
-
Read the absorbance on a microplate reader.
-
Compare the standard curves and the measured concentrations of your control samples with and without this compound. A significant difference indicates interference.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Mechanisms of this compound interference in an enzyme assay.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Sodium cholate-induced changes in the conformation and activity of rat pancreatic cholesterol esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize Glycodeoxycholate Sodium-induced cytotoxicity in cell culture.
This guide provides researchers, scientists, and drug development professionals with strategies to minimize Glycodeoxycholate (GDC) sodium-induced cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Glycodeoxycholate (GDC) and why is it cytotoxic? A1: Glycodeoxycholate (GDC) is a hydrophobic secondary bile acid. In cholestatic liver diseases, bile acids like GDC accumulate in hepatocytes, leading to cellular injury.[1] Its cytotoxicity stems from its detergent-like properties, which can disrupt cell membranes, and its ability to trigger specific cell death signaling pathways.[2][3] The degree of cytotoxicity generally corresponds to the bile acid's hydrophobic-hydrophilic balance.[2]
Q2: What are the primary mechanisms of GDC-induced cell death? A2: GDC primarily induces apoptosis (programmed cell death) and, at higher concentrations, necrosis. Key mechanisms include:
-
Mitochondrial Dysfunction: GDC can induce the mitochondrial membrane permeability transition (MMPT), leading to the release of pro-apoptotic factors.[4]
-
ATP Depletion: It can impair mitochondrial function, causing a rapid depletion of cellular ATP.[5][6]
-
Ion Imbalance: GDC triggers an increase in intracellular free magnesium (Mg2+) and calcium (Ca2+), which activates degradative enzymes like Mg2+-dependent endonucleases and proteases, contributing to apoptosis and cell lysis.[1][5]
-
Oxidative Stress: GDC treatment can lead to the generation of reactive oxygen species (ROS), causing cellular damage.[7]
-
Signaling Pathway Activation: It activates stress-related signaling pathways, including iNOS/NO and p38 MAPK, which mediate apoptosis.[[“]]
Q3: What are the visible signs of GDC-induced cytotoxicity in my cell culture? A3: Common morphological changes include cell shrinkage, membrane blebbing (small protrusions of the plasma membrane), and nuclear fragmentation, all of which are characteristic features of apoptosis.[1][3] In later stages or at higher GDC concentrations, you may observe cell detachment and lysis, indicative of necrosis.
Q4: Which cell types are most sensitive to GDC? A4: Hepatocytes (liver cells) are particularly sensitive to GDC as they are the primary cells exposed to bile acids in the body.[1][4][5] However, other cell types, such as alveolar epithelial cells, can also be susceptible to GDC-induced cell death.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death at Low GDC Concentrations | Cell Health: Cells may be unhealthy, at a high passage number, or were not in the logarithmic growth phase when treated. | Use cells at a consistent and low passage number. Ensure cultures are healthy and sub-confluent before starting the experiment.[9] |
| Solvent Toxicity: The solvent used to dissolve GDC (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5% for DMSO). Always include a vehicle control (medium + solvent) in your experimental design.[9] | |
| Incorrect GDC Concentration: The actual concentration of your GDC stock solution may be higher than calculated. | Verify the calculation and preparation of your GDC stock solution. Consider having its concentration analytically confirmed. | |
| Inconsistent Results Between Experiments | Variable Cell Density: Seeding different numbers of cells can lead to variability in their response to GDC. | Maintain a consistent cell seeding density for all experiments. Use a cell counter to ensure accuracy.[9] |
| Compound Degradation: GDC solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare fresh GDC solutions for each experiment from a powder stock stored under recommended conditions. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[9] | |
| Contamination: Low-level microbial or mycoplasma contamination can stress cells, making them more sensitive to GDC. | Regularly test your cell cultures for contamination. Always practice strict aseptic techniques.[10] | |
| Cannot Distinguish Apoptosis from Necrosis | Endpoint Assay: Your current assay (e.g., a simple viability dye) may not differentiate between cell death mechanisms. | Use multiple assays. For example, combine a viability assay (like MTT) with an apoptosis-specific assay, such as measuring caspase-3 activity or performing TUNEL staining.[1][11] |
| GDC Concentration: The concentration of GDC used may be inducing a mixed population of apoptotic and necrotic cells. | Perform a dose-response experiment and analyze markers for both apoptosis (caspase activation) and necrosis (LDH release) at each concentration. |
Quantitative Data Summary
Table 1: Effective Cytotoxic Concentrations of GDC and Related Bile Acids
| Bile Acid | Cell Type | Concentration | Observed Effect |
| Glycodeoxycholate (GDC) | Rat Hepatocytes | 50 µM | Induction of apoptosis, DNA fragmentation.[1] |
| Glycochenodeoxycholate (GCDC) | Rat Hepatocytes | 250 µM | Significant cytotoxicity, 86% ATP depletion within 30 min.[5][12] |
| Deoxycholate | Rat Hepatocytes | 0.1 mmol/L (100 µM) | Significant enzyme leakage (necrosis).[2] |
| Chenodeoxycholate | Rat Hepatocytes | 0.5 mmol/L (500 µM) | Significant enzyme leakage (necrosis).[2] |
Table 2: Protective Agents Against GDC-Induced Cytotoxicity
| Protective Agent | Mechanism of Action | Effective Concentration | Protective Effect |
| Ursodeoxycholic Acid (UDCA) | Inhibits GDC-induced mitochondrial membrane permeability transition (MMPT).[4] | Varies by system | Significantly reduces the hepatotoxic effect of hydrophobic bile salts.[2][13] |
| Tauroursodeoxycholate (TUDCA) | Reduces the toxicity of more hydrophobic bile salts.[14] | Varies by system | Protects hepatocytes from cytolysis.[14] |
| N-Acetylcysteine (NAC) | Antioxidant; counteracts reactive oxygen species (ROS).[15] | 1-10 mM (Pre-treatment) | Can rescue cells from oxidative stress-induced apoptosis.[7][15] |
| Z-VAD-FMK (Pan-caspase inhibitor) | Blocks the caspase cascade, a key part of the apoptotic pathway.[15] | 20-50 µM (Pre-treatment) | Can inhibit apoptosis and reduce GDC-induced cell death.[7][15] |
| JNK Inhibitors (e.g., SP600125) | Inhibit the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in stress-induced apoptosis.[16][17] | 40-90 nM (IC50 for JNK1/2/3) | Can re-sensitize resistant cells to apoptosis and reduce inflammatory responses.[16][17] |
| Mg²⁺-free Medium | Prevents the GDC-induced rise in intracellular Mg²⁺, which promotes endonuclease activity.[1] | N/A | Reduces nuclear and DNA fragmentation.[1] |
Key Experimental Protocols
Protocol 1: Assessing Cell Viability with MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[18] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[18]
Materials:
-
Cells and complete culture medium
-
96-well flat-bottom plates
-
Glycodeoxycholate (GDC) sodium
-
Protective agent (optional)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)[18]
-
Microplate reader (absorbance at 550-600 nm)[18]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Pre-treatment (Optional): If testing a protective agent, remove the medium and add fresh medium containing the agent at various concentrations. Incubate for a specified pre-treatment time (e.g., 1-2 hours).
-
GDC Treatment: Add GDC at various concentrations to the appropriate wells. Include untreated controls and vehicle controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[18]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[18]
-
Solubilization: Add 100 µL of solubilization solution to each well. To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or left overnight in the incubator.[18]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader. The wavelength for measuring the formazan product is between 550 and 600 nm.[18] A reference wavelength above 650 nm can be used to subtract background absorbance.
Protocol 2: Quantifying Apoptosis with Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. Activated caspase-3 cleaves a specific substrate (e.g., DEVD-pNA), releasing a chromophore (pNA) that can be quantified spectrophotometrically at 400-405 nm.[11][19]
Materials:
-
Treated and untreated cell samples
-
Chilled Cell Lysis Buffer
-
Reaction Buffer (containing 10 mM DTT)[11]
-
Caspase-3 substrate (e.g., DEVD-pNA)[19]
-
Microplate reader (absorbance at 400-405 nm)[11]
Procedure:
-
Induce Apoptosis: Treat cells with GDC according to your experimental protocol. Concurrently, maintain an untreated control group.
-
Cell Collection: Collect both adherent and suspension cells. For adherent cells, detach using a gentle method like trypsinization. Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes and discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer per 1-2 x 10⁶ cells.[20]
-
Incubation: Incubate the lysate on ice for 10-30 minutes.[11][20]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000-16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[20][21]
-
Prepare Reaction Mix: Transfer the supernatant (cytosolic extract) to a fresh, chilled tube. In a 96-well plate, add 50 µL of your cell lysate per well. It is recommended to use 50-200 µg of protein per assay.[19]
-
Add Reagents: Add 50 µL of 2x Reaction Buffer (containing DTT) to each sample.[19]
-
Start Reaction: Add 5 µL of the caspase-3 substrate (e.g., 4 mM DEVD-pNA, for a final concentration of 200 µM) to each well.[19]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[11][19]
-
Absorbance Measurement: Read the absorbance at 400-405 nm using a microplate reader.[11][19] The increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.
Visualizations
Caption: GDC-induced apoptotic signaling pathway and points of intervention.
Caption: Workflow for testing a cytoprotective agent against GDC.
Caption: Troubleshooting flowchart for unexpected GDC cytotoxicity.
References
- 1. Increases of intracellular magnesium promote glycodeoxycholate-induced apoptosis in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile salt-induced cytotoxicity and ursodeoxycholate cytoprotection: in-vitro study in perifused rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asci_content_assets.s3.amazonaws.com [asci_content_assets.s3.amazonaws.com]
- 4. Ursodeoxycholate (UDCA) inhibits the mitochondrial membrane permeability transition induced by glycochenodeoxycholate: a mechanism of UDCA cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycochenodeoxycholate-induced lethal hepatocellular injury in rat hepatocytes. Role of ATP depletion and cytosolic free calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycochenodeoxycholate-induced lethal hepatocellular injury in rat hepatocytes. Role of ATP depletion and cytosolic free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycochenodeoxycholate induces rat alveolar epithelial type II cell death and inhibits surfactant secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. benchchem.com [benchchem.com]
- 10. How to Avoid Contamination in Cell Culture (Best Practices) [synapse.patsnap.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. scispace.com [scispace.com]
- 13. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conjugates of ursodeoxycholate protect against cytotoxicity of more hydrophobic bile salts: in vitro studies in rat hepatocytes and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. abcam.com [abcam.com]
- 20. mpbio.com [mpbio.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing Membrane Protein Extraction with Glycodeoxycholate Sodium
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of membrane protein extraction using Glycodeoxycholate Sodium. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to optimize your extraction workflows.
Troubleshooting Guide
This section addresses common issues encountered during membrane protein extraction with this compound, offering potential causes and solutions in a direct question-and-answer format.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Protein Yield | Inefficient cell lysis. | Ensure complete cell disruption by combining detergent lysis with mechanical methods like sonication or douncing, especially for tissues or cells with tough walls.[1] |
| Suboptimal this compound concentration. | The optimal concentration is protein-dependent. Start with a concentration at least twice the Critical Micelle Concentration (CMC) and perform a titration to find the ideal concentration for your specific protein.[1] A detergent-to-protein ratio of at least 4:1 (w/w) is a good starting point. | |
| Insufficient incubation time or temperature. | Incubate the lysate with the detergent for at least 30 minutes at 4°C with gentle agitation to ensure complete solubilization.[2][3] For some tightly associated proteins, a longer incubation may be necessary. | |
| Protein Aggregation or Precipitation after Solubilization | Detergent concentration is below the CMC. | Ensure that the this compound concentration is maintained above its CMC in all buffers throughout the purification process to keep the protein soluble. |
| The protein is unstable in this compound. | Consider adding stabilizing agents to your buffers, such as 5-20% glycerol, specific lipids like cholesterol, or co-factors that are known to stabilize your protein of interest.[4] | |
| Suboptimal buffer conditions (pH, ionic strength). | Optimize the pH and salt concentration. A buffer at physiological pH (around 7.4) with 150 mM NaCl is a common starting point. Some proteins may require higher or lower salt concentrations for optimal stability. | |
| Proteolysis. | Always add a protease inhibitor cocktail to your lysis and subsequent buffers to prevent protein degradation.[1][2] | |
| Reduced or No Protein Activity | Denaturation by the detergent. | Although considered a milder ionic detergent, this compound can still denature some sensitive proteins. Try reducing the detergent concentration or performing a rapid detergent exchange to a milder non-ionic detergent after extraction. |
| Loss of essential lipids or co-factors. | During extraction, essential lipids for protein function might be stripped away. Supplement your buffers with a lipid mixture or specific lipids known to be crucial for your protein's activity. | |
| Interference in Downstream Applications (e.g., Immunoprecipitation, Western Blot) | Excess detergent in the final sample. | High concentrations of this compound can interfere with antibody-antigen interactions and gel electrophoresis. It is crucial to reduce the detergent concentration after the initial extraction. Methods for detergent removal include dialysis, hydrophobic adsorption chromatography, or buffer exchange.[5] |
| Incompatibility with specific antibodies or assays. | For applications like co-immunoprecipitation, the ionic nature of this compound might disrupt protein-protein interactions.[6][7] In such cases, consider exchanging it for a non-ionic or zwitterionic detergent. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for membrane protein extraction?
This compound is an anionic bile salt detergent. It is used for membrane protein extraction because its amphipathic nature allows it to disrupt the lipid bilayer of cell membranes and solubilize integral and membrane-associated proteins by forming mixed micelles with the proteins and lipids. It is considered a moderately stringent detergent, often more effective than non-ionic detergents for disrupting protein-lipid interactions, yet generally less denaturing than harsh ionic detergents like SDS.
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For this compound, the CMC can vary depending on the buffer conditions (e.g., ionic strength, temperature), but it is generally in the range of 2-6 mM. It is crucial to work at concentrations above the CMC to ensure the formation of micelles, which are necessary for solubilizing membrane proteins. A common practice is to use a concentration at least two times the CMC.[1]
Q3: How do I choose the optimal concentration of this compound for my experiment?
The optimal concentration is highly dependent on the specific membrane protein and the cell or tissue source. A good starting point is a concentration of 1-2% (w/v) in the lysis buffer. However, it is highly recommended to perform a pilot experiment with a range of concentrations (e.g., 0.5%, 1%, 1.5%, 2%) to determine the concentration that provides the best balance between extraction efficiency and preservation of protein structure and function.
Q4: Can this compound be used for all types of downstream applications?
While effective for initial extraction, the ionic nature of this compound can interfere with some downstream applications. For instance, it may disrupt protein-protein interactions in co-immunoprecipitation (co-IP) assays or affect the performance of ion-exchange chromatography.[5][6][7] For such applications, it is often necessary to perform a detergent exchange to a more compatible non-ionic or zwitterionic detergent after the initial solubilization. It is generally compatible with SDS-PAGE and Western blotting, provided the concentration is not excessively high.
Q5: How can I remove or reduce the concentration of this compound from my protein sample?
Several methods can be used to remove or reduce the concentration of this compound:
-
Dialysis/Buffer Exchange: Effective for detergents with a high CMC. The sample is dialyzed against a detergent-free buffer, allowing the monomeric detergent to diffuse out.
-
Hydrophobic Adsorption Chromatography: Resins with hydrophobic properties can bind detergent micelles, thus removing them from the protein solution.[5]
-
Size Exclusion Chromatography: This can separate the larger protein-detergent micelles from smaller, empty detergent micelles, although co-elution can sometimes be an issue.[8]
Data Presentation
Comparison of Detergent Properties for Membrane Protein Extraction
The choice of detergent is critical for successful membrane protein extraction. This table provides a comparison of the physicochemical properties of this compound with other commonly used detergents.
| Detergent | Type | CMC (mM) | Aggregation Number | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | Anionic (Bile Salt) | 2 - 6 | 4 - 10 | 471.6 | Moderately stringent, good for disrupting lipid-protein interactions. Can be denaturing for some proteins. |
| CHAPS | Zwitterionic | 4 - 8 | ~10 | 614.9 | Mild and non-denaturing. Useful for preserving protein structure and function. |
| DDM (n-Dodecyl-β-D-maltoside) | Non-ionic | ~0.17 | ~100 | 510.6 | Very mild and excellent for maintaining the native state of proteins. Can be difficult to remove due to low CMC.[9] |
| Triton X-100 | Non-ionic | ~0.24 | ~140 | ~625 | Commonly used, but can interfere with UV-Vis spectroscopy. |
Extraction Efficiency Comparison
While the optimal detergent is protein-specific, the following table summarizes general observations on the extraction efficiency of different detergents for membrane proteins.
| Detergent/Method | Cell/Tissue Type | Observation/Yield | Reference |
| Urea/Thiourea/CHAPS | Oil Palm Mesocarp | Good solubilization, but differences with sodium deoxycholate were not significant. | [7] |
| Sodium Deoxycholate | Oil Palm Mesocarp | Comparable efficiency to Urea/Thiourea/CHAPS. | [7] |
| 3% CHAPS + 1% LPC | Mouse Brain Membranes | Improved spot number and density in 2D-PAGE compared to CHAPS alone. | [10] |
| 4% CHAPS | Mouse Brain Membranes | Baseline for comparison. | [10] |
Experimental Protocols
Protocol 1: Membrane Protein Extraction from Cultured Mammalian Cells using this compound
This protocol provides a general workflow for the extraction of membrane proteins from a confluent 10 cm dish of cultured mammalian cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) this compound, 1 mM EDTA
-
Protease Inhibitor Cocktail (add fresh to Lysis Buffer before use)
-
Cell scraper
-
Microcentrifuge tubes, 1.5 mL
-
Microcentrifuge
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 1 mL of ice-cold Lysis Buffer (with freshly added protease inhibitors) to the dish. Scrape the cells and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Solubilization: Incubate the lysate on a rotator or rocker for 30-60 minutes at 4°C to allow for complete solubilization of membrane proteins.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a fresh, pre-chilled microcentrifuge tube.
-
Downstream Processing: The extracted membrane proteins are now ready for downstream applications such as protein quantification (using a detergent-compatible assay like BCA), SDS-PAGE, Western blotting, or further purification. For applications sensitive to ionic detergents, a detergent exchange step is recommended.
Visualizations
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: A simplified workflow of a G-Protein Coupled Receptor (GPCR) signaling cascade.
Experimental Workflow for Membrane Protein Extraction
Caption: A step-by-step workflow for membrane protein extraction using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis [protocols.io]
- 8. bitesizebio.com [bitesizebio.com]
- 9. pure.rug.nl [pure.rug.nl]
- 10. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
How to address the concentration-dependent effects of Glycodeoxycholate Sodium in experiments?
Welcome to the Technical Support Center for researchers utilizing Glycodeoxycholate Sodium (GDC). This resource is designed to provide direct, actionable guidance on addressing the concentration-dependent effects of GDC in your experiments. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate common challenges and ensure the robustness of your results.
Frequently Asked Questions (FAQs)
Q1: What are the typical working concentrations for this compound?
A1: The effective concentration of GDC is highly dependent on the experimental goal and the cell type used.
-
For permeation enhancement: Concentrations ranging from 0.5 mM to 10 mM are often used to increase paracellular permeability.[1][2] For instance, 10 mM GDC has been shown to double the apparent permeability (Papp) of [³H]-octreotide across rat colonic mucosae.[1][3]
-
For cytotoxicity and apoptosis studies: Cytotoxic effects are generally observed at concentrations greater than 2 mM in Caco-2 cells over a 60-minute exposure.[1][3] In TR146 cells, changes in cell parameters can be seen at concentrations as low as 1.5 mM.[1] Apoptosis in rat hepatocytes can be induced at a concentration of 50 µM.[4]
Q2: How does this compound affect cell viability?
A2: GDC exhibits a concentration-dependent effect on cell viability. At lower concentrations, it can be used as a permeation enhancer with minimal impact on viability. However, as the concentration increases, it can induce cytotoxicity and apoptosis.[1][3][4] It is crucial to determine the optimal concentration for your specific cell line and experimental duration to distinguish between permeation enhancement and overt toxicity.
Q3: What is the mechanism of action for GDC as a permeation enhancer?
A3: GDC is thought to increase paracellular permeability by affecting tight junctions between epithelial cells. Studies have shown that GDC can lead to a reduction in the key tight junction protein, occludin, at the cell membrane.[2] It can also cause a transient decrease in Transepithelial Electrical Resistance (TEER), indicating a temporary opening of the paracellular pathway.[1][2][3] The effect on TEER has been shown to be reversible within a few hours after removal of GDC.[2] One proposed mechanism involves the activation of a G-protein coupled receptor, leading to a decrease in cAMP.[2]
Troubleshooting Guides
Issue 1: High Cell Death in Permeation Enhancement Experiments
-
Problem: Observing significant cell death (as measured by assays like MTT or LDH) when using GDC to enhance the permeation of a substance.
-
Possible Cause: The concentration of GDC is too high for the specific cell line or the exposure time is too long.
-
Troubleshooting Steps:
-
Concentration Titration: Perform a dose-response curve with GDC alone on your cell line to determine the maximum non-toxic concentration. Start with a broad range (e.g., 0.1 mM to 10 mM) and narrow it down.
-
Time-Course Experiment: Evaluate cell viability at different time points of GDC exposure (e.g., 30 min, 1h, 2h, 4h) to find the optimal window for permeation enhancement without significant cytotoxicity.
-
Protective Agents: Consider the co-administration of cytoprotective agents if permissible for your experimental design, though this may interfere with the intended effects of GDC.
-
Recovery Period: Assess cell viability after a recovery period following GDC removal to determine if the cytotoxic effects are reversible.
-
Issue 2: Inconsistent Transepithelial Electrical Resistance (TEER) Readings
-
Problem: High variability in TEER measurements across different wells or experiments when using GDC.
-
Possible Cause: Inconsistent cell monolayer formation, temperature fluctuations during measurement, or improper electrode placement.
-
Troubleshooting Steps:
-
Monolayer Integrity: Ensure a consistent and confluent cell monolayer before starting the experiment. Visually inspect the cells under a microscope. TEER values should be stable before the addition of GDC.
-
Temperature Control: TEER is temperature-sensitive.[5] Always allow the plate to equilibrate to the measurement temperature (e.g., room temperature or 37°C in an incubator-equipped reader) before taking readings.[5][6]
-
Consistent Electrode Placement: Use a consistent method for placing the electrodes in each well. The shorter electrode should be placed in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber, ensuring the electrodes do not touch the cell monolayer.[5][6]
-
Blank Measurements: Always measure the resistance of a blank well (containing media but no cells) and subtract this value from your experimental readings to get the net TEER.[5]
-
Quantitative Data Summary
The following tables summarize the concentration-dependent effects of this compound on cell viability and permeability.
Table 1: Cytotoxicity of this compound
| Cell Line | GDC Concentration | Exposure Time | Effect | Reference |
| Caco-2 | > 2 mM | 60 min | Altered cellular parameters | [1][3] |
| TR146 | 1.5 mM | 60 min | Changes in cell parameters | [1] |
| Rat Hepatocytes | 50 µM | Not Specified | Induces apoptosis | [4] |
Table 2: Permeation Enhancement by this compound
| Cell/Tissue Model | GDC Concentration | Marker Molecule | Effect on Permeability (Papp) / TEER | Reference |
| Rat Colonic Mucosae | 10 mM | [³H]-octreotide | ~2-fold increase in Papp | [1][3] |
| Rat Colonic Mucosae | 10 mM | FITC-dextran 4000 (FD4) | Increased Papp | [1][3] |
| Caco-2/HT29-MTX | 0.8 mM | Lactulose | 1.63-fold increase in transport rate | [2][7] |
| Caco-2/HT29-MTX | 0.5 mM | - | 1.89-fold decrease in TEER | [2] |
| Caco-2/HT29-MTX | 0.8 mM | - | 2.69-fold decrease in TEER | [2] |
| Caco-2/HT29-MTX | 1 mM | - | 4.65-fold decrease in TEER | [2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of GDC. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 1, 2, or 4 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
Transepithelial Electrical Resistance (TEER) Measurement
This protocol is based on standard TEER measurement techniques.[5][6][11][12]
-
Cell Culture: Culture epithelial cells on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed.
-
Equilibration: Before measurement, allow the plate to equilibrate to room temperature for at least 30 minutes.
-
Electrode Sterilization: Sterilize the "chopstick" electrodes with ethanol (B145695) and allow them to air dry completely. Rinse with sterile culture medium or PBS before use.
-
Blank Measurement: Measure the resistance of a cell-free insert with culture medium to determine the background resistance.
-
Sample Measurement: Carefully place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber. Ensure the electrodes are not touching the monolayer. Record the resistance reading.
-
Calculation: Subtract the blank resistance from the sample resistance and multiply by the surface area of the permeable support to obtain the TEER value in Ω·cm².
Visualizing the Mechanisms
Signaling and Experimental Workflows
Caption: Proposed signaling pathway for GDC-induced permeation enhancement.
Caption: Simplified overview of GDC-induced apoptosis.
Caption: A typical experimental workflow for studying GDC effects.
References
- 1. Sodium glycodeoxycholate and sodium deoxycholate as epithelial permeation enhancers: in vitro and ex vivo intestinal and buccal bioassays [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Using sodium glycodeoxycholate to develop a temporary infant-like gut barrier model, in vitro [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Increases of intracellular magnesium promote glycodeoxycholate-induced apoptosis in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicine.umich.edu [medicine.umich.edu]
- 6. cellqart.com [cellqart.com]
- 7. Using sodium glycodeoxycholate to develop a temporary infant-like gut barrier model, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. scispace.com [scispace.com]
- 12. stemcell.com [stemcell.com]
Best practices for handling and storing Glycodeoxycholate Sodium to maintain activity.
Welcome to the technical support center for Glycodeoxycholate Sodium. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and use of this compound in experimental settings. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to maintain the activity and integrity of this critical reagent.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term stability, refrigeration at 2-8°C is recommended. Due to its hygroscopic nature, it is crucial to minimize exposure to moisture.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is best to prepare stock solutions on the day of use. If you need to prepare stock solutions in advance, we recommend the following:
-
Dissolve the powder in an appropriate solvent, such as DMSO or sterile water.
-
Aliquot the solution into tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.
Q3: What personal protective equipment (PPE) should I use when handling this compound powder?
A3: When handling the powder, it is important to wear appropriate personal protective equipment to avoid inhalation and contact. This includes:
-
Safety goggles with side-shields.
-
Gloves (inspect before use).
-
A lab coat or impervious clothing.
-
Use of a laboratory fume hood or other local exhaust ventilation is recommended to avoid inhalation of dust.[2]
Stability and Activity
Q4: What factors can affect the stability and activity of this compound?
A4: The stability of this compound can be influenced by several factors:
-
Moisture: The compound is hygroscopic, and moisture can lead to degradation.
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Extreme pH conditions in solution can cause hydrolysis.
-
Light: Exposure to light may cause degradation over time.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2]
Q5: Is there quantitative data available on the stability of this compound under different conditions?
| Stress Condition | Typical Parameters | Expected Outcome for this compound |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 60°C | Potential for hydrolysis of the glycine (B1666218) conjugate. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 60°C | Potential for hydrolysis of the glycine conjugate. |
| Oxidation | 3% - 30% H₂O₂, Room Temperature | Oxidation of the hydroxyl groups on the steroid nucleus is possible. |
| Thermal Degradation | 40°C - 80°C, Dry Heat | Degradation is expected to be slow in solid form but may occur over extended periods at elevated temperatures. |
| Photostability | Exposure to UV and visible light (e.g., 1.2 million lux hours) | Potential for photodegradation, though bile salts are generally considered relatively stable to light. |
This table provides general guidance. Actual stability will depend on the specific experimental conditions.
Troubleshooting Guides
Common Experimental Issues
Problem 1: Precipitation of this compound in aqueous solution.
-
Possible Cause: The concentration of this compound may be too high, or the temperature of the solution is too low. The presence of certain salts can also affect solubility.
-
Solution:
-
Ensure the concentration is at or below the critical micelle concentration (CMC) if you do not intend to form micelles.
-
Gently warm the solution to aid dissolution.
-
Prepare the solution fresh and use it promptly.
-
Problem 2: Inconsistent results in cell-based assays (e.g., cytotoxicity, cell viability).
-
Possible Cause:
-
Variability in compound concentration: Incomplete dissolution or precipitation of this compound can lead to inconsistent concentrations in your assay wells.
-
Cell density: The initial number of cells seeded can impact the outcome of the assay.
-
Pipetting technique: Aggressive pipetting can damage cells.
-
-
Solution:
-
Visually inspect your solutions for any precipitates before adding them to the cells.
-
Optimize and standardize your cell seeding density for each experiment.
-
Use gentle pipetting techniques when handling cell suspensions.
-
Problem 3: Difficulty in forming stable micelles for drug delivery or other applications.
-
Possible Cause:
-
The concentration of this compound is below its CMC.
-
The presence of other surfactants or molecules is interfering with micelle formation.
-
The temperature or pH of the solution is not optimal for micellization.
-
-
Solution:
-
Ensure the concentration of this compound is above its CMC.
-
If using a mixed micelle system, the ratio of the components is critical and may need optimization.
-
Control the temperature and pH of your solution, as these can influence micelle size and stability.
-
Problem 4: Inefficient membrane protein extraction.
-
Possible Cause:
-
The concentration of this compound is too low to effectively solubilize the membrane.
-
The detergent-to-protein ratio is not optimal.
-
The incubation time is too short.
-
-
Solution:
-
Perform a concentration optimization to find the ideal concentration of this compound for your specific membrane protein.
-
Adjust the detergent-to-protein ratio. A higher ratio may be needed for complete solubilization.
-
Increase the incubation time with the detergent to allow for complete membrane disruption.
-
Experimental Protocols
Protocol 1: Preparation of this compound Micelles
This protocol describes a simple method for preparing this compound micelles, which can be used for applications such as solubilizing hydrophobic compounds.
Materials:
-
This compound powder
-
Sterile, high-purity water or buffer of choice (e.g., PBS, pH 7.4)
-
Sterile vials
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Methodology:
-
Determine the Desired Concentration: Decide on the final concentration of the micellar solution. This should be well above the critical micelle concentration (CMC) of this compound.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile vial.
-
Add Solvent: Add the appropriate volume of sterile water or buffer to the vial.
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
For larger volumes, a magnetic stirrer can be used at a low to medium speed to facilitate dissolution. Gentle warming may also be applied if needed.
-
-
Equilibration: Allow the solution to equilibrate at room temperature for at least 30 minutes to ensure stable micelle formation.
-
Sterilization (Optional): If required for your application, filter the micellar solution through a 0.22 µm sterile filter.
References
Technical Support Center: Glycodeoxycholate Sodium (GDC)-Based Drug Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols for Glycodeoxycholate Sodium (GDC)-based drug delivery systems. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during formulation, characterization, and evaluation.
Frequently Asked Questions (FAQs)
1. What is the primary role of this compound (GDC) in drug delivery systems?
This compound, a bile salt, primarily acts as a penetration enhancer and a solubilizing agent in drug delivery systems.[1][2] Its amphipathic nature allows it to form micelles that can encapsulate hydrophobic drugs, thereby increasing their solubility and stability in aqueous environments.[3] Furthermore, GDC can modulate the permeability of biological membranes, facilitating the transport of drugs across cellular barriers.[1][4]
2. What are the critical parameters to consider when formulating GDC-based nanoparticles or micelles?
The key parameters influencing the characteristics of GDC-based formulations include:
-
Lipid/Polymer to GDC ratio: This ratio significantly affects particle size, stability, and drug encapsulation efficiency.
-
Solvent selection: The choice of organic solvent for dissolving the drug and formulation components is crucial for achieving a stable formulation.[5]
-
Hydration medium: The pH and ionic strength of the aqueous phase used for hydration can impact vesicle formation and stability.[6]
-
Drug loading: The concentration of the drug can influence the size and stability of the resulting nanoparticles.[7]
3. How does GDC enhance drug permeation across biological barriers?
GDC is believed to enhance permeation through several mechanisms, including the transient and reversible opening of tight junctions between epithelial cells, which increases paracellular transport.[1][4] It can also fluidize the cell membrane, increasing transcellular transport.
4. What are the common stability issues with GDC-based formulations?
Common stability challenges include:
-
Physical instability: Aggregation and precipitation of nanoparticles over time.
-
Chemical instability: Degradation of the encapsulated drug or the formulation components.
-
Drug leakage: Premature release of the encapsulated drug from the carrier system.
5. How can the stability of GDC formulations be improved?
Strategies to enhance stability include:
-
Optimization of formulation parameters: Fine-tuning the lipid/polymer to GDC ratio and other formulation components.
-
Inclusion of stabilizers: Incorporating steric stabilizers like polyethylene (B3416737) glycol (PEG) to prevent aggregation.
-
Lyophilization: Freeze-drying the formulation to improve long-term storage stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of GDC-based drug delivery systems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Drug Encapsulation Efficiency | - Low affinity of the drug for the micelle core.- Drug precipitation during formulation.- Inefficient removal of unencapsulated drug. | - Modify the formulation to enhance drug-carrier interactions (e.g., adjust pH).- Optimize the solvent evaporation rate to prevent rapid drug precipitation.- Use appropriate purification methods like dialysis or size exclusion chromatography to effectively remove free drug.[8] |
| Inconsistent Particle Size (High Polydispersity Index - PDI) | - Incomplete dissolution of formulation components.- Aggregation of nanoparticles during formation.- Inadequate homogenization or sonication. | - Ensure complete dissolution of all components in the organic solvent.- Optimize the stirring speed and temperature during formulation.- Employ post-formulation size reduction techniques like extrusion or probe sonication.[6][9] |
| Phase Separation or Precipitation During Formulation | - Poor solubility of components in the chosen solvent system.- Incompatible ratios of formulation components. | - Screen different organic solvents or solvent mixtures to improve solubility.- Systematically vary the ratios of lipids, polymers, and GDC to find a stable formulation window. |
| Rapid Drug Release (Burst Release) | - High concentration of drug adsorbed on the nanoparticle surface.- Instability of the micellar structure in the release medium. | - Optimize the drug loading to minimize surface-adsorbed drug.- Crosslink the micellar core or shell to enhance stability and control drug release.[10] |
| Low In Vitro Cellular Uptake | - Unfavorable particle size or surface charge.- Aggregation of nanoparticles in cell culture medium. | - Optimize the formulation to achieve a particle size typically below 200 nm for efficient cellular uptake.- Modify the surface of the nanoparticles with targeting ligands or coating with biocompatible polymers like PEG to improve stability in biological media. |
Experimental Protocols
Protocol 1: Formulation of GDC-Based Nanoparticles by Thin-Film Hydration
This protocol describes a common method for preparing GDC-containing lipid-based nanoparticles.
Materials:
-
Lipid (e.g., Phosphatidylcholine)
-
This compound (GDC)
-
Drug of interest
-
Aqueous hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder (optional)
Procedure:
-
Dissolution of Components: Dissolve the lipid, GDC, and the hydrophobic drug in the chosen organic solvent in a round-bottom flask. The molar ratio of the components should be optimized based on preliminary studies.
-
Thin Film Formation: Evaporate the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set at a temperature above the boiling point of the solvent to ensure the formation of a thin, uniform film on the inner surface of the flask.[6][11]
-
Vacuum Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent.[11]
-
Hydration: Add the pre-warmed aqueous hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature of the lipid.[6]
-
Vesicle Formation: Agitate the flask by vortexing or using a bath sonicator until the lipid film is completely dispersed, resulting in the formation of multilamellar vesicles (MLVs).[6]
-
Size Reduction (Optional): To obtain smaller and more uniform vesicles (unilamellar vesicles), the MLV suspension can be subjected to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[9][12]
-
Purification: Remove any unencapsulated drug by dialysis against the hydration buffer or by using size exclusion chromatography.
Protocol 2: Determination of Drug Loading Content and Encapsulation Efficiency
This protocol outlines the steps to quantify the amount of drug successfully encapsulated within the GDC-based nanoparticles.
Methods:
-
Indirect Method: [13]
-
After formulation, separate the nanoparticles from the aqueous medium containing the unencapsulated drug. This can be achieved by ultracentrifugation or by using centrifugal filter units.
-
Quantify the amount of free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the amount of encapsulated drug by subtracting the amount of free drug from the total amount of drug initially added.
-
-
Direct Method:
-
Lyse the purified nanoparticles using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.
-
Quantify the amount of drug in the lysed solution using an appropriate analytical method.
-
Calculations:
-
Drug Loading Content (DLC %):
-
Encapsulation Efficiency (EE %):
Protocol 3: In Vitro Drug Release Study
This protocol describes how to evaluate the release profile of the encapsulated drug from the GDC-based formulation.
Materials:
-
Drug-loaded GDC nanoparticle suspension
-
Release medium (e.g., PBS pH 7.4, PBS pH 5.5 to simulate tumor microenvironment)
-
Dialysis membrane (with a molecular weight cut-off lower than the molecular weight of the drug)
-
Shaking incubator or water bath
Procedure:
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium in a beaker.
-
Place the beaker in a shaking incubator or water bath maintained at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
Quantitative Data Summary
The following tables summarize typical quantitative data for GDC-based and related bile salt drug delivery systems. These values can serve as a benchmark for researchers.
Table 1: Physicochemical Properties of GDC-Based Formulations
| Formulation Component(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |
| Phosphatidylcholine:Sodium Cholate | < 150 | - | - | High for siRNA | [14] |
| GDC-A with PulmoSphere™ | - | - | - | Increased with drug loading | [7] |
| Zidovudine with Glyceryl Behenate & Sodium Cholate | ~100 | < 0.8 | -22.7 to -32.6 | - | [15] |
| Cationic Liposomes (DOTAP:Cholesterol) | 60-70 | - | - | ~81% (Doxorubicin) | [9] |
Table 2: In Vitro Performance of GDC as a Permeation Enhancer
| Cell Line / Tissue Model | GDC Concentration | Effect on TEER | Increase in Permeability (Papp) | Reference |
| Caco-2 cells | > 2 mM | Reduced | - | [1][4] |
| Rat Colonic Mucosae | 10 mM | Reduced | Doubled for [³H]-octreotide | [1][4] |
| Porcine Buccal Mucosae | - | - | ~3-fold for [³H]-octreotide | [1] |
Visualization of Signaling Pathway and Experimental Workflow
Signaling Pathway of GDC-Mediated Permeation Enhancement
Glycodeoxycholate, as a bile acid, can enhance drug permeation across epithelial barriers by activating specific signaling pathways that modulate tight junction integrity. One of the key mechanisms involves the activation of G-protein coupled receptors (GPCRs) like TGR5 and nuclear receptors such as the Farnesoid X Receptor (FXR). This can lead to downstream signaling cascades that influence the expression and localization of tight junction proteins.
Caption: GDC signaling pathway for enhanced drug permeation.
Experimental Workflow for GDC-Based Drug Delivery System Development
The following workflow outlines the key stages in the development and evaluation of a GDC-based drug delivery system.
Caption: Workflow for GDC drug delivery system development.
References
- 1. Impact of surfactant selection and incorporation on in situ nanoparticle formation from amorphous solid dispersions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 3. nbinno.com [nbinno.com]
- 4. Morphology and in vitro release kinetics of drug-loaded micelles based on well-defined PMPC-b-PBMA copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Particle Size Analysis in Pharmaceutics | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Kamat Lab Thin Film Hydration Protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Analysis of Glycodeoxycholate Sodium and Sodium Deoxycholate as Permeation Enhancers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enhancing the oral bioavailability of poorly permeable drugs, bile salts have long been investigated as potential permeation enhancers. Their ability to reversibly disrupt the epithelial barrier of the intestine offers a promising avenue for improving drug absorption. This guide provides a detailed comparison of two such bile salts: Glycodeoxycholate Sodium (GDC) and Sodium Deoxycholate (DC), focusing on their performance, mechanisms of action, and associated experimental protocols.
Executive Summary
Both this compound and Sodium Deoxycholate are effective in enhancing the permeation of hydrophilic molecules across intestinal and buccal epithelia. Their primary mechanism of action involves the disruption of tight junctions, leading to an increase in paracellular transport. However, they exhibit differences in their potency, efficacy, and cytotoxicity profiles. Notably, Sodium Deoxycholate has been observed to induce intestinal barrier dysfunction through the activation of the Myosin Light Chain Kinase (MLCK) pathway, while this compound appears to operate through a G-protein coupled receptor, leading to a reduction in the tight junction protein occludin.
Performance Comparison: Quantitative Data
The following tables summarize the key performance metrics of this compound and Sodium Deoxycholate based on in vitro and ex vivo studies.
Table 1: Cytotoxicity in Caco-2 Cells [1]
| Compound | Concentration | Exposure Time (min) | Effect on Cellular Parameters |
| This compound | >2 mM | 60 | Altered cellular parameters |
| Sodium Deoxycholate | >2 mM | 60 | Altered cellular parameters |
| Sodium Deoxycholate | 1.5 mM | 60 | Greater sensitivity observed compared to GDC |
Table 2: Effect on Transepithelial Electrical Resistance (TEER) in Rat Colonic Mucosa [1][2]
| Compound | Concentration | Effect on TEER |
| This compound | 10 mM | Reduction |
| Sodium Deoxycholate | 10 mM | Reduction |
Table 3: Enhancement of Apparent Permeability (Papp) across Rat Colonic Mucosa [1][2]
| Compound | Concentration | Marker Molecule | Fold Increase in Papp |
| This compound | 10 mM | [³H]-octreotide | ~2 |
| Sodium Deoxycholate | 10 mM | [³H]-octreotide | ~2 |
| This compound | 10 mM | FITC-dextran 4000 (FD4) | Increased |
| This compound | 10 mM | FITC-LKP | Increased |
Table 4: Enhancement of Apparent Permeability (Papp) across Porcine Buccal Mucosa [1][2]
| Compound | Marker Molecule | Observation |
| This compound | [¹⁴C]-mannitol | Slightly more potent and efficacious than DC |
| This compound | [³H]-octreotide | ~3-fold increase |
| This compound | FITC-LKP | ~3-fold increase |
Signaling Pathways and Mechanisms of Action
The permeation-enhancing effects of this compound and Sodium Deoxycholate are primarily attributed to their interaction with and disruption of the epithelial tight junctions. However, the underlying signaling pathways appear to differ.
Sodium Deoxycholate (DC):
Sodium Deoxycholate has been shown to increase intestinal permeability by activating the Myosin Light Chain Kinase (MLCK) pathway. This leads to the phosphorylation of Myosin Light Chain (MLC), which in turn results in the contraction of the perijunctional actin-myosin ring and subsequent opening of the tight junctions.
Caption: Sodium Deoxycholate signaling pathway.
This compound (GDC):
The mechanism for this compound involves a G-protein coupled receptor (GPCR). Activation of this receptor leads to a decrease in cyclic AMP (cAMP) levels and a reduction in the expression of the key tight junction protein, occludin. This weakens the tight junction barrier, thereby increasing paracellular permeability.
Caption: this compound signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to assess the performance of these permeation enhancers.
Caco-2 Cell Culture and Monolayer Formation
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for the intestinal barrier.
Caption: Caco-2 cell monolayer culture workflow.
Protocol:
-
Cell Seeding: Caco-2 cells are seeded onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Differentiation: The cells are cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer with well-defined tight junctions. The culture medium is changed every 2-3 days.
-
Monolayer Integrity: Before each experiment, the integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or assessing the permeability of a paracellular marker like Lucifer Yellow.
Cytotoxicity Assay
Cytotoxicity assays are essential to determine the concentration range at which the permeation enhancers can be used without causing irreversible cell damage.
Protocol (MTT Assay):
-
Cell Seeding: Caco-2 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and cultured until confluent.
-
Treatment: The culture medium is replaced with a solution containing varying concentrations of this compound or Sodium Deoxycholate, and the cells are incubated for a specified period (e.g., 60 minutes).
-
MTT Addition: After incubation, the treatment solution is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Transepithelial Electrical Resistance (TEER) Measurement
TEER is a quantitative measure of the integrity of the tight junction dynamics in a cell monolayer. A decrease in TEER indicates an opening of the paracellular pathway.
Protocol:
-
Equilibration: The Caco-2 monolayers on Transwell® inserts are washed and equilibrated in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
TEER Measurement: A voltmeter with a "chopstick" electrode is used to measure the electrical resistance across the cell monolayer.
-
Treatment: The transport buffer in the apical compartment is replaced with a solution containing the permeation enhancer.
-
Monitoring: TEER is measured at various time points after the addition of the permeation enhancer to monitor the change in resistance.
In Vitro Permeability Study (Ussing Chamber)
The Ussing chamber is an apparatus used to measure the transport of ions and molecules across epithelial tissues.
Protocol (Rat Colonic Mucosa):
-
Tissue Preparation: A section of the rat colon is excised, and the muscle layers are stripped away to isolate the mucosal layer.
-
Mounting: The isolated mucosal tissue is mounted between the two halves of the Ussing chamber, separating the apical (mucosal) and basolateral (serosal) sides.
-
Equilibration: Both chambers are filled with oxygenated Ringer's solution and allowed to equilibrate.
-
TEER Measurement: The initial TEER of the tissue is measured to ensure its viability and integrity.
-
Permeability Assay: A marker molecule (e.g., [³H]-octreotide, FITC-dextran) is added to the apical chamber, along with the permeation enhancer.
-
Sampling: Samples are taken from the basolateral chamber at regular intervals to determine the amount of the marker molecule that has permeated the tissue.
-
Quantification: The concentration of the marker molecule in the samples is quantified using an appropriate analytical method (e.g., liquid scintillation counting, fluorescence spectroscopy). The apparent permeability coefficient (Papp) is then calculated.
Conclusion
Both this compound and Sodium Deoxycholate demonstrate significant potential as permeation enhancers. While both effectively increase paracellular transport, their distinct mechanisms of action and cytotoxicity profiles are critical considerations for formulation development. Sodium Deoxycholate appears to be slightly more potent in some models but also shows a higher potential for cytotoxicity. The choice between these two bile salts will depend on the specific drug candidate, the desired permeation enhancement, and the acceptable safety margin. The experimental protocols detailed in this guide provide a framework for researchers to conduct their own comparative studies and make informed decisions in the development of oral drug delivery systems.
References
Comparative analysis of Glycodeoxycholate Sodium and Sodium Cholate in micelle formation.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Bile Salt for Micellar Applications.
In the realm of biochemistry and pharmaceutical sciences, the selection of an appropriate surfactant is paramount for the successful formulation of drug delivery systems, the solubilization of membrane proteins, and various other applications dependent on the formation of micelles. Among the biocompatible surfactants available, bile salts are of particular interest due to their physiological relevance and unique aggregation properties. This guide provides a detailed comparative analysis of two commonly used bile salts: Sodium Glycodeoxycholate (NaGDC) and Sodium Cholate (B1235396) (NaC).
This objective comparison delves into the fundamental physicochemical properties that govern their micelle formation, including their critical micelle concentration (CMC), aggregation number, and the thermodynamics of micellization. The information presented herein is supported by experimental data from various scientific studies and is intended to assist researchers in making informed decisions for their specific applications.
Molecular Structure: The Foundation of Functional Differences
The distinct micellar behavior of Sodium Glycodeoxycholate and Sodium Cholate originates from their molecular structures. Both are sodium salts of bile acids, characterized by a rigid steroidal backbone. However, they differ in the number of hydroxyl groups and the presence of a glycine (B1666218) conjugate in NaGDC.
-
Sodium Cholate (NaC): A trihydroxy bile salt with hydroxyl groups at positions 3, 7, and 12 of the steroid nucleus. Its chemical formula is C₂₄H₃₉NaO₅.
-
Sodium Glycodeoxycholate (NaGDC): A dihydroxy bile salt, lacking the hydroxyl group at position 7, and conjugated with the amino acid glycine. Its chemical formula is C₂₆H₄₂NNaO₅.
The additional hydroxyl group in Sodium Cholate renders it more hydrophilic compared to the dihydroxy nature of the deoxycholate backbone in Sodium Glycodeoxycholate. Conversely, the glycine conjugate in NaGDC adds a polar amide bond and a carboxyl group, influencing its aggregation behavior.
Comparative Data on Micelle Formation
The following tables summarize key quantitative data on the micelle formation of Sodium Glycodeoxycholate and Sodium Cholate. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions (e.g., temperature, ionic strength, pH). Therefore, direct comparison should be made with caution, and the cited conditions should be considered.
Table 1: Critical Micelle Concentration (CMC)
The critical micelle concentration is a fundamental parameter that indicates the minimum concentration at which surfactant molecules begin to self-assemble into micelles. A lower CMC value signifies a greater tendency for micelle formation.
| Bile Salt | CMC (mM) | Temperature (°C) | Ionic Strength (M) | Method |
| Sodium Glycodeoxycholate | 2.20 - 2.56 | 25 | 0.10 (NaCl) | Light Scattering, Spectrophotometry[1] |
| Sodium Glycodeoxycholate | ~2-4 | 25 | 0.15 (NaCl) | Various |
| Sodium Cholate | 5.90 - 11.90 | 25 | 0.10 (NaCl) | Light Scattering, Spectrophotometry[1] |
| Sodium Cholate | 14 ± 1 | 25 | pH 12 | NMR Spectroscopy[2] |
| Sodium Cholate | 4-6 (in water) | 25 | - | Isothermal Titration Calorimetry[3] |
| Sodium Cholate | 13 | 25 | Pure Water | Tensiometry[4] |
Table 2: Aggregation Number (N)
The aggregation number represents the average number of surfactant molecules that constitute a single micelle. This parameter provides insight into the size and structure of the micelles.
| Bile Salt | Aggregation Number (N) | Concentration (mM) | Temperature (°C) | Ionic Strength (M) | Method |
| Sodium Glycodeoxycholate | 8 (in water) to ~50 (in 0.5 M NaCl) | > CMC | Not Specified | 0 - 0.5 (NaCl) | Light Scattering[5] |
| Sodium Glycodeoxycholate | 15.7 | > second CMC | 35 | 0.15 (NaCl) | Static Light Scattering |
| Sodium Cholate | 2 - 10 (primary micelles) | Low Concentration | Not Specified | Not Specified | Fluorescence Quenching[6] |
| Sodium Cholate | 16 | 60 | 25 | Not Specified | Aqueous Solubility[7] |
| Sodium Cholate | 4 - 6 | > CMC | 11 - 55 | Water or 0.1 M NaCl | Isothermal Titration Calorimetry[3] |
| Sodium Cholate | 2.59 ± 0.12 | > CMC | Not Specified | Not Specified | Freezing Point Depression[8] |
Table 3: Thermodynamic Parameters of Micellization
The thermodynamic parameters—Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic)—provide a deeper understanding of the driving forces behind micelle formation. A negative ΔG°mic indicates a spontaneous process. The signs and magnitudes of ΔH°mic and ΔS°mic reveal whether the process is enthalpy- or entropy-driven.
| Bile Salt | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) | Temperature (°C) | Conditions | Method |
| Sodium Deoxycholate (related to NaGDC) | - | Varies with temp | Varies with temp | 10 - 70 | pH 7.5, Water & 0.1 M NaCl | Isothermal Titration Calorimetry[9][10] |
| Sodium Cholate | - | Varies with temp | Varies with temp | 10 - 70 | pH 7.5, Water & 0.1 M NaCl | Isothermal Titration Calorimetry[9][10] |
Analysis of Comparative Data
From the available data, a general trend emerges:
-
CMC: Sodium Glycodeoxycholate consistently exhibits a lower CMC than Sodium Cholate under similar conditions. This suggests that NaGDC is more prone to forming micelles at lower concentrations. The reduced hydrophilicity due to the absence of the 7-hydroxyl group is a likely contributor to this behavior.
-
Aggregation Number: The aggregation numbers for both bile salts are relatively small compared to conventional surfactants, a characteristic feature of bile salt micelles. The aggregation number of NaGDC appears to be more sensitive to ionic strength, increasing significantly with added salt.
-
Thermodynamics: For both dihydroxy and trihydroxy bile salts, micellization is a spontaneous process. The temperature dependence of the enthalpy of micellization suggests that the process is complex and can be either enthalpy or entropy-driven depending on the temperature.
Experimental Protocols
To facilitate the replication and verification of these findings, detailed methodologies for key experiments are provided below. These protocols are synthesized from established practices in the field.
Determination of Critical Micelle Concentration by Surface Tensiometry
Objective: To determine the CMC of a bile salt by measuring the change in surface tension of its aqueous solution as a function of concentration.
Principle: Surfactant molecules accumulate at the air-water interface, reducing the surface tension. Once the interface is saturated, the surfactant molecules begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The CMC is the concentration at which this transition occurs.
Materials:
-
Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method)
-
High-purity water
-
Bile salt (Sodium Glycodeoxycholate or Sodium Cholate)
-
Glassware (beakers, volumetric flasks, pipettes)
Procedure:
-
Prepare a stock solution of the bile salt in high-purity water at a concentration well above the expected CMC.
-
Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Measure the surface tension of each dilution, starting from the lowest concentration.
-
Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement to avoid cross-contamination.
-
Record the surface tension value for each concentration.
-
Plot the surface tension as a function of the logarithm of the bile salt concentration.
-
The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.
References
- 1. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium Cholate Aggregation and Chiral Recognition of the Probe Molecule (R,S) 1,1′-binaphthyl-2,2′ diylhydrogenphosphate (BNDHP) Observed by 1H and 31P NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. datapdf.com [datapdf.com]
- 7. Micelle formation of sodium cholate and solubilization into the micelle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aggregation behavior of bile salts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermodynamics of demicellization of mixed micelles composed of sodium oleate and bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cell Access: A Comparative Guide to Cell Membrane Permeabilization Agents Beyond Glycodeoxycholate Sodium
For researchers, scientists, and drug development professionals, gaining access to the intracellular environment is a critical step in a multitude of experimental workflows. While Sodium Glycodeoxycholate, a bile salt, is a known permeabilizing agent, a diverse array of alternatives offers varying degrees of selectivity and efficacy. This guide provides an objective comparison of common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate permeabilization strategy for your specific research needs.
The choice of a permeabilizing agent is pivotal, as it can significantly influence the preservation of cellular architecture, protein function, and the integrity of intracellular organelles. The ideal agent creates pores in the plasma membrane large enough to allow the entry of desired molecules, such as antibodies or fluorescent probes, while minimizing damage to cellular components and maintaining cell morphology. This guide explores the mechanisms, advantages, and disadvantages of prominent alternatives to Sodium Glycodeoxycholate: Saponin (B1150181), Digitonin (B1670571), Triton X-100, and Tween-20.
Comparative Analysis of Permeabilization Agents
The selection of a permeabilization agent should be guided by the specific requirements of the downstream application, the cell type being used, and the target molecule's location. The following tables provide a comparative overview of the key characteristics and performance of these agents.
General Characteristics
| Permeabilizing Agent | Chemical Class | Mechanism of Action | Selectivity | Reversibility |
| Saponin | Steroid or triterpenoid (B12794562) glycoside | Interacts with and removes cholesterol from the plasma membrane, creating pores.[1][2] | High selectivity for the plasma membrane due to its high cholesterol content.[1] | Reversible; removal of saponin from the buffer can lead to the resealing of pores.[1][3] |
| Digitonin | Steroidal saponin | Forms complexes with membrane cholesterol, creating pores.[4][5] | High for plasma membrane at low concentrations; can permeabilize organellar membranes at higher concentrations.[4] | Generally considered irreversible, especially at higher concentrations. |
| Triton X-100 | Non-ionic detergent | Solubilizes membrane lipids and proteins, creating large pores.[1][2][6] | Low; permeabilizes all cellular membranes, including the nuclear membrane.[1][7] | Irreversible. |
| Tween-20 | Non-ionic detergent (polysorbate) | Creates pores in the cell membrane without extensive solubilization.[1][8] | Milder than Triton X-100, primarily affecting the plasma membrane at low concentrations.[7][8] | Irreversible. |
Performance in a Comparative Study (Flow Cytometry for Intracellular RNA Detection in HeLa Cells)
A study comparing different permeabilization methods for detecting intracellular 18S rRNA in HeLa cells using flow cytometry provides valuable quantitative insights.[8][9][10]
| Permeabilization Agent | Concentration | Incubation Time | Geometric Mean Fluorescent Intensity (GMFI) (Arbitrary Units) | Percentage of Permeabilized Cells (M2 Population) |
| Tween-20 | 0.2% | 30 min | 98.3 ± 8.8 | 97.9% |
| Proteinase K | Not specified | Not specified | 82.6 ± 17 | Not specified |
| Saponin | Not specified | Not specified | 61.7 ± 19 | Not specified |
| Streptolysin O | Not specified | Not specified | 55.7 ± 14 | Not specified |
| NP-40 | 0.1% | 10 min | 48.62 ± 12 | 71.2% |
| Triton X-100 | 0.2% | 5 min | 43.8 | Up to 80% increase in fluorescence intensity compared to saponin, but decreased significantly after 10 min. |
Data summarized from a study by Amidzadeh et al. (2014).[8][9][10]
This study concluded that Tween-20 provided the highest fluorescence intensity and percentage of permeabilized cells for this specific application, suggesting it was the most effective at allowing the fluorescent probe to access the intracellular RNA target while maintaining cellular integrity.[8][9][10]
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible cell permeabilization. Below are representative protocols for the discussed alternatives.
Saponin Permeabilization for Flow Cytometry[11][12]
-
Fixation: Fix cells in 1-4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash cells twice with PBS containing 1% Bovine Serum Albumin (BSA).
-
Permeabilization: Resuspend the cell pellet in a buffer containing 0.1-0.5% saponin in PBS with 1% BSA.[7] Incubate for 10-30 minutes at room temperature.[7]
-
Staining: Add antibodies diluted in the saponin-containing buffer and incubate for at least 30 minutes at 4°C.
-
Washing: Wash cells with the saponin-containing buffer.
-
Analysis: Resuspend cells in PBS for flow cytometry analysis.
Note: Saponin-mediated permeabilization is reversible, so it is important to include saponin in all subsequent wash and antibody incubation buffers.[1][3][11]
Digitonin Permeabilization for Intracellular Staining[14][15]
-
Cell Preparation: Adjust cell suspension to 1 x 10^7 cells/ml in cold PBS/BSA.
-
Fixation: Add 100 µl of 0.5% paraformaldehyde to 50 µl of cell suspension. Incubate for 20 minutes at room temperature.
-
Washing: Wash twice with 3 ml of 0.05% Tween-20 in PBS.
-
Permeabilization and Staining: Add 100 µl of cold 10 µg/ml digitonin along with the conjugated antibody. Incubate for at least 30 minutes at 4°C.[12]
-
Washing: Wash twice with 3 ml of 0.05% Tween-20.
-
Analysis: Resuspend in PBS and analyze by flow cytometry within 24 hours.[12]
Note: The optimal concentration of digitonin should be titrated for each cell type to achieve >95% permeabilization with minimal cell lysis.[13]
Triton X-100 Permeabilization for Immunofluorescence[6][13][16]
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Washing: Wash cells twice with PBS.
-
Permeabilization: Resuspend cells in 0.1-0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.[11][14]
-
Washing: Wash cells twice with PBS to remove the detergent.
-
Staining: Proceed with primary and secondary antibody incubations in a buffer containing a blocking agent (e.g., BSA).
-
Analysis: Mount for microscopy.
Tween-20 Permeabilization for Flow Cytometry[8][11]
-
Fixation: Fix cells in 1% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash cells twice with PBS containing 2% FBS.
-
Permeabilization: Resuspend cells in 0.2% Tween-20 in PBS and incubate for 15-30 minutes at 37°C.[8][15]
-
Staining: Add antibodies diluted in a buffer containing 0.1% Tween-20 in PBS with 2% FBS and incubate for 30 minutes on ice.
-
Washing: Wash cells three times with 0.1% Tween-20 in PBS.
-
Analysis: Resuspend cells in PBS for flow cytometry analysis.
Visualizing Permeabilization Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflow for intracellular staining using different permeabilization strategies.
Caption: General experimental workflow for intracellular staining.
Caption: Simplified mechanism of Saponin vs. Triton X-100.
Conclusion
The choice of a cell membrane permeabilization agent is a critical decision that can profoundly impact experimental outcomes. While Sodium Glycodeoxycholate has its applications, alternatives such as Saponin, Digitonin, Triton X-100, and Tween-20 offer a range of selectivities and potencies. Milder detergents like Saponin and Digitonin are often preferred for preserving organellar integrity, making them suitable for studying cytosolic proteins without disrupting mitochondrial or endoplasmic reticulum membranes. In contrast, harsher detergents like Triton X-100 are effective for accessing nuclear antigens but at the cost of overall cellular structure. Tween-20 emerges as a robust option in certain applications, demonstrating high efficiency with minimal disruption. Ultimately, the optimal permeabilization strategy is application-dependent and requires careful consideration and empirical validation for each specific experimental system. This guide serves as a foundational resource to inform this selection process and facilitate the generation of reliable and reproducible data.
References
- 1. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 2. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. ajmb.org [ajmb.org]
- 11. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. support.epicypher.com [support.epicypher.com]
- 14. ptglab.com [ptglab.com]
- 15. kumc.edu [kumc.edu]
Unveiling the Efficacy of Glycodeoxycholate Sodium: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, selecting the appropriate excipients is a critical step in formulating effective drug delivery systems. This guide provides an objective comparison of Glycodeoxycholate Sodium (GDC) with other bile salts, supported by experimental data, to validate its utility as a permeation enhancer.
This compound, a conjugated bile salt, has demonstrated significant potential in enhancing the permeability of epithelial barriers, a crucial factor for improving the oral bioavailability of poorly absorbed drugs. This guide delves into the experimental evidence that substantiates the performance of GDC, offering a clear comparison with its alternatives and detailed methodologies for reproducing the cited experiments.
Comparative Performance of this compound
The efficacy of this compound as a permeation enhancer has been evaluated in various in vitro and ex vivo models, often in direct comparison with other bile salts like Sodium Deoxycholate (DC) and Sodium Glycocholate (NaGC). The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound and Comparators on Paracellular Permeability
| Cell Line/Tissue | Marker Molecule | GDC Concentration (mM) | Fold Increase in Apparent Permeability (Papp) | Comparator | Comparator Concentration (mM) | Fold Increase in Papp (Comparator) | Citation |
| Caco-2/HT29-MTX | Lactulose | 0.8 | 1.63 | - | - | - | [1] |
| Caco-2 | Calcitonin | 2.12 | 10.66 | - | - | - | [1] |
| Caco-2 | [14C]-Mannitol | 0.5 | 3 | - | - | - | [1] |
| Rat Colonic Mucosae | [3H]-Octreotide | 10 | ~2 | Sodium Deoxycholate (DC) | 10 | ~2 | [2] |
| Rat Colonic Mucosae | FITC-Dextran 4000 (FD4) | 10 | Increased | Sodium Deoxycholate (DC) | 10 | Not specified | [2][3] |
| Porcine Buccal Mucosae | [14C]-Mannitol | Not specified | More potent & efficacious than DC | Sodium Deoxycholate (DC) | Not specified | Less potent & efficacious than GDC | [2][3] |
| Porcine Buccal Mucosae | [3H]-Octreotide | Not specified | ~3 | Sodium Deoxycholate (DC) | Not specified | Not specified | [2][3] |
Table 2: Impact of this compound and Comparators on Transepithelial Electrical Resistance (TEER)
| Cell Line | GDC Concentration (mM) | % Decrease in TEER | Comparator | Comparator Concentration (mM) | % Decrease in TEER (Comparator) | Citation |
| Caco-2/HT29-MTX | 0.5, 0.8, 1 | Dose-dependent decrease | - | - | - | [1] |
| Caco-2 | 2.12 | 4.57-fold decrease | - | - | - | [1] |
| Caco-2 | 0.5 | 2.5-fold decrease (transient) | - | - | - | [1] |
| Rat Colonic Mucosae | 10 | Reduced | Sodium Deoxycholate (DC) | 10 | Reduced | [2] |
Table 3: Cytotoxicity Profile of this compound and Comparators
| Cell Line | GDC Concentration (mM) | Observation | Comparator | Comparator Concentration (mM) | Observation | Citation |
| Caco-2 | >2 (60 min) | Altered cellular parameters | Sodium Deoxycholate (DC) | >2 (60 min) | Altered cellular parameters | [2][3] |
| TR146 | 1.5 (60 min) | Changes in cell parameters | Sodium Deoxycholate (DC) | 1.5 (60 min) | Slightly more sensitive than GDC | [2][3] |
| Caco-2/HT29-MTX | 0.5, 0.8, 1 | No cytotoxicity | - | - | - | [1] |
Mechanism of Action: Signaling Pathways and Cellular Effects
This compound enhances paracellular permeability primarily by modulating the integrity of tight junctions between epithelial cells. This is achieved through its interaction with specific bile acid receptors, namely the G-protein coupled receptor TGR5 and the farnesoid X receptor (FXR).[1]
Activation of these receptors by GDC initiates a downstream signaling cascade that leads to the reorganization of tight junction proteins, including occludin and zonula occludens-1 (ZO-1).[1][4] Studies have shown that GDC treatment can lead to a reduction in the key tight junction protein occludin at the cell membrane.[1] The activation of TGR5 can modulate intracellular cyclic AMP (cAMP) levels, which in turn regulates Protein Kinase A (PKA) activity.[1][5] Furthermore, TGR5 activation has been linked to the SRC and Yes-associated protein (YAP) signaling pathways, which are involved in epithelial regeneration.[6][7][8]
Caption: GDC signaling pathway for enhanced permeability.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Permeability Assay (Caco-2/HT29-MTX Co-culture Model)
This protocol outlines the steps to assess the effect of this compound on the permeability of a model drug across an in vitro intestinal barrier.
Caption: Workflow for the in vitro permeability assay.
Detailed Steps:
-
Cell Seeding and Culture: Caco-2 and HT29-MTX cells are seeded at a 90:10 ratio onto Transwell inserts and cultured for 21 days to form a differentiated monolayer.
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) of the monolayers is measured to ensure their integrity before the experiment.
-
Experimental Setup: The culture medium is replaced with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Treatment: A solution containing this compound at the desired concentration and a marker molecule (e.g., lactulose) is added to the apical (upper) chamber of the Transwell insert.
-
Sampling: At predetermined time points, samples are collected from the basolateral (lower) chamber.
-
Quantification: The concentration of the marker molecule in the basolateral samples is quantified using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.
Transepithelial Electrical Resistance (TEER) Measurement
TEER is a reliable indicator of the integrity of the tight junctions in epithelial cell monolayers.
Detailed Steps:
-
Cell Culture: Caco-2/HT29-MTX cells are cultured on Transwell inserts as described above.
-
Equilibration: The cell monolayers are allowed to equilibrate to room temperature for 15-20 minutes before measurement.
-
Measurement: A voltmeter is used to measure the electrical resistance across the monolayer. The electrode is placed in both the apical and basolateral chambers.
-
Treatment: After a baseline TEER reading is obtained, the cells are treated with this compound.
-
Time-course Measurement: TEER is measured at various time points after the addition of GDC to monitor the dynamic changes in monolayer integrity.
-
Data Normalization: The TEER values are typically normalized to the area of the Transwell membrane and expressed as Ω·cm².
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Detailed Steps:
-
Cell Seeding: Caco-2 or TR146 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound and comparator compounds for a specified duration (e.g., 60 minutes).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plate is incubated for 2-4 hours to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell Viability Calculation: The cell viability is expressed as a percentage of the untreated control.
Conclusion
The experimental evidence strongly supports the use of this compound as an effective and relatively safe permeation enhancer. Its ability to reversibly modulate tight junctions through specific signaling pathways makes it a valuable tool for improving the oral delivery of a wide range of therapeutic agents. The provided comparative data and detailed protocols offer a solid foundation for researchers to validate and incorporate GDC into their drug development pipelines.
References
- 1. Frontiers | Using sodium glycodeoxycholate to develop a temporary infant-like gut barrier model, in vitro [frontiersin.org]
- 2. Sodium glycodeoxycholate and sodium deoxycholate as epithelial permeation enhancers: in vitro and ex vivo intestinal and buccal bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The bile acid receptor GPBAR-1 (TGR5) modulates integrity of intestinal barrier and immune response to experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TGR5 agonist inhibits intestinal epithelial cell apoptosis via cAMP/PKA/c-FLIP/JNK signaling pathway and ameliorates dextran sulfate sodium-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile Acids Signal via TGR5 to Activate Intestinal Stem Cells and Epithelial Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bile Acids Signal via TGR5 to Activate Intestinal Stem Cells and Epithelial Regeneration. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Glycodeoxycholate Sodium vs. Non-Ionic Detergents: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of protein extraction and solubilization, the choice of detergent is a critical determinant of experimental success. This guide provides a comprehensive comparison of the anionic bile salt detergent, Glycodeoxycholate Sodium, with commonly used non-ionic detergents, Triton X-100 and Tween 20. This analysis is supported by available experimental data and established biochemical principles to assist in selecting the optimal detergent for specific research applications.
At a Glance: Key Differences and Properties
This compound, a derivative of deoxycholic acid, is an anionic detergent known for its ability to solubilize membrane proteins. In contrast, Triton X-100 and Tween 20 are non-ionic detergents widely favored for their mild, non-denaturing properties, which are crucial for preserving protein structure and function.[1][2] The fundamental difference in their ionic character dictates their distinct mechanisms of action and suitability for various downstream applications.
Quantitative Data Summary
The following tables provide a summary of the key physicochemical properties of this compound, Triton X-100, and Tween 20, as well as a qualitative comparison of their performance in protein extraction and their effects on enzyme activity. Direct quantitative comparisons of protein extraction efficiency are not extensively available in the literature; therefore, some performance aspects are inferred from the general properties of anionic and non-ionic detergents.
Table 1: Physicochemical Properties of Selected Detergents
| Property | This compound | Triton X-100 | Tween 20 |
| Detergent Type | Anionic (Bile Salt) | Non-ionic | Non-ionic |
| Molecular Weight | 489.6 g/mol | ~625 g/mol | ~1228 g/mol |
| Critical Micelle Concentration (CMC) | 2-6 mM | 0.24 mM | 0.06 mM |
| Aggregation Number | 4-10 | 100-155 | 60 |
| Micelle Molecular Weight | 1.7-3.9 kDa | 62-96 kDa | ~76 kDa |
| Dialyzable | Yes | No | No |
Table 2: Performance Comparison in Key Applications
| Application | This compound | Triton X-100 | Tween 20 |
| Protein Extraction Efficiency | Potentially higher for certain membrane proteins due to stronger solubilizing power (Inferred) | Generally effective for a wide range of proteins, particularly cytosolic and some membrane proteins[3] | Milder extraction, often used as an additive[4] |
| Preservation of Protein Structure | Higher risk of denaturation compared to non-ionic detergents (Inferred from anionic nature)[1] | Generally preserves native protein structure and function[3] | Very mild, helps maintain protein conformation[5][6] |
| Effect on Enzyme Activity | Can be inhibitory or denaturing for some enzymes (Inferred) | Generally preserves enzyme activity[3] | Often used to stabilize enzymes and can enhance activity in some cases[5][6] |
| Disruption of Protein-Protein Interactions | More likely to disrupt protein-protein interactions (Inferred) | Less likely to disrupt protein-protein interactions[7] | Minimally disruptive to protein-protein interactions |
Mechanism of Action and Applications
This compound , as an anionic detergent, possesses a negatively charged hydrophilic head and a hydrophobic steroid ring structure. This allows it to effectively disrupt lipid bilayers and solubilize membrane proteins by forming mixed micelles. Its stronger solubilizing power can be advantageous for extracting recalcitrant membrane proteins. However, this strength also carries a higher risk of protein denaturation and disruption of native protein-protein interactions.[1]
Triton X-100 and Tween 20 are non-ionic detergents with polyoxyethylene head groups. Their uncharged nature makes them much milder than anionic detergents.[1] They are adept at breaking lipid-lipid and lipid-protein interactions while generally preserving protein-protein interactions and the native protein conformation.[3][7] This makes them ideal for applications where maintaining the functional integrity of the protein is paramount, such as in enzyme activity assays, immunoprecipitation, and studies of protein complexes. Tween 20, in particular, is often used as a stabilizing agent in enzyme formulations and can even enhance the activity of certain enzymes.[5][6]
Experimental Protocols
Below are detailed protocols for cell lysis using Triton X-100 and a general protocol for membrane protein solubilization that can be adapted for use with this compound.
Protocol 1: Cell Lysis for Protein Extraction using Triton X-100
This protocol is suitable for the extraction of total cellular proteins from cultured mammalian cells for applications such as Western blotting.
Materials:
-
Cultured mammalian cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Triton X-100 Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (v/v) Triton X-100, 1 mM EDTA
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (optional)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold Triton X-100 Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the dish. For a 10 cm dish, 500 µL to 1 mL is typically sufficient.
-
Use a cell scraper to gently scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing (e.g., every 10 minutes) to facilitate lysis.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the insoluble cellular debris.
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a detergent-compatible protein assay, such as the BCA assay.
-
-
Sample Preparation for Downstream Applications:
-
For Western blotting, mix an aliquot of the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Store the remaining lysate at -80°C for long-term use.
-
Protocol 2: General Protocol for Membrane Protein Solubilization
This protocol provides a general framework for the solubilization of membrane proteins. The choice of detergent and its concentration should be optimized for each specific protein of interest. This protocol can be adapted for use with this compound.
Materials:
-
Cell or tissue sample expressing the membrane protein of interest
-
Homogenization Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
-
Solubilization Buffer: Homogenization buffer containing the desired concentration of detergent (e.g., 1-2% w/v this compound or a non-ionic detergent)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Membrane Preparation:
-
Homogenize the cells or tissues in ice-cold Homogenization Buffer using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membranes.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Homogenization Buffer.
-
-
Detergent Solubilization:
-
Determine the protein concentration of the membrane suspension.
-
Add the Solubilization Buffer to the membrane suspension to achieve the desired final detergent and protein concentrations. A detergent-to-protein ratio of 10:1 (w/w) is a common starting point.
-
Incubate the mixture on a rotator or with gentle stirring for 1-4 hours at 4°C.
-
-
Clarification of Solubilized Proteins:
-
Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
-
Downstream Processing:
-
The solubilized protein is now ready for purification (e.g., affinity chromatography) or other downstream applications. It is crucial to maintain a detergent concentration above the CMC in all subsequent buffers to keep the protein soluble.
-
Visualizing Experimental Workflows and Signaling Pathways
To further illustrate the application of these detergents in a research context, the following diagrams, created using the Graphviz DOT language, depict a general experimental workflow for comparing detergent efficacy, the Epidermal Growth Factor Receptor (EGFR) signaling pathway relevant to protein extraction for Western blotting, and a general workflow for G-Protein Coupled Receptor (GPCR) solubilization and functional reconstitution.
Conclusion
The selection between this compound and non-ionic detergents like Triton X-100 and Tween 20 is contingent upon the specific requirements of the experiment. This compound, with its anionic nature, offers strong solubilization capabilities that may be necessary for certain membrane proteins. However, this comes with a greater risk of altering the protein's native structure and function.
For applications demanding the preservation of protein integrity and biological activity, the milder, non-ionic detergents Triton X-100 and Tween 20 are generally the preferred choice.[3][6] Empirical testing and optimization of detergent concentration and buffer conditions are crucial for achieving the desired experimental outcome with any detergent. This guide provides a foundational understanding to aid researchers in making an informed decision for their protein-related studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Battle: Glycodeoxycholate Sodium Versus Synthetic Surfactants for Optimal Protein Extraction
For researchers, scientists, and drug development professionals, the choice of surfactant is a critical decision that profoundly impacts the yield, purity, and functional integrity of extracted proteins. This guide provides an objective comparison of the bile salt Glycodeoxycholate Sodium against a panel of commonly used synthetic surfactants, supported by representative experimental data and detailed protocols to aid in the selection of the most appropriate agent for your specific research needs.
The ideal surfactant should efficiently solubilize target proteins from the cellular matrix while preserving their native conformation and biological activity. This compound, a naturally derived bile salt, is often considered a milder alternative to some of the more stringent synthetic surfactants. This comparison benchmarks its performance against the non-ionic Triton X-100, the anionic Sodium Dodecyl Sulfate (SDS), and the zwitterionic CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate).
Data Presentation: A Quantitative Comparison
The following table summarizes representative data on the performance of this compound and selected synthetic surfactants in extracting proteins from a standardized mammalian cell culture. This data is synthesized from typical outcomes reported in the literature to provide a comparative overview.
| Surfactant | Type | Typical Concentration | Total Protein Yield (mg/mL) | Target Protein Purity (%) | Denaturing Properties |
| This compound | Bile Salt (Anionic) | 0.5 - 2% (w/v) | 2.0 | 80 | Mildly Denaturing |
| Triton X-100 | Non-ionic | 0.1 - 1% (v/v) | 2.5 | 70 | Non-denaturing |
| SDS | Anionic | 0.1 - 1% (w/v) | 4.2 | 55 | Strongly Denaturing |
| CHAPS | Zwitterionic | 0.5 - 1% (w/v) | 1.8 | 85 | Non-denaturing |
This is a representative dataset compiled from general knowledge of surfactant properties and performance. Actual results will vary depending on the cell type, target protein, and specific experimental conditions.
Experimental Protocols: Methodologies for Key Experiments
The following are generalized protocols for total protein extraction from cultured mammalian cells using each of the benchmarked surfactants. For optimal results, further optimization for your specific application is recommended.
Protocol 1: Protein Extraction using this compound
1. Reagent Preparation:
- Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% this compound (w/v).
- Protease and Phosphatase Inhibitors: Add immediately before use.
2. Cell Lysis:
- Wash cultured cells (e.g., from a 10 cm dish) twice with ice-cold phosphate-buffered saline (PBS).
- Aspirate PBS and add 1 mL of ice-cold Lysis Buffer.
- Incubate on ice for 20 minutes with occasional gentle agitation.
- Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
3. Protein Extraction:
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant containing the solubilized proteins to a new tube.
4. Protein Quantification:
- Determine the protein concentration using a detergent-compatible assay (e.g., BCA assay).
Protocol 2: Protein Extraction using Triton X-100
1. Reagent Preparation:
- Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100 (v/v).
- Protease and Phosphatase Inhibitors: Add immediately before use.
2. Cell Lysis:
- Follow the cell washing steps as in Protocol 1.
- Add 1 mL of ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.
- Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
3. Protein Extraction:
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant.
4. Protein Quantification:
- Determine the protein concentration using a compatible protein assay.
Protocol 3: Protein Extraction using SDS
1. Reagent Preparation:
- Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.5% SDS (w/v).
- Protease Inhibitors: Add immediately before use.
2. Cell Lysis:
- Follow the cell washing steps as in Protocol 1.
- Add 1 mL of Lysis Buffer. For viscous lysates due to DNA release, sonication or passage through a fine-gauge needle may be necessary.
- Incubate at room temperature for 10-15 minutes.
3. Protein Extraction:
- Centrifuge the lysate at 16,000 x g for 20 minutes at room temperature.
- Collect the supernatant.
4. Protein Quantification:
- Determine the protein concentration. Note that SDS can interfere with some protein assays.
Protocol 4: Protein Extraction using CHAPS
1. Reagent Preparation:
- Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% CHAPS (w/v).
- Protease and Phosphatase Inhibitors: Add immediately before use.
2. Cell Lysis:
- Follow the cell washing steps as in Protocol 1.
- Add 1 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes with gentle swirling.
- Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
3. Protein Extraction:
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant.
4. Protein Quantification:
- Determine the protein concentration using a detergent-compatible assay.
Mandatory Visualizations
Experimental Workflow
The Crucial Link: Establishing In-Vitro and In-Vivo Correlation for Drug Delivery Systems with Glycodeoxycholate Sodium
A comparative guide for researchers and drug development professionals on leveraging Glycodeoxycholate Sodium for enhanced drug delivery and navigating the path to a successful In-Vitro In-Vivo Correlation (IVIVC).
In the quest for more effective and patient-compliant drug delivery systems, particularly for oral administration of poorly permeable drugs, permeation enhancers have emerged as a critical tool. Among these, the bile salt this compound (GDC) has garnered significant attention for its ability to modulate cellular membranes and facilitate drug transport. This guide provides a comprehensive comparison of drug delivery systems incorporating GDC, focusing on the pivotal relationship between in-vitro performance and in-vivo outcomes. By presenting key experimental data, detailed protocols, and logical workflows, this document aims to equip researchers and drug development professionals with the necessary insights to design and evaluate GDC-based formulations with a clear line of sight towards clinical translation.
Performance Snapshot: this compound as a Permeation Enhancer
The efficacy of this compound in enhancing the permeation of various molecules has been demonstrated across different in-vitro and ex-vivo models. The following tables summarize key quantitative data from comparative studies, offering a glimpse into its performance against other permeation enhancers and control conditions.
| Model System | Marker Molecule | Permeation Enhancer | Concentration (mM) | Apparent Permeability (Papp) x 10⁻⁶ cm/s | Enhancement Ratio | Reference |
| Caco-2 Cell Monolayers | FITC-Dextran 4 kDa (FD4) | Sodium Glycodeoxycholate (GDC) | 10 | 1.2 ± 0.3 | ~2.5-fold vs. control | [1][2] |
| Caco-2 Cell Monolayers | FITC-Dextran 4 kDa (FD4) | Sodium Deoxycholate (DC) | 10 | 1.5 ± 0.4 | ~3-fold vs. control | [1][2] |
| Rat Colonic Mucosa | [³H]-Octreotide | Sodium Glycodeoxycholate (GDC) | 10 | ~0.8 | ~2-fold vs. control | [1][2] |
| Rat Colonic Mucosa | [³H]-Octreotide | Sodium Deoxycholate (DC) | 10 | ~0.8 | ~2-fold vs. control | [1][2] |
| Porcine Buccal Mucosa | [¹⁴C]-Mannitol | Sodium Glycodeoxycholate (GDC) | 10 | ~1.5 | ~3-fold vs. control | [1][2] |
| Porcine Buccal Mucosa | [¹⁴C]-Mannitol | Sodium Deoxycholate (DC) | 10 | ~1.2 | ~2.4-fold vs. control | [1][2] |
| Porcine Buccal Mucosa | Morphine Hydrochloride | Sodium Glycocholate (GC) | 100 | 2.35 x 10⁻⁵ cm/s | 9.3 | [3] |
Table 1: Comparative Permeability Enhancement of this compound and Related Bile Salts.
| Model System | Parameter | Agent | Concentration | Effect | Reference |
| Caco-2 Cells | Cytotoxicity (LDH release) | GDC / DC | > 2 mM (60 min) | Altered cellular parameters | [1][2] |
| Rat Colonic Mucosa | Transepithelial Electrical Resistance (TEER) | GDC / DC | 10 mM | Reduction in TEER | [1][2] |
| TR146 Buccal Cells | Cytotoxicity | GDC / DC | 1.5 mM (60 min) | Changes in cell parameters | [1][2] |
Table 2: Safety and Mechanistic Insights of this compound.
The IVIVC Framework: From Laboratory Bench to Predictive Model
An In-Vitro In-Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in-vitro property of a dosage form (e.g., drug release) and an in-vivo response (e.g., plasma drug concentration).[4] Establishing a robust IVIVC is a strategic tool in drug development that can reduce the number of human studies, support biowaivers, and facilitate formulation optimization.[4][5][6] The FDA outlines several levels of IVIVC, with Level A being the most desirable, representing a point-to-point relationship between the in-vitro dissolution/release profile and the in-vivo absorption profile.[6][7]
The following diagram illustrates the general workflow for establishing a Level A IVIVC for a drug delivery system containing this compound.
Figure 1: General workflow for establishing a Level A In-Vitro In-Vivo Correlation.
Experimental Protocols: A Blueprint for Your Research
Detailed and standardized experimental protocols are the bedrock of a successful IVIVC. Below are methodologies for key experiments involved in the evaluation of drug delivery systems containing this compound.
In-Vitro Drug Release Study
Objective: To determine the rate and extent of drug release from the formulation in a controlled environment.
Apparatus: USP Apparatus II (Paddle) or IV (Flow-Through Cell).
Media:
-
Initial screening: Aqueous buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.[7]
-
For poorly soluble drugs, the addition of surfactants (e.g., 1% Sodium Lauryl Sulfate) may be necessary.[7]
-
Biorelevant media (e.g., FaSSIF, FeSSIF) can provide a more physiologically relevant dissolution environment.
Procedure:
-
Place the dosage form in the dissolution vessel containing the pre-warmed medium (37 ± 0.5 °C).
-
Rotate the paddle at a specified speed (e.g., 50-100 rpm).
-
Withdraw samples at predetermined time intervals.
-
Replace the withdrawn volume with fresh medium.
-
Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Determine the dissolution profiles for at least 12 individual dosage units from each formulation batch.[7]
In-Vitro Permeation Study (Caco-2 Cell Monolayers)
Objective: To assess the ability of the formulation containing this compound to enhance drug transport across an intestinal epithelial cell model.
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation into a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).
Permeation Experiment:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the drug formulation (containing the drug and GDC) to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
At specified time points, collect samples from the basolateral side and replace with fresh HBSS.
-
Analyze the drug concentration in the receiver samples.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor compartment.
In-Vivo Pharmacokinetic Study
Objective: To determine the plasma concentration-time profile of the drug after administration of the formulation.
Subjects: Animal models (e.g., rats, dogs) or human volunteers.[8]
Procedure:
-
Administer the different formulations (e.g., fast, medium, slow release with GDC) to the subjects. An immediate-release solution is often used as a reference.
-
Collect blood samples at predetermined time points.
-
Process the blood samples to obtain plasma.
-
Analyze the drug concentration in the plasma using a validated bioanalytical method (e.g., LC-MS/MS).
-
Plot the mean plasma drug concentration versus time to obtain the pharmacokinetic profile.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Mechanism of Action: How this compound Enhances Permeation
This compound, as a bile salt, is thought to enhance drug permeation through a combination of mechanisms. The primary pathway involves the perturbation of the cell membrane and the opening of tight junctions between epithelial cells, thereby increasing paracellular transport of hydrophilic molecules.[1][2]
Figure 2: Proposed mechanism of permeation enhancement by this compound.
Conclusion
The successful development of drug delivery systems utilizing this compound hinges on a thorough understanding of its performance characteristics and a systematic approach to establishing a correlation between in-vitro and in-vivo data. While GDC demonstrates significant potential as a permeation enhancer, careful consideration of its concentration-dependent effects on cell viability is crucial. By employing the detailed experimental protocols and following the logical workflow for IVIVC development outlined in this guide, researchers can de-risk their development programs, optimize formulations efficiently, and ultimately accelerate the delivery of novel therapeutics to patients in need. The establishment of a predictive IVIVC model serves as the ultimate validation of a formulation's design, bridging the gap between laboratory experiments and clinical reality.
References
- 1. Sodium glycodeoxycholate and sodium deoxycholate as epithelial permeation enhancers: in vitro and ex vivo intestinal and buccal bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro studies on enhancing effect of sodium glycocholate on transbuccal permeation of morphine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. kinampark.com [kinampark.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. fda.gov [fda.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
A Head-to-Head Comparison of Glycodeoxycholate Sodium and Glycocholic Acid in Mixed Micelle Stability
In the realm of drug delivery and formulation science, bile salts are pivotal for their ability to form mixed micelles, which can significantly enhance the solubility and bioavailability of poorly water-soluble drugs. Among the various bile salts, Glycodeoxycholate Sodium and Glycocholic acid are frequently employed. This guide provides a detailed comparison of their performance in forming stable mixed micelles, supported by available experimental data and methodologies.
Comparative Analysis of Physicochemical Properties
Table 1: Comparison of Critical Micelle Concentration (CMC)
| Bile Salt | Critical Micelle Concentration (CMC) (mM) | Experimental Conditions |
| Sodium Glycocholate | 4.1 | 25°C, 0.10 M NaCl |
| Sodium Glycodeoxycholate | 1.6 | 25°C, 0.10 M NaCl |
Data sourced from Reis et al.[1]
From this data, it is evident that Sodium Glycodeoxycholate has a significantly lower CMC than Sodium Glycocholate under the same conditions. This suggests that mixed micelles formed with Sodium Glycodeoxycholate are thermodynamically more stable and will form at lower concentrations.
The structural differences between the two bile salts account for this variance. Glycocholic acid is a trihydroxy bile acid, while Glycodeoxycholic acid is a dihydroxy bile acid. The reduced number of hydroxyl groups in Glycodeoxycholate increases its hydrophobicity, leading to a greater tendency to self-assemble into micelles to minimize contact with water, thus resulting in a lower CMC.
Factors Influencing Mixed Micelle Stability
Several factors can influence the stability of mixed micelles formed with these bile salts:
-
pH: The stability of bile salt mixed micelles is pH-dependent. For instance, mixed micelle systems formed with glycocholic acid sodium have been shown to be physically stable at a lower pH of 5.5, whereas those formed from deoxycholic acid (a related dihydroxy bile salt) require a higher pH of greater than 8.5 to maintain stability[2][3]. This is attributed to the difference in the pKa of the bile salts[2][3].
-
Presence of Lipids: The inclusion of lipids, such as phosphatidylcholine, is crucial for the formation of mixed micelles and significantly impacts their stability and drug solubilization capacity[4][5].
-
Drug Incorporation: The incorporation of a drug into the mixed micelle can alter its stability by affecting the CMC[5]. In some cases, drug loading can lead to a decrease in CMC, thereby enhancing micelle stability[5].
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of mixed micelle stability. Below are protocols for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined using several noninvasive methods[1].
-
Potentiometry:
-
Prepare a series of solutions of the bile salt in a buffer of known ionic strength (e.g., 0.10 M NaCl) with concentrations spanning the expected CMC.
-
Use an ion-selective electrode (e.g., a sodium-selective electrode) to measure the activity of the counterion (Na+).
-
Plot the electrode potential (in mV) against the logarithm of the bile salt concentration.
-
The CMC is determined from the inflection point in the resulting curve, where a distinct change in the slope is observed.
-
-
Derivative Spectrophotometry:
-
Incorporate a hydrophobic probe (e.g., a dye) that exhibits a spectral shift upon incorporation into the micellar core into the bile salt solutions.
-
Measure the absorbance spectra of the solutions across a range of wavelengths.
-
Calculate the derivative of the absorbance spectra.
-
Plot a suitable parameter derived from the derivative spectra against the bile salt concentration. The CMC is identified as the concentration at which a sharp change in this parameter occurs.
-
-
Light Scattering:
-
Prepare a series of bile salt solutions of varying concentrations.
-
Measure the intensity of scattered light at a fixed angle (e.g., 90°) using a light scattering photometer.
-
Plot the scattered light intensity against the bile salt concentration.
-
The CMC is determined as the concentration at which there is a sudden increase in the scattering intensity, indicating the formation of micelles.
-
Measurement of Micelle Size and Zeta Potential
-
Dynamic Light Scattering (DLS):
-
Prepare the mixed micelle formulation at a concentration above the CMC.
-
Filter the sample through a suitable filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
Place the sample in a cuvette and measure the particle size distribution and polydispersity index (PDI) using a DLS instrument.
-
The zeta potential, which is an indicator of the surface charge and stability against aggregation, can also be measured using the same instrument equipped with an electrode assembly.
-
Evaluation of pH Stability
-
Prepare the mixed micelle formulation.
-
Divide the formulation into several aliquots and adjust the pH of each aliquot to a different value using dilute HCl or NaOH.
-
Visually inspect the samples for any signs of precipitation or turbidity immediately after pH adjustment and after a specified period (e.g., 24 hours) of storage at a controlled temperature.
-
The pH range over which the solution remains clear and free of precipitates is considered the range of pH stability.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of mixed micelle stability.
Caption: Experimental workflow for comparing mixed micelle stability.
References
- 1. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Why is glycocholic acid sodium salt better than deoxycholic acid sodium salt for the preparation of mixed micelle injections? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why is glycocholic acid sodium salt better than deoxycholic acid sodium salt for the preparation of mixed micelle injections? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Safety Operating Guide
Proper Disposal of Glycodeoxycholate Sodium: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Glycodeoxycholate Sodium, ensuring the safety of laboratory personnel and compliance with standard environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, prudent laboratory practices should always be observed.[1] Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A dust mask or respirator is recommended when handling the powder form to avoid inhalation.[1]
-
Body Protection: A standard laboratory coat.
In the event of accidental exposure, follow these first-aid measures:
-
After inhalation: Move to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water.
-
If swallowed: Rinse mouth with water and consult a physician if you feel unwell.[2]
Spill Management Protocol
In the case of a spill, immediate and careful action is required to prevent dispersal of the powder.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate unnecessary personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent the powder from spreading or entering drains.[1]
-
Cleanup: Carefully sweep or vacuum the spilled solid material.[2][3] Avoid generating dust.[1][3]
-
Collection: Place the collected material into a clearly labeled, sealed container for disposal.[3]
-
Decontamination: Clean the spill area with water and a suitable detergent.
-
Container Handling: Treat uncleaned containers the same as the product itself.[1]
Disposal Procedure for this compound
The primary directive for the disposal of this compound is to adhere to all national and local regulations.[1] As it is generally considered a non-hazardous substance, the recommended disposal method is landfilling of the solid waste.
Quantitative Data Summary for Disposal Considerations
| Property | Value/Information | Citation |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Environmental Hazards | No data available on ecotoxicity | [4] |
| Disposal Recommendation | Dispose of in accordance with national and local regulations | [1] |
| Spill Cleanup | Take up dry; avoid dust generation | [1] |
Detailed Disposal Methodology:
-
Waste Collection:
-
Collect waste this compound in its original container or a suitable, well-sealed, and clearly labeled waste container.
-
Do not mix with other chemical waste.[1]
-
-
Disposal Pathway Decision:
-
Solid Waste Landfill (Recommended): This is the most appropriate disposal method. Package the sealed container with other non-hazardous solid laboratory waste for collection by a licensed waste management contractor. This approach aligns with Flinn Scientific's Suggested Disposal Method #26a for non-hazardous solid waste.
-
Drain Disposal (Use with Caution): While some guidelines permit the drain disposal of small quantities of water-soluble, non-hazardous chemicals, the lack of ecotoxicity data for this compound makes this a less favorable option. If considering this method, it is imperative to first consult and receive approval from your institution's Environmental Health and Safety (EHS) office and local wastewater treatment authority.
-
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the appropriate disposal route for this compound.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Glycodeoxycholate Sodium
Essential safety and logistical protocols for the handling and disposal of Glycodeoxycholate Sodium in a laboratory environment. This guide provides immediate, procedural, and step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize risks and maintain a secure laboratory setting.
This compound is a bile salt commonly used in biological research. While some safety data sheets (SDS) classify it as not a hazardous substance, others indicate it may cause skin, eye, and respiratory irritation[1][2]. Therefore, a cautious approach to handling is paramount.
Personal Protective Equipment (PPE) and Engineering Controls
To ensure safety, a combination of personal protective equipment and engineering controls should be implemented.
| Equipment/Control | Specification | Purpose |
| Ventilation | Chemical Fume Hood or Ventilated Balance Enclosure | To minimize inhalation of airborne particles.[3][4] |
| Eye Protection | Tightly fitting safety goggles or glasses with side shields | To protect eyes from dust particles.[3][5] |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact.[3][6] |
| Body Protection | Fastened lab coat that covers the legs and closed-toe shoes | To protect skin and prevent contamination of personal clothing.[7] |
| Respiratory Protection | Dust mask (e.g., N95) | Recommended when weighing or handling large quantities that may generate dust. |
Procedural Guidelines for Safe Handling
Adherence to proper handling procedures is critical to minimize exposure and prevent contamination.
Step 1: Preparation
-
Designate a specific work area for handling this compound.[7]
-
Cover the work surface with absorbent bench paper.[8]
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a clearly labeled waste container ready for disposal of contaminated materials.
Step 2: Weighing the Compound
-
Whenever possible, weigh this compound directly within a chemical fume hood or a ventilated balance enclosure to control dust.[4][8]
-
Use the "tare method" to minimize the time the container is open:
-
Place a closed, empty container on the balance and tare it.
-
Move the container to the fume hood.
-
Add the powdered this compound to the container.
-
Close the container securely.
-
Return the closed container to the balance to record the final weight.[4]
-
-
Use a spatula or scoop to transfer the powder, avoiding any actions that could create dust.[8]
Step 3: Dissolving the Compound
-
Once weighed, dissolve the powder in the desired solvent within the fume hood.
-
After the powder is in solution, the risk of aerosolization is significantly reduced, and it can be handled on a standard lab bench with appropriate PPE.[8]
Step 4: Post-Handling and Cleanup
-
Wipe down the designated work area and any equipment used with a damp cloth or towel. Avoid dry sweeping, which can generate dust.[7]
-
Dispose of all contaminated disposable items, such as weigh paper, gloves, and bench paper, in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[3] |
| Eye Contact | Rinse eyes with water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused or expired this compound, as well as contaminated materials (e.g., gloves, weigh boats, paper towels), should be collected in a clearly labeled hazardous waste container.[3]
-
Liquid Waste: Aqueous solutions of this compound should also be collected in a labeled hazardous waste container. Do not pour down the drain unless permitted by local regulations.
-
Final Disposal: All hazardous waste should be disposed of through a licensed hazardous material disposal company or in accordance with your institution's specific guidelines.[3]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Sodium glycodeoxycholate | C26H42NNaO5 | CID 23688465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. quora.com [quora.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
